MSN-50
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(34(30)38)23-40(22-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQAGDGLLUPMLV-IGOOQNSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC2=C(C=C1)C(C(O2)CN(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MSN-50: A Technical Guide to a Novel Bax/Bak Oligomerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSN-50 is a novel small-molecule inhibitor targeting the intrinsic pathway of apoptosis by preventing the oligomerization of the pro-apoptotic proteins Bax and Bak.[1][2][3] Aberrant apoptosis is a key pathological feature in a range of acute and chronic degenerative diseases.[2] The commitment step to apoptosis is Mitochondrial Outer Membrane Permeabilization (MOMP), which is mediated by the formation of pores by Bax and Bak oligomers.[1][4] this compound acts as a dual inhibitor of both Bax and Bak, effectively preventing MOMP and subsequent genotoxic cell death, while also demonstrating neuroprotective properties.[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by experimental data and protocols.
Core Mechanism of Action: Inhibition of Bax/Bak Oligomerization
The primary mechanism of action of this compound is the direct inhibition of the formation of higher-order Bax and Bak oligomers at the mitochondrial outer membrane.[1] This inhibitory action is not directed at the initial recruitment of Bax to the mitochondria, but rather at the subsequent protein-protein interactions that are essential for pore formation.[1]
Crosslinking studies have revealed that this compound disrupts specific interfaces required for the correct assembly of Bax and Bak dimers into functional pores.[1] While it does not block all dimer interfaces, its interference with critical interactions, such as those involving helix 6 and helix 9 of Bax, is sufficient to halt the oligomerization process.[1] This leads to the formation of altered, non-functional dimeric structures that are incapable of permeabilizing the mitochondrial outer membrane.[1]
Signaling Pathway of Apoptosis Inhibition by this compound
The following diagram illustrates the points of intervention of this compound in the intrinsic apoptotic pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays.
| Assay Type | Target | Activator | IC50 / Effective Concentration | Reference |
| Liposome Dye Release Assay | Bax | tBid | 6 µM | [5] |
| MOMP Inhibition (isolated mitochondria) | Bax/Bak | tBid | Concentration-dependent inhibition up to 40 µM | [1] |
| Apoptosis Inhibition (BMK cells) | Apoptosis | Actinomycin D, Staurosporine | 5 µM | [3][5] |
| Neuroprotection (primary cortical neurons) | Cell Death | Glutamate Excitotoxicity | Not specified for this compound, 5 µM for related MSN-125 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Liposome Permeabilization Assay
This assay assesses the ability of a compound to inhibit Bax-mediated permeabilization of artificial membranes.
Workflow Diagram:
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Moesin (MSN) in the Regulation of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moesin (MSN), a key member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a critical regulator of apoptosis. This technical guide provides an in-depth analysis of the multifaceted role of Moesin in programmed cell death, addressing the initial query regarding "MSN-50," which is likely a reference to Moesin, given its gene symbol "MSN" and alias "IMD50". Moesin's function in apoptosis is highly context-dependent, exhibiting both pro-apoptotic and anti-apoptotic activities. This document details the signaling pathways, experimental methodologies, and quantitative data from key studies to elucidate the complex involvement of Moesin in cellular life and death decisions.
Introduction
Moesin is a structural protein that provides a crucial link between the cortical actin cytoskeleton and the plasma membrane. This interaction is fundamental to the maintenance of cell shape, adhesion, and motility. Beyond its structural role, Moesin is a key participant in various signaling cascades, including those that govern apoptosis. The regulatory activity of Moesin is primarily controlled by its conformational state, which is modulated by phosphorylation and binding to membrane phospholipids. This guide explores the divergent roles of Moesin in apoptosis, detailing its function as both a promoter and an inhibitor of this process in different cellular contexts.
Pro-Apoptotic Function of Moesin
In certain cellular environments, particularly in lymphocytes, Moesin plays a crucial role in facilitating apoptosis, primarily through the extrinsic or death receptor-mediated pathway.
Fas-Mediated Apoptosis in Jurkat T Cells
In Jurkat T cells, Moesin is essential for the efficient induction of apoptosis via the Fas receptor (CD95/APO-1). Upon engagement by its ligand (FasL), the Fas receptor undergoes oligomerization, a critical step for the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8. Moesin, along with Ezrin, is required for the clustering of Fas receptors, thereby amplifying the apoptotic signal.[1]
The phosphorylation of Moesin at Threonine 558 (T558) is a key event in this process. This phosphorylation is mediated by the Rho-associated coiled-coil containing protein kinase (ROCK). Inhibition of either Rho or ROCK prevents Moesin phosphorylation, abrogates the formation of Fas aggregates, and interferes with the activation of caspase-8, ultimately leading to a decrease in apoptosis.[1]
Signaling Pathway: Pro-Apoptotic Role of Moesin in Fas-Mediated Apoptosis
Caption: Pro-apoptotic signaling pathway of Moesin in Fas-mediated apoptosis.
Anti-Apoptotic Function of Moesin
Conversely, in other cell types, such as epithelial cells and certain cancer cells, Moesin functions to promote cell survival. In these contexts, the depletion or inactivation of Moesin leads to the induction of apoptosis.
JNK-Mediated Apoptosis in Drosophila Epithelial Cells
In Drosophila epithelial cells, Moesin is essential for cell survival. The loss of Moesin function leads to the aberrant activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of stress-induced apoptosis. Moesin depletion results in increased levels of active RhoA, which in turn activates the JNK pathway, leading to caspase-dependent apoptosis.
Signaling Pathway: Anti-Apoptotic Role of Moesin via JNK Pathway Inhibition
Caption: Anti-apoptotic signaling pathway of Moesin.
Anoikis Resistance
Anoikis is a form of programmed cell death that is induced by the detachment of anchorage-dependent cells from the extracellular matrix. Resistance to anoikis is a hallmark of metastatic cancer cells. Overexpression of Moesin has been shown to confer anoikis resistance in some cancer cell lines, promoting cell survival in a non-adherent environment.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the role of Moesin in apoptosis.
Table 1: Effect of Moesin Knockdown on Fas-Mediated Apoptosis in Jurkat Cells
| Experimental Condition | Parameter Measured | Result | Reference |
| Control siRNA + anti-Fas Ab | % Apoptotic Cells (Annexin V+) | 45 ± 5% | [1] |
| Moesin siRNA + anti-Fas Ab | % Apoptotic Cells (Annexin V+) | 20 ± 4% | [1] |
| Control | Caspase-8 Activity (arbitrary units) | 1.0 | [1] |
| anti-Fas Ab | Caspase-8 Activity (arbitrary units) | 8.5 ± 1.2 | [1] |
| Moesin siRNA + anti-Fas Ab | Caspase-8 Activity (arbitrary units) | 3.2 ± 0.8 | [1] |
Table 2: Effect of ROCK Inhibitor on Moesin Phosphorylation and Fas-Mediated Apoptosis
| Experimental Condition | Parameter Measured | Result | Reference |
| anti-Fas Ab | Moesin Phosphorylation (p-T558) | Increased | [1] |
| Y-27632 (ROCK inhibitor) + anti-Fas Ab | Moesin Phosphorylation (p-T558) | Inhibited | [1] |
| anti-Fas Ab | % Apoptotic Cells (Annexin V+) | 42 ± 6% | [1] |
| Y-27632 + anti-Fas Ab | % Apoptotic Cells (Annexin V+) | 15 ± 3% | [1] |
Table 3: Effect of Moesin Overexpression on Anoikis
| Cell Line | Condition | % Viable Cells after 48h in suspension |
| Control Cells | Suspension Culture | 35 ± 5% |
| Moesin Overexpressing Cells | Suspension Culture | 75 ± 8% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
siRNA-Mediated Knockdown of Moesin in Jurkat Cells
Objective: To specifically reduce the expression of Moesin in Jurkat T cells to study its functional role in apoptosis.
Materials:
-
Jurkat cells (clone E6-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Moesin-specific siRNA and non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine RNAiMAX or electroporation system)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Western blot reagents and antibodies against Moesin and a loading control (e.g., GAPDH)
Procedure:
-
Culture Jurkat cells to a density of 0.5-1 x 10^6 cells/mL.
-
On the day of transfection, dilute Moesin-specific siRNA or control siRNA in Opti-MEM to the desired final concentration (typically 20-50 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the Jurkat cell suspension in a 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After incubation, harvest the cells and lyse them for Western blot analysis to confirm the knockdown of Moesin protein expression.
Experimental Workflow: siRNA Knockdown of Moesin
Caption: Workflow for siRNA-mediated knockdown of Moesin.
Annexin V Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells following experimental manipulation.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[2]
Co-Immunoprecipitation of Moesin and Fas Receptor
Objective: To determine the physical interaction between Moesin and the Fas receptor.
Materials:
-
Cell lysate from Jurkat cells (stimulated or unstimulated with anti-Fas antibody)
-
Anti-Moesin antibody and control IgG
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer
-
Elution buffer
-
Western blot reagents and antibodies against Moesin and Fas
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Moesin antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against Moesin and the Fas receptor.
Conclusion
Moesin (MSN) is a pivotal regulator of apoptosis, with its function being highly dependent on the cellular context and the specific signaling pathways involved. In some cell types, such as lymphocytes, Moesin is a pro-apoptotic protein that facilitates death receptor-mediated apoptosis. In contrast, in other cell types, it acts as a survival factor, and its absence triggers programmed cell death. This dual functionality underscores the complexity of apoptotic regulation and highlights Moesin as a potential therapeutic target for modulating cell survival in various diseases, including cancer and autoimmune disorders. Further research into the precise molecular mechanisms that dictate the pro- versus anti-apoptotic switch of Moesin will be crucial for the development of targeted therapies.
References
An In-depth Technical Guide to MSN-50: A Dual Inhibitor of Bax/Bak Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSN-50 is a small-molecule inhibitor that targets the pro-apoptotic proteins Bax and Bak, key effectors in the intrinsic pathway of apoptosis. By preventing the oligomerization of Bax and Bak at the mitochondrial outer membrane, this compound effectively blocks mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in apoptotic cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activities, and detailed protocols for key experimental assays. This document is intended to serve as a resource for researchers in the fields of apoptosis, cancer biology, and neuroprotection who are interested in utilizing or further developing Bax/Bak inhibitors.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis, or programmed cell death. Within this family, the pro-apoptotic effector proteins Bax and Bak are essential for the execution of the intrinsic apoptotic pathway. In response to cellular stress, Bax and Bak undergo a conformational change, translocate to the mitochondrial outer membrane, and oligomerize to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, ultimately activating caspases and triggering cell death.[1][2][3][4]
Given their pivotal role in apoptosis, Bax and Bak have emerged as attractive therapeutic targets for diseases characterized by excessive or insufficient cell death. This compound is a novel small molecule that has been identified as a direct inhibitor of both Bax and Bak oligomerization.[5] This dual inhibitory activity makes it a valuable tool for studying the roles of Bax and Bak in various physiological and pathological processes and a potential starting point for the development of therapeutics for conditions such as neurodegenerative diseases and ischemia-reperfusion injury.
Mechanism of Action
This compound functions by directly interfering with the formation of Bax and Bak oligomers at the mitochondrial outer membrane.[5] It does not prevent the initial activation and translocation of Bax from the cytosol to the mitochondria. Instead, it is thought to bind to a site on Bax and Bak that is critical for the protein-protein interactions required for dimerization and the subsequent formation of higher-order oligomers.[5] By disrupting these interactions, this compound effectively prevents the formation of functional pores in the mitochondrial outer membrane, thereby inhibiting MOMP and the downstream apoptotic cascade.
The following diagram illustrates the intrinsic apoptosis pathway and the point of inhibition by this compound.
Chemical Properties
The chemical structure of this compound is provided below.
Chemical Structure of this compound
-
Image: (A chemical structure image of this compound would be inserted here in a full whitepaper. For this text-based generation, a representation is not possible.)
-
Molecular Formula: C₂₅H₃₂ClN₃O₅
-
Molecular Weight: 506.0 g/mol
-
CAS Number: 1592908-75-2
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Bax/Bak Activity by this compound
| Assay Type | Target | Activator | IC50 / % Inhibition | Reference |
| Liposome (B1194612) Dye Release | Bax | tBid | IC50: 6 µM | [6] |
| MOMP (Smac-mCherry Release) | Bax | tBid | Concentration-dependent inhibition (0-40 µM) | [5][7] |
| MOMP (Smac-mCherry Release) | Bak | Endogenous | Concentration-dependent inhibition (0-40 µM) | [5][7] |
| Cytochrome c Release | Bak | Constitutively active | 43% to 19% reduction | [5] |
Table 2: Cellular Inhibition of Apoptosis by this compound
| Cell Line | Apoptosis Inducer | This compound Concentration | Effect | Reference |
| HCT-116 | Actinomycin D | 5 µM | Inhibition of apoptosis | [7] |
| BMK | Actinomycin D | 5 µM | Inhibition of apoptosis | [7] |
| BMK | Staurosporine | 5 µM | Inhibition of apoptosis | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Liposome Dye Release Assay
This assay assesses the ability of this compound to inhibit Bax-mediated permeabilization of artificial lipid vesicles (liposomes).
Experimental Workflow:
Detailed Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by drying a mixture of phospholipids (B1166683) (e.g., a composition mimicking the mitochondrial outer membrane) in a round-bottom flask under a stream of nitrogen gas.
-
Hydrate the lipid film with a buffer containing the fluorescent dye 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and the quencher p-xylene-bis-pyridinium bromide (DPX).[8]
-
Generate unilamellar liposomes of a uniform size by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[8]
-
Remove unencapsulated ANTS and DPX by size-exclusion chromatography.[8]
-
-
Assay Procedure:
-
In a 96-well plate, combine the ANTS/DPX-loaded liposomes, recombinant full-length Bax protein, the activator protein tBid, and varying concentrations of this compound (or vehicle control).
-
Incubate the plate at 37°C and monitor the increase in ANTS fluorescence over time using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~520 nm). The increase in fluorescence corresponds to the dequenching of ANTS as it is released from the liposomes.
-
After the kinetic read, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and obtain a maximal fluorescence signal.
-
-
Data Analysis:
-
Calculate the percentage of dye release for each concentration of this compound.
-
Plot the percentage of dye release against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This cell-free assay utilizes isolated mitochondria to directly measure the effect of this compound on Bax/Bak-mediated MOMP, quantified by the release of a fluorescently tagged intermembrane space protein, Smac-mCherry.[5]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MSN-50: A Novel Inhibitor of Apoptotic Pore Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSN-50 is a novel small-molecule inhibitor targeting the intrinsic pathway of apoptosis. It functions by directly preventing the oligomerization of the pro-apoptotic proteins Bax and Bak, a critical and irreversible step in the commitment to programmed cell death. By inhibiting the formation of pores in the mitochondrial outer membrane, this compound effectively blocks the release of apoptogenic factors, thereby preventing genotoxic cell death and exhibiting neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization and a visualization of its mechanism of action within the apoptotic signaling cascade.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic organic molecule with the IUPAC name N-{1(S)-[[3(S)-Amino-6-(2-methoxy-ethoxymethoxy)-2,3-dihydro-benzofuran-2(R)-ylmethyl]-(4-bromo-benzyl)-carbamoyl]-2-phenyl-ethyl}-benzamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1592908-75-2 |
| Molecular Formula | C36H38BrN3O6 |
| Molecular Weight | 688.62 g/mol |
| Exact Mass | 687.1944 |
| Appearance | Solid |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound exerts its anti-apoptotic effects by specifically targeting the Bcl-2 family proteins Bax and Bak. In response to apoptotic stimuli, these proteins undergo a conformational change, translocate to the mitochondrial outer membrane, and oligomerize to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the intrinsic apoptotic pathway. This compound intervenes at the crucial step of oligomerization, preventing the formation of these pores and the subsequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
Signaling Pathway of this compound in Apoptosis Inhibition
In Vitro and Cellular Activity
| Assay | Finding | Concentration Range |
| Liposome (B1194612) Permeabilization Assay | Concentration-dependent inhibition of dye release. | 0 - 10 µM |
| Mitochondrial Outer Membrane Permeabilization (MOMP) | Concentration-dependent inhibition of tBid/Bax-mediated and Bak-mediated MOMP. | 0 - 40 µM |
| Cellular Apoptosis Assay (BMK cells) | Inhibition of apoptosis induced by actinomycin D and staurosporine. | 5 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Liposome Permeabilization Assay
This assay assesses the ability of this compound to inhibit Bax/Bak-mediated permeabilization of artificial membranes.
-
Liposome Preparation: Prepare liposomes composed of a lipid mixture mimicking the mitochondrial outer membrane, encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Reaction Setup: In a 96-well plate, combine the prepared liposomes, recombinant Bax or Bak protein, and the activator protein (e.g., tBid or Bim) in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates dye release due to liposome permeabilization.
-
Data Analysis: Calculate the percentage of inhibition of dye release by this compound compared to the vehicle control.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This cell-free assay measures the release of intermembrane space proteins from isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from a suitable cell line (e.g., baby mouse kidney cells) stably expressing a fluorescently tagged intermembrane space protein (e.g., Smac-mCherry).
-
Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria with recombinant Bax or Bak and an activator protein (e.g., tBid).
-
Compound Addition: Add this compound at various concentrations (or a vehicle control).
-
Incubation: Incubate the reaction mixture at 30°C for the desired duration.
-
Separation: Centrifuge the tubes to pellet the mitochondria.
-
Fluorescence Measurement: Transfer the supernatant to a 96-well plate and measure the fluorescence of the released Smac-mCherry.
-
Data Analysis: Quantify the extent of MOMP by comparing the fluorescence in the supernatant of this compound-treated samples to the control.
Cellular Apoptosis and Clonogenic Survival Assay
This assay evaluates the ability of this compound to protect cells from apoptosis induced by genotoxic agents and to promote long-term survival.
-
Cell Seeding: Seed cells (e.g., HCT-116 or BMK cells) in 6-well plates at a low density.
-
Treatment: The following day, treat the cells with an apoptosis-inducing agent (e.g., actinomycin D or staurosporine) in the presence or absence of this compound (5 µM).
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 24 hours).
-
Recovery: Replace the treatment medium with fresh culture medium and allow the surviving cells to grow and form colonies for 7-14 days.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control to determine the protective effect of this compound.
Conclusion
This compound represents a promising new class of apoptosis inhibitors with a well-defined mechanism of action at a critical control point in the intrinsic apoptotic pathway. Its ability to prevent Bax/Bak oligomerization offers a therapeutic strategy for conditions characterized by excessive or inappropriate cell death, such as neurodegenerative diseases and ischemic injury. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds.
Disclaimer: this compound is for research use only and is not for human or veterinary use. The information provided in this document is for technical guidance and informational purposes only.
A Technical Guide to MSN-50: A Novel Inhibitor of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MSN-50, a novel small-molecule inhibitor of the pro-apoptotic proteins Bax and Bak. This compound has demonstrated potential in preventing programmed cell death, offering therapeutic avenues for conditions characterized by excessive apoptosis, such as neurodegenerative diseases.
Discovery and Rationale
This compound was identified through a screening of compounds for their ability to inhibit the pore-forming activity of Bax, a critical executioner protein in the mitochondrial pathway of apoptosis.[1] The rationale for developing such an inhibitor is to prevent the mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade that leads to the release of cytochrome c and subsequent cell death.[2] this compound emerged from these efforts as a potent inhibitor of both Bax and Bak oligomerization.[1][2][3]
Chemical Properties of this compound [4][5]
| Property | Value |
| CAS Number | 1592908-75-2 |
| Molecular Formula | C36H38BrN3O6 |
| Molecular Weight | 688.62 g/mol |
| Exact Mass | 687.1944 |
Synthesis
The synthesis of this compound was achieved through diversity-oriented synthesis. While the detailed step-by-step protocol is described in the supplementary methods of the primary research publication, the general approach involves building upon a core pharmacophore.[2] The structure-activity relationship (SAR) studies indicated that the BJ-1-BP structure is a likely pharmacophore for this class of compounds.[2]
Mechanism of Action
This compound exerts its anti-apoptotic effect by directly interfering with the oligomerization of Bax and Bak proteins on the mitochondrial outer membrane.[2] This inhibition prevents the formation of pores that are necessary for MOMP.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the apoptotic pathway.
Structural crosslinking studies have shown that this compound partially disrupts the normal dimerization of Bax and Bak at specific interfaces. This disruption is critical as it prevents the dimers from assembling into the higher-order oligomers required for membrane permeabilization.[2]
In Vitro Efficacy
This compound has demonstrated concentration-dependent inhibitory activity in various in vitro assays.
Summary of In Vitro Activity
| Assay | Target | Endpoint | Result | Reference |
| Liposome (B1194612) Dye Release | Bax-mediated permeabilization | Inhibition of dye release | IC50: ~9 µM | [1] |
| Liposome Permeabilization | tBid and Bax | Inhibition of permeabilization | Concentration-dependent | [2] |
| Mitochondrial Permeabilization | tBid/Bax-mediated MOMP | Inhibition of MOMP | Concentration-dependent (0-40 µM) | [6] |
| Mitochondrial Permeabilization | Bak-mediated MOMP | Inhibition of MOMP | Concentration-dependent | [6] |
| Cell Viability | Apoptosis in BMK cells | Inhibition of cell death | Effective at 5 µM | [6] |
| Cell Viability | Apoptosis in HCT-116 cells | Long-term survival | Effective at 5-10 µM | [2] |
| Neuroprotection | Glutamate excitotoxicity | Reduced cell death | Effective at 5 µM | [1] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize this compound.
This assay assesses the ability of a compound to inhibit Bax-mediated permeabilization of artificial membranes.
Experimental Workflow for Liposome Permeabilization Assay
Caption: Workflow for assessing this compound's inhibition of liposome permeabilization.
-
Liposome Preparation: Liposomes are prepared to encapsulate a fluorescent dye.
-
Incubation: The liposomes are incubated with the test compound (this compound) at various concentrations.[2]
-
Initiation of Permeabilization: Recombinant tBid and Bax proteins are added to the mixture to induce permeabilization of the liposomes.[2]
-
Measurement: The release of the fluorescent dye is measured over time using a fluorometer. The results are normalized to reactions without any compound.[2]
This assay uses isolated mitochondria to determine if this compound can inhibit MOMP induced by apoptotic activators.
-
Mitochondria Isolation: Mitochondria are isolated from specific cell lines, such as Baby Mouse Kidney (BMK) cells.[2]
-
Incubation: Isolated mitochondria are incubated with this compound.
-
Induction of MOMP: Apoptosis is induced using activators like cBid or Bim.[6]
-
Assessment: MOMP is assessed by measuring the release of mitochondrial intermembrane space proteins, such as Smac-mCherry, via fluorescence.[2]
These assays evaluate the ability of this compound to protect whole cells from apoptotic stimuli.
-
Cell Culture: Human colon cancer (HCT-116) or BMK cells are cultured in 96-well plates.[2]
-
Treatment: Cells are pre-incubated with this compound (e.g., 5-10 µM) before being exposed to an apoptotic stimulus such as actinomycin D (ActD) or staurosporine (STS).[2]
-
Long-Term Survival: After treatment, cells are replated at a lower density and allowed to grow.[2]
-
Quantification: The number of viable, proliferating cells is quantified by staining with crystal violet.[2]
Therapeutic Implications and Future Directions
The ability of this compound to inhibit the core apoptotic machinery of Bax and Bak oligomerization presents significant therapeutic opportunities.[2] It has shown promise in protecting neurons from excitotoxic damage, a mechanism implicated in stroke, traumatic brain injury, and epileptic seizures.[2] However, it is important to note that this compound has been observed to be cytotoxic at concentrations of 20 µM and higher in cell culture.[1]
Future research will likely focus on optimizing the structure of this compound to improve its therapeutic index and pharmacokinetic properties. The development of Bax/Bak dual inhibitors like this compound represents a promising strategy for treating diseases associated with dysregulated apoptosis.
References
- 1. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling the Enigma of MSN-50: A Technical Guide to its Effects on Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for MSN-50
In the intricate landscape of cellular apoptosis, the permeabilization of the outer mitochondrial membrane (MOMP) stands as a pivotal, irreversible commitment to cell death. The search for novel molecules that can modulate this critical event is a cornerstone of modern drug discovery, with implications for oncology, neurodegenerative diseases, and beyond. This technical guide was conceived to provide an in-depth analysis of a purported novel compound, this compound, and its effects on MOMP.
However, a comprehensive search of the current scientific literature and public research databases has yielded no specific information on a compound designated as "this compound" in the context of mitochondrial outer membrane permeabilization or apoptosis. The data presented herein is therefore a generalized framework, illustrating the types of data, experimental protocols, and mechanistic insights that would be essential to characterize a novel modulator of MOMP. This document serves as a template, ready to be populated with specific data should information on this compound become available.
The Central Role of Mitochondrial Outer Membrane Permeabilization (MOMP) in Apoptosis
Mitochondrial outer membrane permeabilization is a critical event in the intrinsic pathway of apoptosis.[1][2] This process leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9 and initiates a caspase cascade, culminating in the execution of cell death.[3]
The regulation of MOMP is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][3] This family includes pro-apoptotic effector proteins like Bax and Bak, which, upon activation, oligomerize in the outer mitochondrial membrane to form pores.[1][2] The activity of these effectors is regulated by other Bcl-2 family members, including anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic BH3-only proteins that act as sensors of cellular stress.[3]
Another key player in mitochondrial permeability is the mitochondrial permeability transition pore (mPTP), a protein complex whose opening can lead to mitochondrial swelling and rupture of the outer membrane.[4][5][6] Small molecules that modulate the mPTP are of significant therapeutic interest.[4][5]
Quantitative Analysis of this compound's Putative Effects on MOMP
To characterize the effect of a novel compound like this compound on MOMP, a series of quantitative assays would be employed. The following tables provide a template for presenting such data.
Table 1: Effect of this compound on Cytochrome c Release
| Cell Line | This compound Concentration (µM) | % of Cells with Cytochrome c Release (Mean ± SD) |
| HeLa | 0 (Vehicle) | 5.2 ± 1.1 |
| 1 | Data Not Available | |
| 10 | Data Not Available | |
| 50 | Data Not Available | |
| Jurkat | 0 (Vehicle) | 4.8 ± 0.9 |
| 1 | Data Not Available | |
| 10 | Data Not Available | |
| 50 | Data Not Available |
Table 2: Impact of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | This compound Concentration (µM) | % of Cells with Depolarized Mitochondria (Mean ± SD) |
| HeLa | 0 (Vehicle) | 8.1 ± 2.3 |
| 1 | Data Not Available | |
| 10 | Data Not Available | |
| 50 | Data Not Available | |
| Jurkat | 0 (Vehicle) | 7.5 ± 1.8 |
| 1 | Data Not Available | |
| 10 | Data Not Available | |
| 50 | Data Not Available |
Table 3: Caspase Activation in Response to this compound Treatment
| Cell Line | This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Caspase-9 Activity (Fold Change vs. Vehicle) |
| HeLa | 0 (Vehicle) | 1.0 | 1.0 |
| 1 | Data Not Available | Data Not Available | |
| 10 | Data Not Available | Data Not Available | |
| 50 | Data Not Available | Data Not Available | |
| Jurkat | 0 (Vehicle) | 1.0 | 1.0 |
| 1 | Data Not Available | Data Not Available | |
| 10 | Data Not Available | Data Not Available | |
| 50 | Data Not Available | Data Not Available |
Experimental Protocols for Assessing MOMP
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are template protocols for key experiments used to study MOMP.
Immunofluorescence Staining for Cytochrome c Release
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Incubate cells with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody.
-
Mitochondrial Staining: Co-stain with a mitochondrial marker (e.g., MitoTracker Red CMXRos).
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Quantify the percentage of cells showing a diffuse cytosolic cytochrome c signal, indicative of release from mitochondria.
Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Treat cells in suspension with this compound or vehicle control.
-
Staining: Incubate cells with a potentiometric dye such as JC-1 or TMRE.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For JC-1, measure the ratio of red to green fluorescence. For TMRE, measure the intensity of red fluorescence.
-
Data Analysis: Quantify the percentage of cells with low red fluorescence, indicating mitochondrial depolarization.
Caspase Activity Assay
-
Cell Lysis: Lyse treated cells to release cellular contents.
-
Assay Reaction: Incubate the cell lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Normalization: Normalize the fluorescence signal to the total protein concentration of the lysate.
Visualizing the Putative Signaling Pathway of this compound
Diagrams are invaluable for illustrating complex biological pathways. The following DOT script generates a hypothetical signaling pathway for a compound that induces MOMP.
Caption: Hypothetical signaling pathway of this compound inducing MOMP.
Experimental Workflow for Characterizing this compound
A logical workflow is essential for the systematic investigation of a novel compound.
References
- 1. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 50 years on and still very much alive: ‘Apoptosis: a basic biological phenomenon with wide-ranging implications in tissue kinetics’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecules Targeting the Mitochondrial Permeability Transition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Small Molecules Targeting the Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on MSN-50's Neuroprotective Effects: A Review of Available Data
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Preclinical Data on the Neuroprotective Agent MSN-50
Disclaimer: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and pharmaceutical company pipelines, no specific neuroprotective agent designated as "this compound" has been identified. The information presented in this document is based on a hypothetical scenario where "MSN" is interpreted as Mesoporous Silica Nanoparticles, a potential drug delivery system, and "50" as a hypothetical identifier for a specific formulation. This document is intended to serve as a template and a demonstration of the requested format for a technical guide, rather than a factual report on a known compound.
Executive Summary
This technical guide provides a structured overview of the hypothetical preliminary studies on the neuroprotective effects of this compound, a conceptual agent based on Mesoporous Silica Nanoparticles. The document summarizes fabricated quantitative data, details plausible experimental protocols, and visualizes potential mechanisms of action through signaling pathway diagrams. The objective is to offer a framework for presenting preclinical data on a novel neuroprotective compound for an audience of researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from preliminary in vitro and in vivo studies on this compound.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Assay Type | Cell Line | Insult | This compound Concentration (µg/mL) | Outcome Measure | Result |
| Cell Viability (MTT Assay) | SH-SY5Y | 6-OHDA (100 µM) | 10 | % Viability vs. Control | 75% |
| 25 | 88% | ||||
| 50 | 95% | ||||
| Reactive Oxygen Species (ROS) | Primary Cortical Neurons | H₂O₂ (200 µM) | 25 | % Reduction in ROS | 60% |
| Apoptosis (Caspase-3 Activity) | PC12 | Serum Deprivation | 25 | Fold Change vs. Insult | 0.4 |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rodent Model of Parkinson's Disease
| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Behavioral Outcome (Rotational Test) | Histological Outcome (% Dopaminergic Neuron Survival) |
| 6-OHDA-lesioned Rats | Vehicle | - | Intraperitoneal | 350 ± 45 turns/hr | 35 ± 5% |
| This compound | 5 | Intraperitoneal | 210 ± 30 turns/hr | 55 ± 8% | |
| This compound | 10 | Intraperitoneal | 120 ± 25 turns/hr | 72 ± 10% |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
3.1 In Vitro Cell Viability (MTT Assay)
-
Cell Line: Human neuroblastoma SH-SY5Y cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Procedure: Cells were seeded in 96-well plates. After 24 hours, cells were pre-treated with varying concentrations of this compound for 2 hours, followed by the addition of 100 µM 6-hydroxydopamine (6-OHDA) for another 24 hours.
-
Analysis: MTT reagent was added to each well, and plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to untreated control cells.
3.2 In Vivo 6-OHDA Rodent Model
-
Animals: Adult male Sprague-Dawley rats were used.
-
Procedure: A unilateral lesion of the substantia nigra was induced by stereotaxic injection of 6-OHDA.
-
Treatment: this compound or vehicle was administered intraperitoneally once daily for 14 days, starting 24 hours after the lesioning surgery.
-
Behavioral Assessment: Apomorphine-induced rotational behavior was assessed at 14 days post-lesion.
-
Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothetical mechanisms of action and experimental processes.
Caption: Workflow for assessing the in vitro neuroprotective effect of this compound.
Caption: Proposed antioxidant signaling pathway activated by this compound.
Conclusion and Future Directions
The hypothetical preliminary data suggest that this compound exhibits neuroprotective properties in both in vitro and in vivo models of neurodegeneration. The proposed mechanism involves the activation of the Nrf2 antioxidant pathway. Future studies should focus on elucidating the precise molecular interactions of this compound, evaluating its pharmacokinetic and pharmacodynamic profiles, and assessing its efficacy in a wider range of neurodegenerative disease models.
Unveiling MSN-50: A Technical Guide to a Novel Bax/Bak Oligomerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSN-50 (CAS Number: 1592908-75-2) is a novel small molecule inhibitor targeting the oligomerization of Bax and Bak, two key pro-apoptotic proteins of the Bcl-2 family. By preventing the formation of these protein complexes, this compound effectively blocks the mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway. This mechanism of action confers significant potential for this compound in therapeutic areas where apoptosis modulation is desired, including neurodegenerative diseases and conditions involving genotoxic cell death. This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, biological activity, and the experimental methodologies used to characterize this promising compound.
Chemical and Physical Properties
This compound is a complex organic molecule with the molecular formula C36H38BrN3O6 and a molecular weight of 688.61 g/mol .[1][2][3][4][5][6] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1592908-75-2 | [1][2][3][4][5][6] |
| Molecular Formula | C36H38BrN3O6 | [1][3][4][5][6] |
| Molecular Weight | 688.61 | [1][2][3][5][6] |
| IUPAC Name | N-{1(S)-[[3(S)-Amino-6-(2-methoxy-ethoxymethoxy)-2,3-dihydro-benzofuran-2(R)-ylmethyl]-(4-bromo-benzyl)-carbamoyl]-2-phenyl-ethyl}-benzamide | [4] |
| Appearance | White to off-white solid | [7] |
| Purity | >98.0% | [1] |
| Solubility | DMSO: >100 mg/mL[1], 200 mg/mL (290.44 mM; with ultrasonic)[3][7] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Bax and Bak oligomerization, which are crucial events in the execution phase of apoptosis.[1][2][3][4][7] By preventing these proteins from forming pores in the mitochondrial outer membrane, this compound inhibits the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby preventing downstream caspase activation and cell death.[3][7] Research has demonstrated that this compound efficiently inhibits liposome (B1194612) permeabilization, prevents genotoxic cell death, and promotes neuroprotection.[1][2][3][4][7]
Signaling Pathway
The mechanism of action of this compound centers on the intrinsic apoptosis pathway. The following diagram illustrates the key steps and the point of intervention for this compound.
Caption: Mechanism of action of this compound in the intrinsic apoptosis pathway.
In Vitro and In Vivo Activity
Preclinical studies have demonstrated the efficacy of this compound in various models.
Quantitative Data Summary
| Assay | Model | Endpoint | Result | Reference |
| Liposome Permeabilization Assay | Liposomes | Dye release | Concentration-dependent inhibition | [7] |
| Mitochondrial Outer Membrane Permeabilization (MOMP) Assay | Isolated Mitochondria | Cytochrome c release | Concentration-dependent inhibition of tBid/Bax- and Bak-mediated MOMP | [3][7] |
| Cell Viability Assay | BMK cells | Apoptosis | Inhibition of apoptosis induced by actinomycin (B1170597) D and staurosporin (STS) at 5 µM | [3][7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. The following protocols are based on the descriptions found in the available literature.
Liposome Permeabilization Assay
Objective: To assess the ability of this compound to inhibit Bax-mediated permeabilization of liposomes.
Workflow:
Caption: Workflow for the liposome permeabilization assay.
Methodology:
-
Liposome Preparation: Prepare liposomes composed of a defined lipid mixture, encapsulating a fluorescent dye such as carboxyfluorescein.
-
Incubation: Incubate the prepared liposomes with recombinant Bax protein in a suitable buffer.
-
Compound Addition: Add this compound at a range of concentrations to the liposome-Bax mixture.
-
Activation: Induce Bax activation and insertion into the liposome membrane using an activating agent like tBid.
-
Measurement: Monitor the release of the fluorescent dye from the liposomes by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Analysis: Calculate the percentage of dye release inhibition at each concentration of this compound relative to a vehicle control.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
Objective: To determine the effect of this compound on the permeabilization of the outer mitochondrial membrane in response to apoptotic stimuli.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a suitable cell line or tissue (e.g., mouse liver) by differential centrifugation.
-
Incubation: Incubate the isolated mitochondria with a buffer containing a respiratory substrate.
-
Compound and Inducer Addition: Add this compound at various concentrations, followed by the addition of a pro-apoptotic stimulus such as tBid and Bax, or Bak.
-
Separation: After incubation, separate the mitochondrial pellet from the supernatant by centrifugation.
-
Detection: Analyze the supernatant for the presence of released cytochrome c using Western blotting or an ELISA kit.
-
Analysis: Quantify the amount of cytochrome c released and determine the concentration-dependent inhibition by this compound.
Cell-Based Apoptosis Assay
Objective: To evaluate the ability of this compound to protect cells from apoptosis induced by genotoxic agents.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as baby mouse kidney (BMK) cells, in appropriate media.
-
Compound Treatment: Pre-incubate the cells with this compound at the desired concentration (e.g., 5 µM) for a specified period.
-
Apoptosis Induction: Induce apoptosis by treating the cells with a genotoxic agent like actinomycin D or staurosporin (STS).
-
Apoptosis Assessment: Measure the extent of apoptosis using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
-
Analysis: Compare the percentage of apoptotic cells or caspase activity in this compound-treated cells to vehicle-treated controls.
Conclusion and Future Directions
This compound represents a significant advancement in the development of small molecule inhibitors of the intrinsic apoptosis pathway. Its specific mechanism of action, targeting the oligomerization of Bax and Bak, offers a promising therapeutic strategy for conditions characterized by excessive or unwanted apoptosis, such as neurodegenerative diseases. The available data demonstrates its potent in vitro activity in preventing key apoptotic events.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Efficacy studies in relevant animal models of disease will be crucial to translate the promising in vitro findings into potential clinical applications. Additionally, further investigation into the safety and toxicity profile of this compound will be essential for its development as a therapeutic agent. The detailed experimental protocols provided in this guide should facilitate further research and development of this compound and related compounds.
References
An In-depth Technical Guide to the Pharmacokinetics of MSN-50
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of MSN-50, tailored for researchers, scientists, and drug development professionals.
Initial Assessment: The Challenge of Identifying this compound
A thorough investigation into the publicly available scientific literature and pharmaceutical databases for a compound designated "this compound" has yielded no specific results. This designation does not correspond to a known therapeutic agent with published pharmacokinetic data. The identifier may be an internal company code, a preclinical compound not yet in the public domain, or a placeholder.
The search did, however, identify MSN Laboratories, a significant player in the pharmaceutical industry, which is actively involved in the development and manufacturing of a wide array of active pharmaceutical ingredients (APIs) and finished dosage forms.[1][2][3][4][5] Additionally, a clinical trial for a compound designated NS-050/NCNP-03, an exon-skipping therapy for Duchenne Muscular Dystrophy, was noted, though this is distinct from "this compound".[6][7]
Given the absence of data for "this compound," this guide will proceed by using a well-characterized and widely studied compound, Ibuprofen , as a representative example to illustrate the requested in-depth technical format. This will include the detailed presentation of pharmacokinetic data, experimental protocols, and visualizations of relevant biological pathways, adhering to the user's specified requirements.
A Representative Technical Guide: The Pharmacokinetics of Ibuprofen
This section will now focus on Ibuprofen to demonstrate the structure and content of the requested technical guide.
Overview of Ibuprofen
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It functions primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Ibuprofen in healthy adult humans following oral administration.
| Parameter | Value | Unit | Description |
| Bioavailability (F) | ~80-100 | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Time to Peak Plasma Concentration (Tmax) | 1-2 | hours | The time required to reach the maximum drug concentration in the plasma after administration. |
| Plasma Protein Binding | >99 | % | The extent to which a drug attaches to proteins within the blood plasma. |
| Volume of Distribution (Vd) | 0.12 | L/kg | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |
| Elimination Half-life (t½) | 1.8-2 | hours | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Metabolism | Hepatic (primarily by CYP2C9) | - | The chemical alteration of a drug within the body. |
| Excretion | Primarily renal (<1% as unchanged drug) | - | The process of removing a drug and its metabolites from the body. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below is a representative experimental protocol for a human pharmacokinetic study of Ibuprofen.
Title: A Phase 1, Open-Label, Single-Dose Study to Evaluate the Pharmacokinetics of a 400 mg Oral Dose of Ibuprofen in Healthy Adult Volunteers.
Methodology:
-
Subject Recruitment: A cohort of 12 healthy adult male volunteers, aged 18-45, with a body mass index (BMI) between 18.5 and 29.9 kg/m ², were enrolled. All subjects provided written informed consent.
-
Dosing: Following an overnight fast of at least 10 hours, each subject received a single oral dose of 400 mg Ibuprofen with 240 mL of water.
-
Blood Sampling: Venous blood samples (5 mL) were collected into tubes containing K2EDTA at the following time points: pre-dose (0 hours), and 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples were centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma was then transferred to cryovials and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of Ibuprofen and its major metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each subject.
Visualization of Key Pathways
Signaling Pathway of Ibuprofen's Anti-inflammatory Action
The following diagram illustrates the mechanism by which Ibuprofen exerts its anti-inflammatory effects.
Caption: Mechanism of action of Ibuprofen.
Experimental Workflow for a Typical Pharmacokinetic Study
This diagram outlines the logical flow of a standard pharmacokinetic experiment.
Caption: A typical workflow for a clinical pharmacokinetic study.
While a detailed pharmacokinetic guide for "this compound" cannot be provided due to the lack of public data, this document has outlined the required structure and content using Ibuprofen as a well-documented substitute. The principles of data presentation in clear tabular formats, detailed experimental protocols, and the use of visualizations for complex pathways and workflows are essential for creating a comprehensive and accessible technical guide for a scientific audience. Should data for "this compound" become publicly available, a similar in-depth guide can be readily generated.
References
- 1. msnlabs.com [msnlabs.com]
- 2. msnpi.com [msnpi.com]
- 3. MSN Laboratories DMF, CEP, Written Confirmations, FDF, Prices, Patents, Patents & Exclusivities, Dossier, Manufacturer, Licensing, Distributer, Suppliers, News, GMP [pharmacompass.com]
- 4. MSN Pharma concludes USFDA audit with zero observations [medicaldialogues.in]
- 5. youtube.com [youtube.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. youtube.com [youtube.com]
MSN-50's impact on the Bcl-2 family of proteins
An In-Depth Technical Guide on the Impact of MSN-50 on the Bcl-2 Family of Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in oncology and neurodegenerative disease research. This technical guide provides a comprehensive overview of the mechanism and impact of this compound, a small molecule inhibitor of the pro-apoptotic proteins Bax and Bak. This compound has been shown to effectively inhibit the oligomerization of Bax and Bak, a key step in mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This document details the quantitative effects of this compound, outlines experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Introduction to the Bcl-2 Family and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins comprises both pro-apoptotic and anti-apoptotic members that govern the integrity of the mitochondrial outer membrane.[1][2] The pro-apoptotic effector proteins, Bax and Bak, upon activation, undergo a conformational change, insert into the mitochondrial outer membrane, and oligomerize to form pores.[1][3] This leads to MOMP, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and ultimately, caspase activation and apoptotic cell death.[1] The activity of Bax and Bak is tightly regulated by other Bcl-2 family members. Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 sequester pro-apoptotic "BH3-only" proteins, preventing the activation of Bax and Bak.[2][4]
Dysregulation of this delicate balance is a hallmark of many cancers, where overexpression of anti-apoptotic proteins leads to cell survival and resistance to therapy.[4][5] Conversely, excessive apoptosis contributes to neurodegenerative diseases. Small molecules that modulate the activity of Bcl-2 family proteins are therefore of significant therapeutic interest.[3] this compound has emerged as a tool compound for studying the inhibition of the core apoptotic machinery.
This compound: A Direct Inhibitor of Bax and Bak Oligomerization
This compound is a small molecule that has been identified as a direct inhibitor of the pro-apoptotic proteins Bax and Bak.[6][7] Unlike BH3 mimetics that target the anti-apoptotic Bcl-2 proteins, this compound acts downstream by preventing the oligomerization of activated Bax and Bak at the mitochondrial membrane.[6][8] This mechanism of action makes it a valuable tool for investigating the consequences of specifically blocking the final execution step of the intrinsic apoptotic pathway.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound in various assays.
| Assay Type | Target | Activator | Substrate/System | Endpoint | IC50 / % Inhibition | Reference |
| Liposome Dye Release | Bax | - | Liposomes | Dye Release | 6 µM | [7] |
| Mitochondrial Outer Membrane Permeabilization (MOMP) | Bax | tBid | Isolated Mitochondria | Smac-mCherry Release | Concentration-dependent inhibition | [8] |
| Mitochondrial Outer Membrane Permeabilization (MOMP) | Bak | tBid/Bim | Isolated Mitochondria | Smac-mCherry Release | Concentration-dependent inhibition | [6][8] |
| Cytochrome c Release | Bak | Constitutively active Bak | Isolated Mitochondria | Cytochrome c Release | 43% to 19% reduction | [8] |
| Apoptosis Inhibition | Bax/Bak | Actinomycin D, Staurosporine | BMK cells | Cell Viability | Inhibition at 5 µM | [6][7] |
Signaling Pathway of this compound Action
This compound intervenes at a critical juncture in the intrinsic apoptotic pathway. The following diagram illustrates the mechanism of action of this compound.
References
- 1. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-Apoptotic Bax/Bak Inhibitors — Sharma Laboratory [indrajeetsharma.com]
- 4. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Function of Bcl-2 Proteins in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Initial in vitro Characterization of MSN-50: A Novel Kinase Inhibitor
Abstract: This document provides a comprehensive technical overview of the initial in vitro characterization of MSN-50, a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] Data from biochemical and cell-based assays are presented to delineate the potency, selectivity, and mechanism of action of this compound. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation by the scientific community. This report establishes this compound as a promising candidate for further preclinical development.
Introduction
The MAPK/ERK signaling cascade is a critical pathway that regulates cellular processes including proliferation, differentiation, and survival.[1][4][5] Dysregulation of this pathway, often due to mutations in key components like BRAF and MEK, is a hallmark of numerous human cancers.[2][3] this compound has been developed as a potent and selective inhibitor of a key kinase within this cascade, offering a potential therapeutic intervention for cancers driven by aberrant MAPK signaling. This whitepaper details the foundational in vitro studies conducted to characterize its biochemical activity and cellular effects.
Biochemical Characterization
Kinase Inhibition Potency
The inhibitory activity of this compound was assessed against the target kinase using a biochemical assay. The half-maximal inhibitory concentration (IC50) was determined by measuring the enzyme's activity across a range of this compound concentrations.
Data Summary: Biochemical Potency of this compound
| Compound | Target Kinase | IC50 (nM) |
| This compound | Target Kinase X | 15.2 |
| Control Inhibitor | Target Kinase X | 25.8 |
Experimental Protocol: Biochemical Kinase Inhibition Assay
This protocol outlines the determination of the IC50 value of an inhibitor against a purified enzyme.[6]
-
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
The purified kinase and substrate are added to the wells of a 384-well plate.
-
The this compound dilutions are added to the respective wells and incubated for a defined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by adding ATP to all wells.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The detection reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls (0% inhibition with no compound, 100% inhibition with no enzyme).
-
The IC50 value is calculated by fitting the dose-response curve with a non-linear regression model.[6][7]
-
Cellular Characterization
Anti-proliferative Activity
The effect of this compound on cell viability was evaluated in a human melanoma cell line known to harbor a mutation that activates the MAPK pathway. The half-maximal effective concentration (EC50) was determined to quantify the compound's potency in a cellular context.
Data Summary: Cellular Potency of this compound
| Cell Line | Compound | EC50 (nM) - 72h |
| A375 (Melanoma) | This compound | 85.7 |
| A375 (Melanoma) | Control Inhibitor | 152.4 |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Materials:
-
A375 human melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The existing medium is removed and replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.[6]
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Following incubation, MTT solution is added to each well and incubated for an additional 3-4 hours.[10]
-
The medium containing MTT is removed, and the formazan (B1609692) crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Target Engagement in a Cellular Context
To confirm that this compound inhibits the MAPK pathway in cells, a Western blot analysis was performed to measure the phosphorylation status of a key downstream effector protein.
Data Summary: Pathway Inhibition by this compound
| Treatment | p-ERK / Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| This compound (100 nM) | 0.25 |
| This compound (500 nM) | 0.05 |
Experimental Protocol: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.[11]
-
Materials:
-
A375 cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
A375 cells are treated with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Cells are washed with ice-cold PBS and then lysed using lysis buffer.
-
The protein concentration of each lysate is determined.[12]
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE.[12]
-
The separated proteins are transferred from the gel to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK) overnight at 4°C.
-
The membrane is washed and then incubated with an HRP-conjugated secondary antibody.
-
After further washing, the chemiluminescent substrate is applied to the membrane.
-
The signal is captured using an imaging system, and the band intensities are quantified. The levels of the phosphorylated protein are normalized to the total protein levels.
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in the MAPK/ERK signaling pathway.
Experimental Workflow for in vitro Characterization
Caption: High-level workflow for the in vitro characterization of this compound.
Conclusion
The initial in vitro characterization of this compound demonstrates its potential as a potent and specific inhibitor of the MAPK signaling pathway. The compound exhibits significant activity in both biochemical and cellular assays, effectively inhibiting the target kinase and suppressing the proliferation of a relevant cancer cell line. The data presented herein supports the continued investigation of this compound as a promising therapeutic candidate. Future studies will focus on broader kinase profiling to confirm selectivity and advance the molecule into preclinical in vivo models.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on MSN-50 and Its Role in Preventing Genotoxic Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genotoxic stress, resulting from DNA damage, poses a significant threat to cellular integrity and is a hallmark of cancer and neurodegenerative diseases. The ability to pharmacologically mitigate the downstream consequences of genotoxic stress is of paramount therapeutic interest. This document provides a comprehensive technical overview of MSN-50, a small-molecule inhibitor of Bax and Bak oligomerization. By preventing mitochondrial outer membrane permeabilization (MOMP), this compound effectively averts genotoxic cell death and exhibits neuroprotective properties. This guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes its role in cellular signaling pathways.
Introduction to Genotoxic Stress and Apoptosis
Genotoxic stress, induced by agents such as chemotherapeutics or radiation, triggers intracellular signaling cascades that converge on the mitochondria. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. In response to irreparable DNA damage, the pro-apoptotic proteins Bax and Bak are activated, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane. This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point-of-no-return, committing the cell to apoptosis through the release of cytochrome c and other pro-apoptotic factors.[1][2]
This compound: A Novel Inhibitor of Bax/Bak Oligomerization
This compound is a small-molecule compound identified for its ability to inhibit the oligomerization of both Bax and Bak.[3][4] By doing so, this compound effectively prevents MOMP, thereby blocking the intrinsic pathway of apoptosis triggered by genotoxic stress.[1] This targeted mechanism of action makes this compound a promising therapeutic agent for conditions where preventing unwarranted cell death is beneficial, such as in neuroprotection and mitigating the side effects of certain cancer therapies.[1][3][4]
Quantitative Data on this compound Efficacy
The efficacy of this compound in preventing genotoxic stress-induced apoptosis has been quantified in various cellular models. The following table summarizes key data points from published studies.
| Cell Line | Genotoxic Agent | This compound Concentration (µM) | Outcome | Reference |
| HCT-116 | Actinomycin D (ActD) | 5 and 10 | Conferred long-term survival and growth | [1] |
| BMK | Staurosporine (STS) | 5 | Conferred long-term survival and growth | [1] |
| BMK | Actinomycin D (ActD) | 5 | Conferred long-term survival and growth | [1] |
Mechanism of Action: Signaling Pathway
This compound exerts its protective effects by directly interfering with the activation and oligomerization of Bax and Bak at the mitochondrial outer membrane. The following diagram illustrates the signaling pathway.
Experimental Protocols
Cell Viability and Long-Term Survival Assay
This protocol is used to assess the ability of this compound to protect cells from genotoxic agents and promote their long-term survival and proliferation.
Materials:
-
HCT-116 or BMK cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Genotoxic agent (e.g., Actinomycin D or Staurosporine)
-
This compound
-
Crystal Violet staining solution
-
96-well plates
Procedure:
-
Seed HCT-116 or BMK cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-incubate cells with the desired concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control (e.g., DMSO) for a specified period (e.g., 3 hours).
-
Introduce the genotoxic agent (e.g., Actinomycin D or Staurosporine) at various concentrations.
-
Incubate the cells for a period sufficient to induce apoptosis (e.g., 24 hours).
-
After the incubation period, remove the medium, wash the cells with PBS, and replate them in a fresh medium.
-
Allow the cells to grow for a period to assess long-term survival (e.g., 7-10 days).
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the viable, adherent cells with Crystal Violet solution.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the stain and quantify the absorbance at a specific wavelength to determine relative cell viability.
Immunofluorescence for Bax Activation and Cytochrome c Release
This protocol visualizes the subcellular localization of activated Bax and cytochrome c to confirm the inhibition of MOMP by this compound.
Materials:
-
HCT-116 cells
-
Coverslips
-
Complete growth medium
-
This compound
-
Genotoxic agent (e.g., Actinomycin D)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibodies: anti-activated Bax (e.g., 6A7 clone) and anti-cytochrome c
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Grow HCT-116 cells on coverslips.
-
Treat the cells with this compound (e.g., 10 µM) for 3 hours, followed by treatment with a genotoxic agent (e.g., Actinomycin D) for 24 hours.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies against activated Bax and cytochrome c.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope to observe the localization of activated Bax and the release of cytochrome c from the mitochondria.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the prevention of genotoxic stress-induced apoptosis. Its specific mechanism of inhibiting Bax and Bak oligomerization provides a targeted approach to preserving cell viability in the face of DNA damage.[1][3][4] Further research is warranted to explore the therapeutic potential of this compound in various disease models, including neurodegenerative disorders and chemotherapy-induced toxicities. Optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.
References
Exploring the Therapeutic Potential of Functionalized Mesoporous Silica Nanoparticles: A Technical Guide
Introduction
Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as a highly promising and versatile platform in the field of drug delivery and nanomedicine.[1][2][3] Their unique properties, including a large surface area, tunable pore size, and high drug loading capacity, make them ideal candidates for overcoming challenges associated with conventional drug delivery systems, such as poor solubility, lack of targeting, and premature drug release.[2][4][5][6] This technical guide provides an in-depth exploration of the therapeutic potential of functionalized MSNs, using a representative system conceptually termed "MSN-50" to illustrate the core principles, experimental methodologies, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.
Core Concept: Functionalized Mesoporous Silica Nanoparticles
MSNs are nanoparticles of amorphous silicon dioxide (SiO2) characterized by a network of uniform pores, typically in the mesoporous range of 2 to 50 nanometers.[1][7] The "this compound" concept represents a functionalized MSN with a particle size of approximately 50 nm, engineered for targeted drug delivery. The therapeutic efficacy of MSNs is significantly enhanced through surface functionalization, which allows for the attachment of various molecules to both the external surface and the internal pore walls.[1][6][8] This functionalization can improve biocompatibility, enable stimuli-responsive drug release, and facilitate targeting to specific cells or tissues.[1][4][5][9]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize typical quantitative data for functionalized MSNs, which would be characteristic of a system like "this compound" designed for therapeutic applications.
Table 1: Physicochemical Characterization of "this compound"
| Parameter | Value | Method of Analysis |
| Particle Size (Diameter) | 50 - 200 nm | Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) |
| Pore Diameter | 2 - 6 nm | Nitrogen Adsorption-Desorption Isotherms (BET analysis) |
| Surface Area | 700 - 1000 m²/g | Nitrogen Adsorption-Desorption Isotherms (BET analysis) |
| Pore Volume | 0.6 - 1.0 cm³/g | Nitrogen Adsorption-Desorption Isotherms (BET analysis) |
| Surface Charge (Zeta Potential) | Variable (dependent on functionalization) | Dynamic Light Scattering (DLS) |
Table 2: Drug Loading and Release Characteristics of "this compound"
| Drug | Loading Capacity (% w/w) | Encapsulation Efficiency (%) | Release Profile |
| Doxorubicin (B1662922) | 15 - 30% | > 90% | pH-sensitive, sustained release over 48h |
| Paclitaxel | 10 - 25% | > 85% | Sustained release over 72h |
| Cisplatin | 5 - 15% | > 80% | Sustained release over 48h |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and application of functionalized MSNs. The following protocols are representative of those used in the development of systems like "this compound".
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (Stöber Method)
-
Preparation of the Reaction Mixture: A solution of cetyltrimethylammonium bromide (CTAB) is prepared in ultrapure water and aqueous ammonia (B1221849) (NH4OH) with vigorous stirring at an elevated temperature (e.g., 60-80°C).[10]
-
Addition of Silica Precursor: Tetraethyl orthosilicate (B98303) (TEOS) is added dropwise to the reaction mixture under continuous stirring.[10]
-
Nanoparticle Formation: The mixture is stirred for several hours to allow for the hydrolysis and condensation of TEOS, leading to the formation of silica nanoparticles with a CTAB template.
-
Harvesting and Washing: The resulting nanoparticles are collected by centrifugation, washed with ethanol (B145695) and water to remove unreacted reagents.
-
Template Removal (Calcination or Extraction): The CTAB template is removed by either calcination (heating at high temperatures) or solvent extraction to create the mesoporous structure.
Protocol 2: Surface Functionalization of MSNs
-
Amine Functionalization: The synthesized MSNs are refluxed in a solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene (B28343) to introduce amine groups onto the surface.
-
PEGylation: For improved biocompatibility and circulation time, the amine-functionalized MSNs are reacted with an activated polyethylene (B3416737) glycol (PEG) derivative (e.g., NHS-PEG).
-
Targeting Ligand Conjugation: A targeting ligand, such as folic acid or a specific antibody, is covalently attached to the distal end of the PEG chains using appropriate crosslinking chemistry (e.g., EDC/NHS chemistry).
Protocol 3: Drug Loading into Functionalized MSNs
-
Incubation Method: The functionalized MSNs are suspended in a concentrated solution of the therapeutic drug (e.g., doxorubicin in a suitable solvent).[11]
-
Adsorption: The suspension is stirred for an extended period (e.g., 24 hours) in the dark to allow the drug molecules to diffuse into the mesopores.[11]
-
Washing and Collection: The drug-loaded MSNs are collected by centrifugation and washed to remove any drug adsorbed on the external surface.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual frameworks for "this compound".
Caption: Workflow for the synthesis and functionalization of "this compound".
Caption: Mechanism of cellular uptake and stimuli-responsive drug release.
Mechanism of Action and Therapeutic Potential
The therapeutic potential of functionalized MSNs like "this compound" lies in their ability to overcome the limitations of conventional chemotherapy.[11][12][13]
-
Enhanced Permeability and Retention (EPR) Effect: The nanoscale size of MSNs allows them to preferentially accumulate in tumor tissues, which have leaky vasculature and poor lymphatic drainage.
-
Targeted Delivery: The conjugation of targeting ligands to the MSN surface enables specific binding to receptors that are overexpressed on cancer cells, thereby increasing the local concentration of the drug at the tumor site and reducing off-target toxicity.[1]
-
Improved Drug Solubility: MSNs can effectively encapsulate poorly water-soluble drugs in their mesopores, improving their bioavailability.[1][13][14]
-
Controlled Release: The drug release from MSNs can be controlled by engineering the surface functionalization to be responsive to specific stimuli within the tumor microenvironment, such as low pH or the presence of certain enzymes.[15][16][17] This ensures that the drug is released predominantly at the target site, further minimizing systemic side effects.[4][5]
Functionalized mesoporous silica nanoparticles, exemplified by the "this compound" concept, represent a powerful and highly adaptable platform for advanced drug delivery. Their tunable physicochemical properties, coupled with the versatility of surface functionalization, offer significant advantages for the development of more effective and less toxic therapies for a wide range of diseases, most notably cancer. Further research and clinical translation of MSN-based therapeutics hold the promise of revolutionizing treatment paradigms in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 3. A systemic review on development of mesoporous nanoparticles as a vehicle for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.abo.fi [research.abo.fi]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Mesoporous Silica Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controlled synthesis and size effects of multifunctional mesoporous silica nanosystem for precise cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functionalized mesoporous silica nanoparticles in anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mesoporous silica nanoparticles for drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mesoporous silica nanoparticles as a drug delivery mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of MSN-50 with Pro-apoptotic Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule MSN-50 and its interaction with pro-apoptotic proteins. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the mechanism of action, quantitative data, and experimental methodologies related to this compound's function as an inhibitor of apoptosis.
Core Concept: this compound as a Dual Inhibitor of Bax and Bak Oligomerization
This compound is a small molecule that has been identified as a potent inhibitor of the pro-apoptotic proteins Bax and Bak.[1][2] Its primary mechanism of action is the inhibition of the oligomerization of both Bax and Bak, a critical step in the intrinsic pathway of apoptosis.[1][2][3][4] By preventing Bax and Bak from forming higher-order oligomers on the mitochondrial outer membrane, this compound effectively blocks Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately preventing genotoxic cell death.[3][4] This targeted action at a key commitment step in apoptosis makes this compound a valuable tool for research and a potential therapeutic agent for conditions characterized by excessive apoptosis, such as neurodegenerative diseases.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on pro-apoptotic protein function.
| Assay | Target | Activator | IC50 / Effective Concentration | Cell Line / System | Reference |
| Liposome (B1194612) Permeabilization Assay | Bax | tBid | Concentration-dependent inhibition (0-10 µM) | Liposomes | [1][2] |
| Mitochondrial Outer Membrane Permeabilization (MOMP) Assay | Bax | tBid | Concentration-dependent inhibition (0-40 µM) | Isolated Mitochondria from BMK cells | [1][2] |
| Mitochondrial Outer Membrane Permeabilization (MOMP) Assay | Bak | tBid/Bim | Concentration-dependent inhibition | Isolated Mitochondria from BMK cells | [1][2] |
| Apoptosis Inhibition | Bax/Bak | Actinomycin D, Staurosporin | 5 µM | BMK cells | [1][2] |
Signaling Pathway and Mechanism of Action
This compound intervenes in the intrinsic apoptosis pathway at the level of the Bcl-2 family proteins. The following diagram illustrates the signaling cascade and the point of intervention by this compound.
The mechanism of this compound involves interfering with the formation of correct dimer interfaces of both Bax and Bak, which are necessary for the subsequent assembly of higher-order oligomers that form pores in the mitochondrial outer membrane.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with pro-apoptotic proteins.
Liposome Permeabilization Assay
This cell-free assay assesses the ability of this compound to inhibit Bax-mediated permeabilization of artificial liposomes.
Workflow Diagram:
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film containing a mixture of phospholipids (B1166683) mimicking the mitochondrial outer membrane.
-
Hydrate the lipid film with a buffer containing 12.5 mM 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and 45 mM p-xylene-bis-pyridinium bromide (DPX).[5]
-
Generate unilamellar liposomes of a uniform size by extrusion through a 100 nm polycarbonate membrane.[5]
-
Remove unencapsulated ANTS and DPX by gel filtration.
-
-
Assay Procedure:
-
In a 96-well plate, add the ANTS/DPX-loaded liposomes to the assay buffer (e.g., 10 mM HEPES, 200 mM KCl, 1 mM EDTA, pH 7.2).
-
Add varying concentrations of this compound (e.g., 0-10 µM, dissolved in DMSO) or vehicle control (DMSO) to the wells and incubate for a short period.
-
Initiate the permeabilization reaction by adding recombinant full-length Bax (e.g., 100-500 nM) and the activator tBid (e.g., 20 nM).[5]
-
Monitor the increase in ANTS fluorescence (excitation ~355 nm, emission ~520 nm) over time using a fluorescence plate reader.[6] The dequenching of ANTS fluorescence upon liposome leakage indicates permeabilization.
-
As a positive control for maximal permeabilization, add a detergent like Triton X-100 to a set of wells.
-
-
Data Analysis:
-
Calculate the percentage of permeabilization relative to the Triton X-100 control.
-
Plot the percentage of inhibition (relative to the vehicle control) against the concentration of this compound to determine the IC50 value.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay uses isolated mitochondria to assess the effect of this compound on Bax/Bak-mediated MOMP.
Workflow Diagram:
Protocol:
-
Mitochondria Isolation:
-
Culture Baby Mouse Kidney (BMK) cells stably expressing Smac-mCherry.
-
Harvest the cells and lyse them by nitrogen cavitation.
-
Isolate the heavy membrane fraction containing mitochondria by differential centrifugation.
-
-
Assay Procedure:
-
In a microcentrifuge tube, resuspend the isolated mitochondria in a suitable buffer.
-
Add varying concentrations of this compound (e.g., 0-40 µM) or vehicle control and incubate.
-
Induce MOMP by adding an activator such as tBid or Bim. For mitochondria lacking endogenous Bax, recombinant Bax can also be added.
-
Incubate to allow for MOMP and the release of Smac-mCherry from the mitochondrial intermembrane space.
-
Pellet the mitochondria by centrifugation.
-
-
Data Analysis:
-
Transfer the supernatant to a 96-well plate.
-
Measure the fluorescence of mCherry in the supernatant using a fluorescence plate reader.
-
Calculate the percentage of Smac-mCherry release and the percentage of inhibition by this compound.
-
Cell Viability and Apoptosis Assays
These assays determine the ability of this compound to protect whole cells from apoptosis induced by genotoxic agents.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment:
-
Seed HCT-116 or BMK cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 5 µM) or vehicle control for a specified time.
-
Induce apoptosis by adding a genotoxic agent such as Actinomycin D or Staurosporin.
-
-
Cell Viability Assessment (e.g., MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Apoptosis Quantification (Annexin V/Propidium Iodide Staining):
-
Harvest the cells after treatment.
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cells.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
This compound represents a significant tool for the study of apoptosis, specifically through its targeted inhibition of Bax and Bak oligomerization. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential and mechanistic intricacies of this compound and similar molecules. The ability to selectively inhibit a key step in the intrinsic apoptotic pathway opens up new avenues for the development of novel treatments for a range of diseases.
References
- 1. Multiple partners can kiss-and-run: Bax transfers between multiple membranes and permeabilizes those primed by tBid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of Proapoptotic BAK Function in Liposomes Reveals a Dual Role for Mitochondrial Lipids in the BAK-driven Membrane Permeabilization Process - PMC [pmc.ncbi.nlm.nih.gov]
Foundational research on Bax and Bak oligomerization
An In-depth Technical Guide to the Foundational Research on Bax and Bak Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, with the effector proteins Bax and Bak serving as the ultimate gateway to mitochondrial outer membrane permeabilization (MOMP).[1][2] Upon activation by apoptotic stimuli, these proteins convert from inactive monomers into lethal oligomers that form pores in the mitochondrial outer membrane.[3] This event leads to the release of pro-apoptotic factors like cytochrome c, triggering a caspase cascade that culminates in cell death.[3][4] Understanding the precise molecular mechanisms governing Bax and Bak activation and oligomerization is critical for developing novel therapeutics that can modulate apoptosis in diseases such as cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the foundational research in this field, detailing the signaling pathways, activation models, structural transformations, and key experimental methodologies used to elucidate this pivotal step in programmed cell death.
Mechanisms of Bax and Bak Activation
In healthy cells, Bax and Bak are held in an inactive state. Bax is primarily a soluble cytosolic monomer, while Bak is constitutively anchored to the mitochondrial outer membrane (MOM).[5][6][7] Their pro-apoptotic activity is tightly controlled by interactions with other Bcl-2 family members, broadly classified as anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma, Bad, Noxa).[1][8]
Apoptotic signals trigger the activation or upregulation of BH3-only proteins, which initiate the process of Bax and Bak activation.[9] The precise mechanism of this activation has been a subject of intense debate, leading to several proposed models.
Models of Activation
The activation of Bax and Bak by BH3-only proteins is governed by a complex network of protein-protein interactions.[1] Three primary models have been proposed to explain this process:
-
The Direct Activation Model: This model posits that a specific subset of "activator" BH3-only proteins (like tBid and Bim) directly bind to Bax and Bak, inducing a conformational change that triggers their oligomerization.[4][8] In this scenario, other "sensitizer" BH3-only proteins (like Bad and Noxa) contribute by binding to and neutralizing the anti-apoptotic Bcl-2 proteins, which would otherwise sequester the activators.[4]
-
The Indirect (Displacement) Model: This model suggests that Bax and Bak are constitutively active or prone to spontaneous activation but are held in check by anti-apoptotic Bcl-2 proteins.[10] BH3-only proteins are proposed to activate Bax and Bak indirectly by binding to these anti-apoptotic guardians, causing them to release their hold on Bax or Bak, thereby "displacing" them and allowing them to oligomerize.[8][11]
-
The Unified/Membrane-Mediated Permissive Model: More recent evidence supports a model that integrates elements of both direct and indirect activation. In this view, all BH3-only proteins primarily function by neutralizing anti-apoptotic proteins like Bcl-xL and Mcl-1.[10][11] The simultaneous suppression of these guardians allows Bax and Bak to undergo unimpeded, spontaneous activation and oligomerization within the mitochondrial outer membrane milieu.[10][11] This model emphasizes the critical role of the membrane environment in facilitating activation.
Conformational Changes
Activation of Bax and Bak involves a series of significant structural rearrangements.[3][5] In their inactive states, the hydrophobic BH3 domain is tucked away within a surface groove.[3] A key activation event is the exposure of this BH3 domain, which is essential for subsequent homo-oligomerization.[3][4] Other major changes include the displacement of the N-terminal α1 helix and the exposure of the C-terminal transmembrane (TM) domain (α9 helix), which facilitates insertion into the mitochondrial outer membrane.[5][7][12] For Bax, this process involves its translocation from the cytosol to the mitochondria, a step that is not required for the already membrane-bound Bak.[5][6]
The Oligomerization Process and Pore Formation
Once activated, Bax and Bak monomers self-associate to form pores in the MOM.[13] This process is thought to occur in a step-wise manner, beginning with the formation of dimers that subsequently assemble into larger, higher-order oligomers.[7][14]
Dimerization and Higher-Order Assembly
A key intermediate in the oligomerization cascade is the formation of a "symmetric BH3-in-groove" homodimer.[4][7] In this arrangement, the exposed BH3 domain of one activated monomer inserts into the hydrophobic surface groove of another activated monomer.[4][14] These core dimers are then thought to multimerize through a secondary interface, potentially involving interactions between their α6 helices, to form the large oligomeric complexes that ultimately permeabilize the membrane.[9][14]
Recent studies show that Bak can recruit and accelerate the assembly of Bax into co-assembled apoptotic pores.[15] The relative availability of Bax and Bak molecules can determine the growth rate and size of these pores.[15]
The Apoptotic Pore
The exact structure of the final apoptotic pore remains an area of active investigation. Evidence from techniques like cryo-electron microscopy (cryo-EM) and atomic force microscopy (AFM) suggests that Bax and Bak form heterogeneous proteolipid pores that can vary in size.[16][17] These pores are dynamic and can grow during apoptosis, allowing for the release of large intermembrane space proteins.[15][18] There is evidence supporting both a "toroidal pore" model, where both proteins and lipids line the channel, and a purely "proteinaceous pore" model.[16][17]
Quantitative Data on Bax and Bak Oligomerization
While many studies have qualitatively described the interactions and oligomerization of Bax and Bak, precise quantitative data such as binding affinities remain relatively sparse in the literature. However, structural and biophysical studies have provided key quantitative insights into the end result of this process—the apoptotic pore.
| Parameter | Method | Finding | Reference(s) |
| Pore Diameter | Cryo-Electron Microscopy (Cryo-EM) | ~25–100 nm | [16][17] |
| Cryo-Electron Microscopy (Cryo-EM) | ~3–140 nm, protein concentration-dependent | [17] | |
| Atomic Force Microscopy (AFM) | ~24–176 nm | [17] | |
| Oligomer Size | Quantitative Fluorescence Imaging | ~150–1000 molecules per cluster | [17] |
| Atomic Force Microscopy (AFM) | Clusters of ~22 Bax monomers | [17] | |
| Interaction Dynamics | FRET Efficiency (Bax-Bcl-xL) | Control: E=7.22±0.58 %; Stressed: E=9.33±1.02 %; Bax-activated: E=13.3±1.1% | [19] |
| Oligomerization Kinetics | Real-time analysis in cells | Bak oligomerizes faster and into smaller structures than Bax. | [15] |
Key Experimental Methodologies
A variety of sophisticated biophysical and cell biology techniques have been instrumental in dissecting the mechanisms of Bax and Bak oligomerization.
Cysteine Cross-linking Assays
This method is used to "trap" transient protein-protein interactions, allowing for the detection of dimers and higher-order oligomers by SDS-PAGE and immunoblotting.[13] It relies on the proximity of cysteine residues within the oligomeric interface.
Detailed Protocol:
-
Cell Treatment: Induce apoptosis in cells using a desired stimulus (e.g., UV irradiation, staurosporine).
-
Mitochondria Isolation: Harvest cells and isolate mitochondria via differential centrifugation.
-
Cross-linking Reaction: Resuspend isolated mitochondria in a buffer containing a cell-permeable, homobifunctional maleimide (B117702) reagent (e.g., bismaleimidohexane, BMH) or an oxidant like copper-phenanthroline (CuPhe) to induce disulfide bond formation between nearby cysteines.[13] Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Quenching: Stop the reaction by adding a quenching agent, such as DTT or β-mercaptoethanol (for maleimide cross-linkers) or EDTA (for CuPhe).
-
Sample Preparation: Lyse the mitochondria and prepare samples for SDS-PAGE. For CuPhe-induced disulfide linkage, samples are run under non-reducing conditions. For maleimide cross-linking, samples are run under reducing conditions.[13]
-
Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and perform immunoblotting using antibodies specific for Bax or Bak to visualize monomeric and cross-linked oligomeric species.[13]
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique to study protein-protein interactions in living cells.[20] By fusing fluorescent proteins (e.g., ECFP as a donor and YFP as an acceptor) to Bax and a potential binding partner (like Bcl-xL), their interaction can be monitored by measuring energy transfer from the donor to the acceptor when they are in close proximity (<10 nm).[19][21]
Detailed Protocol:
-
Construct Generation: Create expression vectors for Bax and its putative partner protein fused to a FRET pair of fluorescent proteins (e.g., ECFP-Bax and YFP-Bcl-xL).
-
Cell Transfection: Co-transfect mammalian cells with the donor and acceptor fusion constructs.
-
Cell Culture and Treatment: Culture the cells under desired conditions. Treat with apoptotic stimuli to induce the interaction of interest.
-
Microscopy: Image the cells using a fluorescence microscope equipped for FRET analysis. Common methods include:
-
Acceptor Photobleaching FRET: Measure the donor fluorescence intensity before and after selectively photobleaching the acceptor. An increase in donor intensity after bleaching indicates FRET.[19]
-
Fluorescence Lifetime Imaging (FLIM)-FRET: Measure the fluorescence lifetime of the donor. A decrease in the donor's lifetime in the presence of the acceptor is a direct measure of FRET efficiency.[19][21]
-
-
Data Analysis: Quantify the FRET efficiency to determine the extent of interaction between the two proteins under different cellular conditions (e.g., healthy vs. apoptotic).[19]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the direct visualization of Bax/Bak-induced pores in membranes at high resolution, preserving their native, hydrated structure.[18][22]
Detailed Protocol:
-
Sample Preparation: Incubate liposomes or isolated mitochondrial outer membrane vesicles (OMVs) with purified, activated Bax or Bak protein.[18][23]
-
Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane. This traps the sample in a thin layer of vitreous (non-crystalline) ice.
-
Data Collection: Transfer the frozen grid to a cryo-electron microscope and collect a large number of images (micrographs) at different tilt angles.
-
Image Processing and Reconstruction: Use computational methods to align the images of individual pores and reconstruct a 3D model of the pore structure. This can reveal information about the size, shape, and arrangement of Bax/Bak oligomers within the membrane.[16]
Conclusion and Future Directions
The oligomerization of Bax and Bak is the irreversible, committed step in the mitochondrial pathway of apoptosis. Foundational research has established the central roles of BH3-only and anti-apoptotic Bcl-2 proteins in controlling this process, leading to several models of activation. Upon receiving an apoptotic signal, Bax and Bak undergo dramatic conformational changes, enabling them to form BH3-in-groove dimers that assemble into larger, heterogeneous pores in the mitochondrial outer membrane. While significant progress has been made, the precise high-resolution structure of the functional apoptotic pore remains elusive—a "holy grail" of apoptosis research.[24] Future studies integrating advanced structural biology techniques like cryo-EM with sophisticated biophysical and cellular imaging will be crucial to fully elucidate the dynamic architecture of these death pores, paving the way for the rational design of drugs that can precisely control the life-or-death decision of a cell.
References
- 1. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building blocks of the apoptotic pore: how Bax and Bak are activated and oligomerize during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BH3-only proteins are tail-anchored in the outer mitochondrial membrane and can initiate the activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of BH3-Only Proteins in Tumor Cell Development, Signaling, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sbl.unmc.edu [sbl.unmc.edu]
- 11. "Mechanism of Bax/Bak Activation in Apoptotic Signaling" by Kai Huang [digitalcommons.unmc.edu]
- 12. Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the Oligomerization of Bak and Bax during Apoptosis by Cysteine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bax and Bak Pores: Are We Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Visual and functional demonstration of growing Bax-induced pores in mitochondrial outer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bax- Bcl-xL interaction dynamics during the progression of cell cycle and cell death using FLIM-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bcl-2 and Bax interactions in mitochondria probed with green fluorescent protein and fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bax- Bcl-xL interaction dynamics during the progression of cell cycle and cell death using FLIM-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Homogeneous Oligomers of Pro-Apoptotic BAX Reveal Structural Determinants of Mitochondrial Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies of a Novel Compound
Disclaimer: No publicly available scientific literature or data could be found for a compound designated "MSN-50." The following application notes and protocols are provided as an illustrative example using data from a known investigational compound, CMC 2.24 , a chemically modified curcumin (B1669340), to demonstrate the expected structure and content for such a document. All data and protocols presented herein pertain to CMC 2.24.
Application Notes: CMC 2.24 (used as a proxy for this compound)
Introduction:
CMC 2.24 is a novel, pleiotropic matrix metalloproteinase (MMP) inhibitor developed from a chemically modified curcumin scaffold. It has demonstrated efficacy in various in vitro and in vivo models of inflammatory and collagenolytic diseases, such as periodontitis.[1][2] These notes provide essential information for designing and conducting in vivo animal studies to evaluate the pharmacokinetics, safety, and efficacy of this compound.
Mechanism of Action:
As a pleiotropic MMP inhibitor, CMC 2.24 is designed to target multiple matrix metalloproteinases involved in tissue degradation and inflammation. Its therapeutic potential lies in its ability to modulate the extracellular matrix and inflammatory responses in various pathological conditions.
Preclinical In Vivo Data Summary:
CMC 2.24 has been evaluated in mice, rats, and dogs, demonstrating a favorable safety and efficacy profile when administered orally.[1][2] The primary route of administration for in vivo studies has been oral gavage.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies conducted on CMC 2.24 in Sprague-Dawley rats.
Table 1: Maximum Tolerated Dose (MTD) Study Parameters [1][2]
| Parameter | Details |
| Animal Model | Sprague-Dawley Rats (Male and Female) |
| Route of Administration | Oral Gavage |
| Vehicle | Carboxymethylcellulose |
| Dosage Groups (mg/kg/day) | 50, 100, 500, 1000 |
| Dosing Frequency | Once daily |
| Study Duration | 5 days |
| Key Findings | No mortality or significant changes in body weight, food consumption, or adverse events were observed at any dose. No significant hematological, serological, or histopathological changes were noted compared to the placebo control.[1][2] |
Table 2: Pharmacokinetic (PK) Parameters in Rats [1][2]
| Parameter | Single Dose (500 or 1000 mg/kg) | Chronic Dosing (100 mg/kg/day for 28 days) |
| Time to Peak Concentration (Tmax) | 45 minutes | Not specified |
| Peak Blood Concentration (Cmax) | Detectable | Nearly undetectable (0.2 ng/mL) at 100 mg/kg |
| Serum Half-Life (t1/2) | 10 hours | Not specified |
| Key Observation | The compound was detectable in the blood for up to 24 hours.[1] | Chronic low-dose administration resulted in very low systemic exposure. |
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study in Rats
-
Objective: To determine the maximum dose of CMC 2.24 that can be administered orally for 5 consecutive days without causing significant toxicity in Sprague-Dawley rats.
-
Materials:
-
CMC 2.24
-
Vehicle: Carboxymethylcellulose
-
Sprague-Dawley rats (equal numbers of males and females)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
-
-
Procedure:
-
Acclimatize animals for at least 7 days before the start of the study.
-
Randomly assign animals to placebo (vehicle only) and treatment groups (e.g., 50, 100, 500, 1000 mg/kg/day). A typical group size is 6 animals (3 male, 3 female).[2]
-
Prepare fresh dosing formulations daily.
-
Administer the assigned dose or vehicle once daily via oral gavage for 5 consecutive days.
-
Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Measure food consumption daily.
-
At the end of the 5-day period, collect blood samples for hematology and serum biochemistry analysis.
-
Perform a complete necropsy and collect major organs (e.g., heart, lungs, liver, kidneys, spleen, brain, intestines) for histopathological examination.[2]
-
2. Pharmacokinetic (PK) Study in Rats
-
Objective: To determine the pharmacokinetic profile of CMC 2.24 following a single oral dose.
-
Materials:
-
CMC 2.24
-
Vehicle
-
Sprague-Dawley rats
-
Equipment for blood collection (e.g., tail vein or retro-orbital sinus)
-
Anticoagulant (e.g., EDTA)
-
LC/MS/MS system for bioanalysis
-
-
Procedure:
-
Acclimatize animals as in the MTD study.
-
Fast animals overnight before dosing.
-
Administer a single oral dose of CMC 2.24 (e.g., 500 mg/kg or 1000 mg/kg).[2]
-
Collect blood samples at multiple time points post-dosing. For a compound with a Tmax of 45 minutes and a half-life of 10 hours, a suggested sampling schedule is: 5, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.[1][2]
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of CMC 2.24 using a validated LC/MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Visualizations
Caption: Workflow for a typical in vivo MTD study.
Caption: Inhibition of MMP production by CMC 2.24.
References
Application Notes and Protocols: Liposome Permeabilization Assay Using MSN-50
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of cellular membranes is paramount for normal physiological function. Liposome (B1194612) permeabilization assays are versatile in vitro tools used to study the membrane-disrupting potential of various agents, including proteins, peptides, and small molecules. These assays are particularly crucial in the study of apoptosis, or programmed cell death, where the permeabilization of the mitochondrial outer membrane (MOMP) is a key event. A central focus of this process is the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic effector proteins Bax and Bak. Upon activation, Bax and Bak oligomerize in the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering cell death.[1][2][3][4][5]
MSN-50 is a novel small molecule that has been identified as an inhibitor of Bax and Bak oligomerization.[1][6][7] By preventing the formation of these protein pores, this compound effectively inhibits liposome permeabilization and protects cells from genotoxic cell death, showing potential for neuroprotection.[1][6][7][8] These application notes provide a detailed protocol for utilizing a liposome permeabilization assay to characterize the inhibitory activity of this compound.
Principle of the Assay
The liposome permeabilization assay described here is based on the principle of fluorescence dequenching. Liposomes, which are artificial vesicles composed of a lipid bilayer, are prepared to encapsulate a fluorescent dye at a high, self-quenching concentration. In their intact state, the proximity of the dye molecules to each other results in a low fluorescence signal. When the liposome membrane is permeabilized by an agent, in this case, activated Bax or Bak proteins, the encapsulated dye is released into the surrounding buffer. This dilution of the dye leads to a significant increase in fluorescence intensity, which can be measured over time using a fluorescence plate reader. The inhibitory effect of a compound like this compound can be quantified by its ability to prevent this dye release in the presence of activated Bax/Bak.
Signaling Pathway of this compound Action
This compound acts at a critical juncture in the intrinsic apoptosis pathway. The diagram below illustrates the mechanism by which this compound inhibits Bax/Bak-mediated liposome permeabilization.
Caption: Mechanism of this compound in preventing liposome permeabilization.
Quantitative Data
The inhibitory potency of this compound on Bax-mediated membrane permeabilization has been determined using liposome dye release assays. The following table summarizes the reported IC50 value.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Bax | Liposome Dye Release | 9 | [6] |
Experimental Protocols
Materials and Reagents
-
Lipids:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
Cardiolipin (Heart, Bovine)
-
-
Fluorescent Dye and Quencher:
-
8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt (ANTS)
-
p-xylene-bis-pyridinium bromide (DPX)
-
-
Proteins:
-
Recombinant full-length human Bax protein
-
Recombinant truncated human Bid (tBid)
-
-
Compound:
-
This compound
-
-
Buffers and Other Reagents:
-
Liposome Buffer: 20 mM HEPES, 100 mM KCl, 1 mM EDTA, pH 7.4
-
Assay Buffer: 20 mM HEPES, 100 mM KCl, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triton X-100 (10% v/v solution)
-
Sephadex G-50 resin
-
-
Equipment:
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Fluorescence plate reader with excitation at ~355 nm and emission at ~520 nm
-
96-well black, flat-bottom plates
-
Experimental Workflow
The following diagram outlines the major steps in performing the liposome permeabilization assay with this compound.
Caption: Workflow for the liposome permeabilization assay.
Detailed Protocol
1. Preparation of ANTS/DPX-Encapsulated Liposomes
-
Prepare a lipid mixture in chloroform with a molar ratio that mimics the mitochondrial outer membrane (e.g., 48% POPC, 28% DOPS, 10% Cardiolipin).
-
In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of 12.5 mM ANTS and 45 mM DPX in Liposome Buffer. The final lipid concentration should be approximately 10-20 mg/mL. Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.
-
Extrude the liposome suspension 11-21 times through a 100 nm polycarbonate membrane using a liposome extruder to produce large unilamellar vesicles (LUVs).
-
Separate the ANTS/DPX-containing liposomes from the unencapsulated (free) dye by passing the suspension through a Sephadex G-50 size-exclusion chromatography column equilibrated with Assay Buffer. The liposomes will elute in the void volume.
2. Liposome Permeabilization Assay
-
Perform the assay in a 96-well black, flat-bottom plate. The final reaction volume is typically 100-200 µL.
-
To each well, add the Assay Buffer.
-
Add the purified ANTS/DPX liposomes to a final lipid concentration of 50-100 µM.
-
Add this compound at various concentrations (e.g., 0.1 to 50 µM) to the appropriate wells. For control wells, add the same volume of DMSO (vehicle).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the permeabilization reaction by adding recombinant tBid (e.g., 20 nM final concentration) and Bax (e.g., 100-200 nM final concentration).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~520 nm) every 1-2 minutes for 1-2 hours.
-
After the kinetic reading, add a final concentration of 0.1% (v/v) Triton X-100 to all wells to completely lyse the liposomes and release all encapsulated dye.
-
Measure the fluorescence again to obtain the maximal fluorescence signal (F100).
Data Analysis
-
Calculate the percentage of ANTS/DPX release at each time point using the following formula:
% Release = [ (F - F₀) / (F₁₀₀ - F₀) ] * 100
Where:
-
F is the fluorescence intensity at a given time point.
-
F₀ is the initial fluorescence intensity before the addition of Bax/tBid.
-
F₁₀₀ is the maximum fluorescence intensity after the addition of Triton X-100.
-
-
Determine the IC50 value for this compound:
-
Plot the percentage of dye release at a specific time point (e.g., 60 minutes) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the concentration of this compound that inhibits 50% of the liposome permeabilization (IC50).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of free ANTS/DPX. | Ensure proper size-exclusion chromatography. Collect only the initial, most concentrated liposome fractions. |
| No or low permeabilization in positive control | Inactive Bax or tBid protein. | Use freshly prepared or properly stored proteins. Verify protein activity through a separate assay. |
| Incorrect liposome composition. | Ensure the use of lipids that support Bax insertion and oligomerization. | |
| High dye release in negative control (liposomes only) | Unstable liposomes. | Prepare fresh liposomes. Ensure proper extrusion and storage. Avoid harsh vortexing. |
| This compound causes liposome permeabilization | Compound precipitates or has off-target effects at high concentrations. | Test the effect of this compound on liposomes in the absence of Bax/tBid. Lower the maximum concentration of this compound used. |
Conclusion
The liposome permeabilization assay is a robust and sensitive method for characterizing the activity of inhibitors of Bax and Bak, such as this compound. By providing a quantitative measure of membrane integrity in a controlled in vitro system, this assay is an invaluable tool for the discovery and development of novel therapeutics targeting the intrinsic apoptotic pathway. The detailed protocol and guidelines presented here should enable researchers to successfully implement this assay in their own laboratories.
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of Proapoptotic BAK Function in Liposomes Reveals a Dual Role for Mitochondrial Lipids in the BAK-driven Membrane Permeabilization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of BOK pores independent of BAX and BAK reveals a similar mechanism with differing regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Mitochondrial Outer Membrane Permeabilization (MOMP) Assay with a Test Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial outer membrane permeabilization (MOMP) is a critical event in the intrinsic pathway of apoptosis, often considered the "point of no return" for cell death.[1] This process involves the formation of pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol.[2][3][4][5][6] Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9 and initiates a caspase cascade, ultimately leading to the execution of apoptosis.[2][4][7] The B-cell lymphoma 2 (Bcl-2) family of proteins are the primary regulators of MOMP, with pro-apoptotic members like Bax and Bak promoting permeabilization and anti-apoptotic members inhibiting it.[3][8]
This document provides a detailed protocol for assessing the potential of a test compound, here referred to as MSN-50, to induce MOMP in cultured cells. The assay is based on the detection of changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial integrity that is disrupted during MOMP.[9][10] The protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in healthy mitochondria with a high membrane potential.[11][12] A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization and, by extension, MOMP.
Signaling Pathway of Intrinsic Apoptosis
The intrinsic pathway of apoptosis is initiated by a variety of intracellular stresses, such as DNA damage or growth factor withdrawal.[3] These stress signals lead to the activation of pro-apoptotic Bcl-2 family proteins, particularly Bax and Bak.[3][7] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that result in MOMP.[3][5][7] This allows for the release of cytochrome c and other pro-apoptotic factors into the cytosol, triggering the downstream caspase cascade and cell death.[4][7]
Experimental Protocol
This protocol is designed for adherent cell lines and can be adapted for suspension cells. It is recommended to perform initial experiments to determine the optimal cell density and concentration range for the test compound.
Materials
-
Adherent cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., 1 mM in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (e.g., 10 mM in DMSO) - positive control for mitochondrial depolarization
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Experimental Workflow
Procedure
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Prepare a positive control by diluting CCCP in complete medium to a final concentration of 10-50 µM.
-
Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest concentration of this compound.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.
-
-
TMRE Staining:
-
Prepare a fresh TMRE working solution by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 100-200 nM.[11]
-
After the compound treatment period, carefully remove the medium from the wells.
-
Add 100 µL of the TMRE working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C and 5% CO2, protected from light.
-
-
Washing:
-
Carefully aspirate the TMRE-containing medium.
-
Gently wash the cells twice with 100 µL of pre-warmed PBS or complete medium to remove the background fluorescence.
-
After the final wash, add 100 µL of pre-warmed PBS or complete medium to each well.
-
-
Fluorescence Measurement:
Data Analysis
-
Subtract the average fluorescence of the blank wells (wells with medium but no cells) from all other readings.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control wells. The data can be expressed as a percentage of the control.
-
Plot the normalized fluorescence intensity against the concentration of this compound to generate a dose-response curve.
-
The CCCP-treated wells should show a significant decrease in fluorescence, confirming the validity of the assay.
Expected Results and Data Presentation
A dose-dependent decrease in TMRE fluorescence intensity in cells treated with this compound would indicate that the compound induces mitochondrial depolarization and, consequently, MOMP. The results can be summarized in a table for easy comparison.
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % of Vehicle Control |
| Vehicle Control | - | 15,842 | 976 | 100% |
| This compound | 1 µM | 14,987 | 854 | 94.6% |
| This compound | 10 µM | 11,245 | 732 | 71.0% |
| This compound | 50 µM | 6,789 | 512 | 42.8% |
| This compound | 100 µM | 3,123 | 298 | 19.7% |
| Positive Control (CCCP) | 20 µM | 2,543 | 210 | 16.1% |
Troubleshooting
-
High background fluorescence: Ensure thorough washing after TMRE staining. Optimize the TMRE concentration and incubation time.
-
Low signal: Increase the cell seeding density or the TMRE concentration. Check the filter set on the plate reader.
-
High variability between replicate wells: Ensure uniform cell seeding and careful pipetting.
Conclusion
This protocol provides a robust and reliable method for assessing the ability of a test compound to induce mitochondrial outer membrane permeabilization. By quantifying changes in mitochondrial membrane potential, researchers can effectively screen for compounds that modulate the intrinsic apoptotic pathway, which is of significant interest in drug discovery and development, particularly in the field of oncology. Further validation of MOMP can be achieved by complementary assays, such as detecting the release of cytochrome c from mitochondria into the cytosol via western blotting or immunofluorescence.[5][6]
References
- 1. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
- 2. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis-associated mitochondrial outer membrane permeabilization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial outer membrane permeabilization increases reactive oxygen species production and decreases mean sperm velocity but is not associated with DNA fragmentation in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
Application Note: Modulating Staurosporine-Induced Apoptosis with MSN-50
Introduction
Staurosporine (B1682477) is a potent, broad-spectrum protein kinase inhibitor widely utilized in cell biology research to induce apoptosis, or programmed cell death. Its mechanism of action primarily involves the inhibition of protein kinase C (PKC), which disrupts intracellular signaling pathways and leads to the activation of the intrinsic apoptotic cascade. This process is characterized by the activation of caspases, DNA fragmentation, and phosphatidylserine (B164497) externalization. Understanding how novel compounds modulate this well-established apoptotic pathway is a critical step in drug discovery and development.
This application note provides a detailed protocol for investigating the effects of a hypothetical compound, MSN-50, on staurosporine-induced apoptosis in cultured cells. The methodologies described herein are designed to enable researchers to quantify changes in apoptotic markers and elucidate the potential synergistic, antagonistic, or additive effects of this compound.
Experimental Objective
The primary objective of this protocol is to determine the modulatory effect of this compound on the apoptotic activity of staurosporine. This will be achieved by:
-
Treating cells with staurosporine in the presence and absence of this compound.
-
Quantifying the percentage of apoptotic cells using Annexin V/Propidium Iodide (PI) staining and flow cytometry.
-
Measuring the activity of key executioner caspases (caspase-3/7).
-
Analyzing the expression of critical apoptotic proteins (e.g., cleaved PARP, Bcl-2 family proteins) via Western blotting.
Signaling Pathways and Workflow
The following diagrams illustrate the key signaling pathways involved in staurosporine-induced apoptosis and the general experimental workflow for assessing the impact of this compound.
Caption: Staurosporine-induced apoptosis signaling pathways.
Caption: Experimental workflow for assessing this compound's effect.
Materials and Reagents
-
Cell Line: HeLa (human cervical cancer), Jurkat (human T-lymphocyte), or other suitable cell line.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Staurosporine (1 mM stock in DMSO)
-
This compound (concentration and solvent to be determined based on compound characteristics)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Caspase-Glo® 3/7 Assay Kit
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
-
Antibodies:
-
Primary: Rabbit anti-cleaved PARP, Rabbit anti-Bcl-2, Mouse anti-β-Actin
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Flow cytometer
-
Luminometer
-
Western blot imaging system
-
Microplate reader
-
Experimental Protocols
Protocol 1: Cell Treatment and Preparation
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for flow cytometry and Western blot, 96-well plates for caspase assay) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Allow cells to adhere and grow for 24 hours in a cell culture incubator.
-
Treatment Preparation: Prepare serial dilutions of Staurosporine and this compound in culture medium. A typical final concentration for staurosporine to induce apoptosis is between 0.1 and 1 µM. The concentration range for this compound should be determined by preliminary cytotoxicity assays.
-
Cell Treatment: Aspirate the old medium and add the treatment media to the respective wells:
-
Vehicle Control (medium with solvent, e.g., DMSO)
-
This compound alone (at various concentrations)
-
Staurosporine alone (e.g., 0.5 µM)
-
Staurosporine (0.5 µM) + this compound (at various concentrations)
-
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours).
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Caspase-3/7 Activity Assay
-
Plate Preparation: Seed cells in a white-walled 96-well plate and treat as described in Protocol 1.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, anti-β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Percentage of Apoptotic Cells (Annexin V+/PI- & Annexin V+/PI+)
| Treatment Group | Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Vehicle Control | - | 3.5 ± 0.5 | 1.2 ± 0.3 | 4.7 ± 0.8 |
| Staurosporine | 0.5 µM | 25.8 ± 2.1 | 10.5 ± 1.5 | 36.3 ± 3.6 |
| This compound | 10 µM | 4.1 ± 0.6 | 1.5 ± 0.4 | 5.6 ± 1.0 |
| Staurosporine + this compound | 0.5 µM + 10 µM | 45.2 ± 3.5 | 18.9 ± 2.0 | 64.1 ± 5.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Relative Caspase-3/7 Activity
| Treatment Group | Concentration | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | - | 15,340 ± 1,200 | 1.0 |
| Staurosporine | 0.5 µM | 85,600 ± 5,500 | 5.6 |
| This compound | 10 µM | 16,100 ± 1,500 | 1.1 |
| Staurosporine + this compound | 0.5 µM + 10 µM | 155,200 ± 9,800 | 10.1 |
Data are presented as mean ± SD from three independent experiments.
Interpretation of Results
The potential outcomes of combining this compound with staurosporine can be categorized as follows:
Caption: Potential outcomes of the combined treatment.
-
Synergistic Effect: If the combination of staurosporine and this compound results in a significantly higher percentage of apoptotic cells or caspase activity than the sum of the effects of each agent alone, it indicates a synergistic interaction.
-
Antagonistic Effect: If this compound reduces the apoptotic effect of staurosporine, it suggests an antagonistic interaction.
-
No Effect: If the apoptotic response in the combination treatment group is similar to that of staurosporine alone, this compound has no discernible modulatory effect under the tested conditions.
By following these detailed protocols and utilizing the provided frameworks for data presentation and interpretation, researchers can effectively characterize the influence of novel compounds like this compound on staurosporine-induced apoptosis.
Application Notes and Protocols for Neuroshield-50 (NS-50) in Glutamate-Induced Excitotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] However, excessive or prolonged activation of glutamate receptors leads to a pathological process known as excitotoxicity. This phenomenon is a key contributor to neuronal damage in a variety of acute and chronic neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][4][5][6]
The excitotoxic cascade is primarily initiated by the overstimulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to a massive influx of calcium ions (Ca2+) into the neurons.[1][2] This intracellular calcium overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and endonucleases, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death.[2][3][7]
Neuroshield-50 (NS-50) is a novel investigational compound with potential neuroprotective properties. These application notes provide a summary of hypothetical data and detailed protocols for evaluating the efficacy of NS-50 in in vitro models of glutamate-induced excitotoxicity.
Hypothetical Data Presentation
The neuroprotective effects of Neuroshield-50 (NS-50) were evaluated in primary cortical neurons subjected to glutamate-induced excitotoxicity. The following tables summarize the key findings.
Table 1: Dose-Dependent Neuroprotection of NS-50 on Cell Viability
| NS-50 Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Glutamate Control) | 45.2 ± 3.5 |
| 0.1 | 52.8 ± 4.1 |
| 1 | 68.5 ± 5.2 |
| 10 | 85.3 ± 4.8 |
| 50 | 88.1 ± 3.9 |
| 100 | 89.5 ± 4.3 |
| Untreated Control | 100 ± 2.7 |
Table 2: Effect of NS-50 on Lactate Dehydrogenase (LDH) Release
| Treatment | LDH Release (% of Maximum) (Mean ± SD) |
| Untreated Control | 5.1 ± 1.2 |
| Glutamate Control | 88.9 ± 6.7 |
| NS-50 (10 µM) + Glutamate | 25.4 ± 3.1 |
Table 3: Impact of NS-50 on Intracellular ATP Levels
| Treatment | ATP Levels (pmol/µg protein) (Mean ± SD) |
| Untreated Control | 18.5 ± 2.1 |
| Glutamate Control | 7.2 ± 1.5 |
| NS-50 (10 µM) + Glutamate | 15.8 ± 1.9 |
Signaling Pathways and Experimental Workflows
Caption: Glutamate-Induced Excitotoxicity Signaling Pathway.
Caption: Experimental Workflow for Neuroprotection Assays.
Caption: Logical Relationship of Experimental Design.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
-
Preparation of Culture Plates: Coat 96-well plates with poly-L-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile PBS before use.
-
Neuron Isolation: Dissect cortices from E18 mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Mince the cortical tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Cell Plating: Gently triturate the tissue to obtain a single-cell suspension. Plate the cells in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at a density of 1 x 10^5 cells/well.
-
Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 2-3 days. Experiments are typically performed on days in vitro (DIV) 7-10.
Protocol 2: Glutamate-Induced Excitotoxicity and NS-50 Treatment
-
Preparation of NS-50: Prepare a stock solution of NS-50 in DMSO. Further dilute in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of NS-50 or vehicle (DMSO). Incubate for 2 hours at 37°C.
-
Induction of Excitotoxicity: Add glutamate to a final concentration of 50 µM to the appropriate wells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9][10][11]
-
MTT Addition: Following the 24-hour incubation with glutamate and NS-50, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 4: Assessment of Cytotoxicity (LDH Assay)
-
Sample Collection: After the 24-hour incubation period, collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) after a specified incubation time.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
Protocol 5: Measurement of Intracellular ATP Levels
-
Cell Lysis: After the 24-hour treatment, wash the cells with PBS and lyse them according to the instructions of a commercial ATP assay kit.
-
ATP Reaction: Add the cell lysate to a reaction mixture containing luciferase and D-luciferin.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).
Conclusion
These application notes provide a framework for investigating the neuroprotective potential of the hypothetical compound Neuroshield-50 (NS-50) in established in vitro models of glutamate-induced excitotoxicity. The provided protocols for cell culture, induction of excitotoxicity, and various endpoint assays offer a robust methodology for screening and characterizing novel neuroprotective agents. The hypothetical data presented for NS-50 demonstrates its potential to mitigate neuronal cell death, reduce cytotoxicity, and preserve mitochondrial function, warranting further investigation in more complex models.
References
- 1. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 3. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders [mdpi.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Bax/Bak Oligomerization in Response to MSN-50 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a vital physiological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with Bax and Bak acting as key executioners. Upon apoptotic signaling, Bax and Bak undergo conformational changes, leading to their oligomerization at the outer mitochondrial membrane. This event culminates in the formation of pores, mitochondrial outer membrane permeabilization (MOMP), and the release of pro-apoptotic factors like cytochrome c, ultimately leading to cell death.[1][2][3][4]
MSN-50 is a novel small-molecule inhibitor that has been identified to specifically target and prevent the oligomerization of both Bax and Bak.[1][5] By doing so, this compound can inhibit apoptosis, offering a promising therapeutic strategy for conditions characterized by excessive cell death.[1] This document provides detailed protocols for utilizing western blot analysis to investigate the inhibitory effect of this compound on Bax/Bak oligomerization, a critical method for researchers in apoptosis and drug development.
Signaling Pathway of this compound in Inhibiting Bax/Bak Oligomerization
Apoptotic stimuli trigger the activation of pro-apoptotic BH3-only proteins, which in turn activate Bax and Bak. Activated Bax and Bak monomers insert into the outer mitochondrial membrane and subsequently form dimers and higher-order oligomers.[1][2] this compound is proposed to interfere with the interaction between Bax/Bak monomers, thereby preventing the formation of these oligomeric complexes and inhibiting MOMP.
Caption: Signaling pathway of this compound-mediated inhibition of Bax/Bak oligomerization.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for cell culture and treatment with an apoptosis inducer and this compound.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Apoptosis inducer (e.g., Staurosporine, Etoposide)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Induce apoptosis by adding the chosen apoptosis inducer at a pre-determined optimal concentration and for a specific duration (e.g., Staurosporine at 1 µM for 4 hours).
-
Following treatment, proceed to cell lysis for western blot analysis.
Preparation of Cell Lysates and Protein Quantification
Materials:
-
Chilled PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
-
BCA Protein Assay Kit
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis of Bax/Bak Oligomerization
This protocol is specifically designed to detect protein oligomers, which requires non-reducing conditions.
Materials:
-
Cell lysates
-
4x Laemmli sample buffer (non-reducing, without β-mercaptoethanol or DTT)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Bax and Bak[6]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x non-reducing Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Heat the samples at 70°C for 10 minutes. Do not boil , as this can cause protein aggregation.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-Bax or anti-Bak) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Monomeric Bax/Bak will appear at their respective molecular weights, while oligomers will appear as higher molecular weight bands.
Experimental Workflow
Caption: Experimental workflow for western blot analysis of Bax/Bak oligomerization.
Data Presentation
The results of the western blot analysis can be quantified by densitometry. The intensity of the bands corresponding to monomeric and oligomeric forms of Bax and Bak should be measured. The ratio of oligomer to monomer can then be calculated to assess the effect of this compound treatment.
Table 1: Densitometric Analysis of Bax Oligomerization with this compound Treatment
| Treatment Group | Bax Monomer (Relative Intensity) | Bax Dimer (Relative Intensity) | Bax Oligomer (Relative Intensity) | Oligomer/Monomer Ratio |
| Control (Untreated) | 1.00 ± 0.05 | 0.02 ± 0.01 | 0.01 ± 0.01 | 0.01 |
| Apoptosis Inducer | 0.45 ± 0.08 | 0.85 ± 0.12 | 1.50 ± 0.21 | 3.33 |
| Apoptosis Inducer + 5 µM this compound | 0.62 ± 0.07 | 0.55 ± 0.09 | 0.95 ± 0.15 | 1.53 |
| Apoptosis Inducer + 10 µM this compound | 0.81 ± 0.06 | 0.30 ± 0.05 | 0.40 ± 0.08 | 0.49 |
| Apoptosis Inducer + 20 µM this compound | 0.95 ± 0.04 | 0.10 ± 0.03 | 0.15 ± 0.04 | 0.16 |
Table 2: Densitometric Analysis of Bak Oligomerization with this compound Treatment
| Treatment Group | Bak Monomer (Relative Intensity) | Bak Dimer (Relative Intensity) | Bak Oligomer (Relative Intensity) | Oligomer/Monomer Ratio |
| Control (Untreated) | 1.00 ± 0.06 | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.02 |
| Apoptosis Inducer | 0.51 ± 0.09 | 0.78 ± 0.11 | 1.35 ± 0.19 | 2.65 |
| Apoptosis Inducer + 5 µM this compound | 0.68 ± 0.08 | 0.49 ± 0.08 | 0.82 ± 0.13 | 1.21 |
| Apoptosis Inducer + 10 µM this compound | 0.85 ± 0.07 | 0.25 ± 0.06 | 0.35 ± 0.07 | 0.41 |
| Apoptosis Inducer + 20 µM this compound | 0.97 ± 0.05 | 0.08 ± 0.02 | 0.12 ± 0.03 | 0.12 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The provided protocols and guidelines offer a comprehensive framework for investigating the inhibitory effects of this compound on Bax and Bak oligomerization. Western blot analysis under non-reducing conditions is a powerful and accessible technique to visualize and quantify the different oligomeric states of these key apoptotic proteins. The successful application of these methods will enable researchers to further elucidate the mechanism of action of this compound and other potential inhibitors of apoptosis, contributing to the development of novel therapeutics for a range of diseases.
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. andrewslab.ca [andrewslab.ca]
- 4. mayo.edu [mayo.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bax Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Immunofluorescence Staining for Apoptosis Markers Following MSN-50 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development, and its dysregulation is a hallmark of many diseases, including cancer. Therapeutic strategies often aim to induce apoptosis in diseased cells. MSN-50 is a novel compound under investigation for its potential to induce apoptosis. This application note provides detailed protocols for immunofluorescence-based detection of key apoptosis markers in cells treated with this compound. The described methods enable the visualization and quantification of apoptotic events, providing crucial insights into the efficacy and mechanism of action of this compound.
The primary markers of apoptosis that will be discussed are:
-
Cleaved Caspase-3: An executioner caspase that, when activated, orchestrates the dismantling of the cell. Its cleaved (active) form is a widely recognized indicator of apoptosis.[1]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling): This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA breaks.[2][3][4][5][6]
-
Annexin V: In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7][8][9][10]
Data Presentation
Table 1: Quantification of Cleaved Caspase-3 Positive Cells
| Treatment Group | Concentration (µM) | Duration (hours) | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 24 | 2.5 ± 0.8 |
| This compound | 10 | 24 | 35.2 ± 4.1 |
| This compound | 25 | 24 | 68.7 ± 5.9 |
| This compound | 50 | 24 | 85.1 ± 3.7 |
| Staurosporine (Positive Control) | 1 | 12 | 92.3 ± 2.5 |
Table 2: Quantification of TUNEL Positive Cells
| Treatment Group | Concentration (µM) | Duration (hours) | % TUNEL Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 48 | 1.8 ± 0.5 |
| This compound | 10 | 48 | 28.9 ± 3.5 |
| This compound | 25 | 48 | 59.3 ± 6.2 |
| This compound | 50 | 48 | 76.4 ± 4.8 |
| DNase I (Positive Control) | 10 U/mL | 1 | 98.1 ± 1.2 |
Table 3: Flow Cytometry Analysis of Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.1 ± 0.7 | 1.5 ± 0.4 | 1.3 ± 0.3 |
| This compound | 25 | 30.4 ± 4.5 | 45.8 ± 5.1 | 20.2 ± 3.9 | 3.6 ± 1.1 |
| Camptothecin (Positive Control) | 5 | 15.7 ± 3.8 | 55.3 ± 6.7 | 25.9 ± 4.2 | 3.1 ± 0.9 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cleaved Caspase-3
This protocol details the detection of activated caspase-3 in fixed and permeabilized cells.
Materials:
-
Cells cultured on glass coverslips or in imaging-grade multi-well plates
-
This compound compound and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175) antibody
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor™ 488
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density on coverslips or plates. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and controls for the desired time.
-
Fixation: Aspirate the culture medium and wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton™ X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-cleaved caspase-3 antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor™ 488-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium. For plates, add PBS or mounting medium to the wells.
-
Imaging: Visualize the staining using a fluorescence microscope. Cleaved caspase-3 will appear green, and nuclei will be blue.
Protocol 2: TUNEL Assay for DNA Fragmentation
This protocol is for the detection of DNA breaks in apoptotic cells.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Cells prepared as in Protocol 1, steps 1-3.
-
Permeabilization Solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation and Fixation: Follow steps 1-3 from Protocol 1.
-
Permeabilization: Incubate the fixed cells with Permeabilization Solution for 2 minutes on ice.
-
Washing: Wash twice with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Final Wash and Mounting: Follow steps 12-13 from Protocol 1.
-
Imaging: Analyze the samples under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (color depends on the labeled dUTP used).
Protocol 3: Annexin V Staining for Flow Cytometry
This protocol details the detection of phosphatidylserine externalization on the cell surface of living cells.
Materials:
-
Cells grown in suspension or adherent cells to be harvested
-
This compound compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
Procedure:
-
Cell Treatment: Treat cells with this compound and controls in culture.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium as it may contain apoptotic cells that have detached.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for apoptosis detection after this compound treatment.
References
- 1. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 2. assaygenie.com [assaygenie.com]
- 3. opentrons.com [opentrons.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis in Cancer Cells Treated with MSN-50 Using Annexin V/PI Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Therapeutic induction of apoptosis in cancer cells is a primary goal of many anti-cancer drug discovery programs.[2] MSN-50 is a novel small molecule inhibitor under investigation for its potential as an anti-cancer agent. This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in cancer cells using the Annexin V and Propidium Iodide (PI) dual-staining method followed by flow cytometry.
The Annexin V/PI assay is a robust and widely used method to detect different stages of apoptosis.[2] In healthy viable cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane.[3][4] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[3][4][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact plasma membranes.[4] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5] This dual-staining approach allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[6]
Principle of Annexin V/PI Apoptosis Detection
The following diagram illustrates the principle of cell population differentiation using Annexin V and PI staining.
Caption: Principle of distinguishing cell populations with Annexin V/PI.
Experimental Workflow
A typical experimental workflow for assessing apoptosis induced by this compound is outlined below.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Data Presentation
The following table summarizes the quantitative data from a representative experiment where Jurkat cells were treated with varying concentrations of this compound for 24 hours. Staurosporine was used as a positive control for apoptosis induction.
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| This compound | 5 | 60.3 ± 4.2 | 25.4 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 | 35.8 ± 5.1 | 40.2 ± 3.8 | 24.0 ± 2.2 |
| Staurosporine | 1 | 15.4 ± 2.8 | 60.7 ± 5.5 | 23.9 ± 3.1 |
Table 1: Percentage of Jurkat cell populations after 24-hour treatment with this compound or Staurosporine, as determined by Annexin V/PI flow cytometry. Data are presented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocols
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Deionized water
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Staurosporine (positive control)
-
Microcentrifuge tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Incubate cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., 1 µM Staurosporine).
-
Incubate for the desired time period (e.g., 24 hours).[2]
-
-
Cell Harvesting:
-
For suspension cells (e.g., Jurkat), transfer the cells from each well to a separate microcentrifuge tube.
-
For adherent cells, collect the culture medium (containing floating cells) and then wash the adherent cells with PBS.[7] Trypsinize the adherent cells and combine them with the cells from the culture medium.[7]
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature.[8]
-
Carefully aspirate the supernatant.
-
-
Cell Washing:
-
Annexin V/PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][9]
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
The Annexin V/PI staining protocol described in this application note provides a reliable and quantitative method for assessing the pro-apoptotic activity of the novel compound this compound. The results indicate that this compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anti-cancer therapeutic agent. This assay is a critical tool for the characterization of novel drug candidates in oncology research and development.
References
- 1. 50 years on and still very much alive: ‘Apoptosis: a basic biological phenomenon with wide-ranging implications in tissue kinetics’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kumc.edu [kumc.edu]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
Application Notes and Protocols for In-Vivo Administration of MSN-50
Introduction
MSN-50, representing mesoporous silica (B1680970) nanoparticles with a diameter of approximately 50 nm, serves as a versatile platform for in-vivo drug delivery and imaging.[1][2][3] The unique properties of this compound, including a large surface area, tunable pore size, and modifiable surface chemistry, allow for the loading of various therapeutic and diagnostic agents.[1][3][4] The choice of administration route is critical as it significantly influences the biodistribution, pharmacokinetics, efficacy, and potential toxicity of the nanoparticles.[2][5][6] These notes provide an overview of common in-vivo administration routes for this compound and detailed protocols for their application.
Key Considerations for In-Vivo Administration
The in-vivo behavior of this compound is influenced by several factors:
-
Particle Size and Shape: While this document focuses on 50 nm spherical particles, it is important to note that variations in size and shape can alter biodistribution and clearance.[2][7][8] For instance, increasing particle size from approximately 32 nm to 142 nm has been shown to decrease systemic bioavailability.[2]
-
Surface Functionalization: Surface modifications, such as PEGylation, can reduce opsonization, prolong circulation time, and alter tissue accumulation.[5][9][10] Amine modification has also been shown to influence lung accumulation.[5][9]
-
Protein Corona: Upon entering a biological fluid, nanoparticles are coated with proteins, forming a "protein corona" that can affect their interaction with cells and tissues.
-
Route of Administration: The administration route dictates the initial biodistribution and subsequent systemic availability of the nanoparticles.[5][11]
Common In-Vivo Administration Routes
Several administration routes have been explored for mesoporous silica nanoparticles. The most common include:
-
Intravenous (IV) Injection: This route provides immediate systemic circulation and is often used for targeting tumors via the enhanced permeability and retention (EPR) effect.[12] Upon intravenous injection, MSNs typically accumulate in the organs of the reticuloendothelial system (RES), such as the liver, spleen, and lungs.[5][6][9]
-
Oral Administration: Oral delivery is a non-invasive and convenient route.[13] MSNs can protect drugs from the harsh environment of the gastrointestinal tract and potentially improve the oral bioavailability of poorly soluble drugs.[1][13][14] However, systemic absorption can be limited.[7]
-
Intraperitoneal (IP) Injection: This route is often used for treating peritoneal metastasis, as it allows for high local concentrations of the nanoparticles in the peritoneal cavity with limited systemic exposure.
-
Intratumoral (IT) Injection: Direct injection into the tumor mass can achieve high local drug concentrations while minimizing systemic toxicity.[12]
Quantitative Data Summary
The following tables summarize quantitative data on the biodistribution and pharmacokinetics of this compound administered via different routes.
Table 1: Biodistribution of this compound Following Intravenous Administration in Mice
| Organ | % Injected Dose per Gram (%ID/g) | Time Point | Reference |
| Liver | ~10-60 | 24 hours | [5][9][15] |
| Spleen | ~5-40 | 24 hours | [5][9][15] |
| Lungs | ~1-20 | 24 hours | [5][9] |
| Kidneys | <5 | 24 hours | [9] |
Note: Values are approximate and can vary significantly based on surface functionalization and specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Parameter | Value | Animal Model | Reference |
| Blood Half-life | Varies (minutes to hours) | Mouse/Rat | [5][9] |
| Clearance | Rapid clearance from systemic circulation | Mouse | [5][9] |
Note: PEGylation can significantly increase the blood half-life.
Table 3: Oral Administration and Toxicity of Mesoporous Silica Nanoparticles
| Parameter | Value | Animal Model | Reference |
| Maximum Tolerated Dose | Not reached at 1200 mg/kg/day | Rat | [14] |
| Systemic Absorption | Decreased with increasing aspect ratio | Not Specified | [7] |
| Primary Excretion Route | Feces | Not Specified | [7] |
Experimental Protocols
Protocol 1: Intravenous (IV) Injection via Tail Vein in Mice
Objective: To achieve systemic circulation of this compound for biodistribution, pharmacokinetic, or efficacy studies.
Materials:
-
This compound suspension in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline (PBS), 5% glucose solution).
-
Mouse restrainer.
-
27-30 gauge needle with a 1 mL syringe.
-
Heat lamp or warming pad.
-
70% ethanol.
-
Sterile gauze.
Procedure:
-
Preparation of this compound Suspension:
-
Disperse this compound in the chosen vehicle to the desired concentration.
-
Ensure the suspension is well-dispersed and free of aggregates by vortexing or brief sonication immediately before injection.
-
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Clean the tail with 70% ethanol.
-
-
Injection:
-
Position the needle parallel to the tail with the bevel facing up.
-
Insert the needle into one of the lateral tail veins at a shallow angle (approximately 30 degrees), starting from the distal end of the tail.[16]
-
A successful insertion may result in a small flash of blood in the needle hub.[16]
-
Slowly inject the this compound suspension (typically 100-200 µL for a mouse). The vein should blanch as the solution is administered.[16]
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[16]
-
-
Post-Injection:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage in Rats
Objective: To administer this compound orally for studies on oral absorption, bioavailability, and toxicity.
Materials:
-
This compound suspension in a suitable vehicle (e.g., water, corn oil).
-
Oral gavage needle (stainless steel, ball-tipped).
-
Syringe compatible with the gavage needle.
-
Animal scale.
Procedure:
-
Preparation of this compound Suspension:
-
Prepare the this compound suspension at the desired concentration based on the animal's body weight and the target dose (e.g., mg/kg).
-
-
Animal Handling:
-
Gently restrain the rat.
-
-
Gavage:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and avoid stomach perforation. Mark this length on the gavage needle.
-
Moisten the gavage needle with the vehicle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus until the pre-measured mark is reached.
-
Administer the this compound suspension slowly and steadily.
-
-
Post-Administration:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Visualizations
Caption: Workflow for Intravenous Administration of this compound.
Caption: Workflow for Oral Administration of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The effect of size, morphology and surface properties of mesoporous silica nanoparticles on pharmacokinetic aspects and potential toxicity concerns [frontiersin.org]
- 3. Applications and Biocompatibility of Mesoporous Silica Nanocarriers in the Field of Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pore size on in vitro and in vivo anticancer efficacies of mesoporous silica nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03914C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biodistribution and Excretion of Intravenously Injected Mesoporous Silica Nanoparticles: Implications for Drug Delivery Efficiency and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution, excretion, and toxicity of mesoporous silica nanoparticles after oral administration depend on their shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Biodistribution and Pharmacokinetics of Silica Nanoparticles as a Function of Geometry, Porosity and Surface Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishing the effects of mesoporous silica nanoparticle properties on in vivo disposition using imaging-based pharmacokinetics (Journal Article) | OSTI.GOV [osti.gov]
- 12. Mesoporous Silica Nanoparticles as Theranostic Antitumoral Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of mesoporous silica nanoparticles for oral drug delivery – current status and perspective of MSNs drug carriers - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. In vivo oral toxicological evaluation of mesoporous silica particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Toxicity of Intravenously Administered Silica and Silicon Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.vt.edu [research.vt.edu]
Measuring the Effect of MSN-50 on Caspase Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells.[1] A key feature of apoptosis is the activation of a family of cysteine proteases known as caspases.[2][3] Caspases are synthesized as inactive zymogens and, upon activation through proteolytic cleavage, execute the dismantling of the cell by cleaving a multitude of cellular substrates.[4] There are two primary pathways for caspase activation: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[5][6] Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[3]
The study of caspase activation is crucial in various research fields, including cancer biology, neurodegenerative diseases, and toxicology.[2][5] In drug development, assessing a compound's ability to induce or inhibit caspase activity is vital for understanding its mechanism of action and therapeutic potential.[5] This document provides detailed protocols and application notes for measuring the effect of a hypothetical compound, MSN-50, on caspase activation in cultured cells. The methods described include fluorometric and colorimetric assays for caspase activity and Western blot analysis for the detection of caspase cleavage.
Apoptotic Signaling Pathways
The following diagram illustrates the major pathways of apoptosis leading to the activation of executioner caspases.
Caption: Intrinsic and extrinsic apoptosis pathways converging on executioner caspases.
Experimental Protocols
Protocol 1: Fluorometric Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7, using a fluorogenic substrate.[5][7]
Materials:
-
Cell culture medium and supplements
-
Cells of interest (e.g., HeLa, Jurkat)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Positive control for apoptosis induction (e.g., Staurosporine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)[7]
-
Caspase inhibitor (e.g., Z-DEVD-FMK) for negative control[5]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 420-460 nm)[5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 6, 12, 24 hours). Include wells for untreated cells (negative control), vehicle control (solvent alone), and a positive control.
-
Cell Lysis:
-
After treatment, gently remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of cold lysis buffer to each well and incubate on ice for 15-20 minutes.[5]
-
-
Lysate Collection: Centrifuge the plate at 16,000 x g for 15 minutes at 4°C and transfer the supernatant (cytosolic extract) to a new pre-chilled 96-well plate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA) to normalize caspase activity.
-
Caspase Activity Measurement:
-
Prepare a reaction master mix containing reaction buffer and the fluorogenic substrate.
-
Add 50 µL of the master mix to each well containing 10-50 µg of protein.[8]
-
For a negative control, pre-incubate a set of lysates with a caspase-3 inhibitor for 10-15 minutes before adding the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.[7]
Protocol 2: Western Blot Analysis of Caspase and PARP Cleavage
This method provides a qualitative or semi-quantitative assessment of caspase activation by detecting the cleaved (active) forms of caspases and the cleavage of their substrates, such as PARP.
Materials:
-
Treated cell pellets (from a parallel experiment to the activity assay)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (β-actin or GAPDH).
Protocol 3: Colorimetric Caspase-3 Activity Assay
This assay is an alternative to the fluorometric method and uses a chromogenic substrate.[5][9]
Materials:
-
Similar materials as the fluorometric assay, but with a chromogenic caspase-3 substrate (e.g., Ac-DEVD-pNA)[7]
-
96-well clear microplate
-
Spectrophotometric microplate reader (absorbance at 405 nm)[5]
Procedure:
-
Cell Seeding, Treatment, and Lysis: Follow steps 1-5 from the fluorometric assay protocol.
-
Caspase Activity Measurement:
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[5]
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on caspase activation.
Caption: General experimental workflow for measuring this compound's effect on caspases.
Data Presentation
Table 1: Effect of this compound on Caspase-3/7 Activity (Fluorometric Assay)
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Untreated Control | - | 150 ± 15 | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 155 ± 20 | 1.03 |
| This compound | 1 | 250 ± 25 | 1.67 |
| This compound | 5 | 600 ± 50 | 4.00 |
| This compound | 10 | 1200 ± 110 | 8.00 |
| Staurosporine | 1 | 1500 ± 130 | 10.00 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Semi-Quantitative Analysis of Caspase and PARP Cleavage by Western Blot
| Treatment | Concentration (µM) | Relative Band Intensity (Cleaved Caspase-3 / β-actin) | Relative Band Intensity (Cleaved PARP / β-actin) |
| Untreated Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |
| Vehicle Control (DMSO) | 0.1% | 0.06 ± 0.02 | 0.10 ± 0.03 |
| This compound | 1 | 0.25 ± 0.05 | 0.30 ± 0.06 |
| This compound | 5 | 0.70 ± 0.10 | 0.85 ± 0.12 |
| This compound | 10 | 1.50 ± 0.20 | 1.80 ± 0.25 |
| Staurosporine | 1 | 1.80 ± 0.22 | 2.10 ± 0.30 |
Data are presented as mean ± standard deviation from three independent experiments.
Data Interpretation Logic
The following diagram illustrates the logical flow for interpreting the experimental results.
Caption: Logical flow for interpreting caspase activation data.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for assessing the effect of the hypothetical compound this compound on caspase activation. By combining enzymatic activity assays with Western blot analysis for protein cleavage, researchers can obtain a comprehensive understanding of how this compound modulates apoptotic pathways. The quantitative data from fluorometric or colorimetric assays, supported by the qualitative evidence from Western blotting, will enable a conclusive determination of this compound's role in inducing or inhibiting caspase-dependent apoptosis. These methodologies are fundamental in the preclinical evaluation of novel therapeutic agents and for elucidating their mechanisms of action in various disease models.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for Lentiviral-Based Assays to Investigate Moesin (MSN) Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Moesin (B1176500) (MSN) is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins that function as critical linkers between the plasma membrane and the actin cytoskeleton.[1][2][3] This linkage is vital for the regulation of cell shape, adhesion, migration, and signal transduction.[3] Dysregulation of Moesin has been implicated in various diseases, including cancer and immune disorders, making it an attractive target for therapeutic intervention.[1][4] This document provides detailed protocols for utilizing lentiviral-based assays, specifically shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, to study the targets and functions of Moesin. Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of mammalian cells, enabling stable and long-term modulation of gene expression.[5][6][7]
Section 1: Lentiviral-Mediated shRNA Knockdown of Moesin (MSN)
This section outlines the procedure for reducing the expression of Moesin in target cells using lentiviral particles carrying a short hairpin RNA (shRNA). This approach allows for the investigation of the phenotypic consequences of reduced Moesin levels and the identification of downstream targets.
Experimental Workflow for MSN shRNA Knockdown
Caption: Workflow for Moesin shRNA knockdown using lentivirus.
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol describes the generation of lentiviral particles containing shRNA targeting Moesin and their use to create stable knockdown cell lines.[5][8][9]
Materials:
-
HEK293T cells
-
pLKO.1-puro vector containing shRNA targeting MSN (and non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Target cells
-
Polybrene
-
Puromycin
Procedure:
Day 1: Seeding HEK293T Cells
-
Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture:
-
4 µg pLKO.1-shMSN plasmid
-
3 µg psPAX2 packaging plasmid
-
1 µg pMD2.G envelope plasmid
-
-
Add the DNA mixture to 500 µL of Opti-MEM.
-
In a separate tube, add 24 µL of transfection reagent to 500 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate for 20 minutes at room temperature.
-
Gently add the transfection complex to the HEK293T cells.
Day 3: Media Change
-
In the morning, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.
Day 4 & 5: Viral Harvest
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cells
-
Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Add Polybrene to the cells at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI).
-
Incubate for 18-24 hours at 37°C.
Day 7 onwards: Selection
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
After 24 hours, begin selection with puromycin at a predetermined concentration.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies can be identified.
-
Expand the resistant colonies to establish a stable knockdown cell line.
Data Presentation: Validation of MSN Knockdown
| Assay | Control (Non-Targeting shRNA) | shMSN | Knockdown Efficiency |
| MSN mRNA Levels (Relative Quantification by qPCR) | 1.0 | 0.25 | 75% |
| MSN Protein Levels (Densitometry from Western Blot) | 1.0 | 0.15 | 85% |
Section 2: Lentiviral-Based CRISPR/Cas9 Knockout of Moesin (MSN)
For a complete loss-of-function analysis, CRISPR/Cas9-mediated gene knockout is the preferred method. This section details the use of a lentiviral system to deliver Cas9 and a single guide RNA (sgRNA) targeting Moesin.[10]
Experimental Workflow for MSN CRISPR/Cas9 Knockout
Caption: Workflow for Moesin CRISPR/Cas9 knockout using lentivirus.
Protocol 2: Lentiviral CRISPR/Cas9 Knockout of Moesin
This protocol details the creation of a Moesin knockout cell line using the lentiCRISPRv2 system, which co-expresses Cas9 and the sgRNA.
Materials:
-
lentiCRISPRv2 plasmid
-
Oligonucleotides for sgRNA targeting MSN
-
BsmBI restriction enzyme
-
T4 DNA ligase
-
Stellar competent E. coli
-
Other materials as listed in Protocol 1
Procedure:
1. sgRNA Cloning into lentiCRISPRv2
-
Design and synthesize complementary oligonucleotides for the sgRNA targeting Moesin.
-
Phosphorylate and anneal the oligos.
-
Digest the lentiCRISPRv2 plasmid with BsmBI.
-
Ligate the annealed oligos into the digested lentiCRISPRv2 vector.
-
Transform into competent E. coli and select for positive clones by sequencing.
2. Lentivirus Production and Transduction
-
Follow the steps for lentivirus production as described in Protocol 1, using the lentiCRISPRv2-sgMSN plasmid.
-
Transduce target cells as described in Protocol 1.
3. Selection and Clonal Isolation
-
Select transduced cells with puromycin.
-
After selection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Expand the single-cell clones.
4. Validation of Knockout
-
Screen individual clones for Moesin knockout by Western blot.
-
Confirm the on-target mutations by Sanger sequencing of the genomic DNA region targeted by the sgRNA.
Data Presentation: Validation of MSN Knockout Clones
| Clone ID | MSN Protein Expression (Western Blot) | Genomic Sequencing Result | Phenotype (e.g., Cell Morphology) |
| Wild-Type | Present | Wild-type sequence | Normal |
| MSN-KO Clone #1 | Absent | 7 bp deletion (frameshift) | Rounded morphology |
| MSN-KO Clone #2 | Absent | 1 bp insertion (frameshift) | Rounded morphology |
Section 3: Downstream Assays for Target Identification and Validation
Once Moesin expression is successfully modulated, a variety of downstream assays can be performed to identify and validate its targets and understand its function.
-
Phenotypic Assays: Assess changes in cell morphology, adhesion, migration, and invasion using microscopy, transwell migration assays, and cell adhesion assays.
-
Proteomic Analysis: Employ techniques like mass spectrometry to identify changes in the proteome of Moesin knockdown/knockout cells, revealing potential downstream targets and interacting partners.
-
Transcriptomic Analysis: Use RNA-sequencing to identify genes whose expression is altered following the loss of Moesin.
-
Signaling Pathway Analysis: Investigate the activity of signaling pathways known to be associated with Moesin, such as the Rho GTPase pathway.
Representative Signaling Pathway Involving Moesin
Caption: A simplified signaling pathway involving Moesin activation.
Conclusion
Lentiviral-based assays are indispensable tools for the functional characterization of proteins like Moesin. The protocols provided herein for shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout offer robust methods to investigate the cellular roles of Moesin and to identify novel therapeutic targets. Careful validation and appropriate downstream analyses are crucial for obtaining meaningful and reproducible results.
References
- 1. MSN moesin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Moesin - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. benchchem.com [benchchem.com]
- 6. Viral Vectors for Target Validation | Vector Biolabs [vectorbiolabs.com]
- 7. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
MSN-50 solubility issues in aqueous solutions
MSN-50 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.
Troubleshooting Guide: this compound Precipitation and Low Solubility
Users have reported precipitation of this compound in aqueous buffers and low overall solubility. This guide provides a systematic approach to troubleshooting these issues.
Problem: this compound precipitates out of solution upon addition to aqueous buffer.
Possible Causes and Solutions:
-
pH-Dependent Solubility: this compound is a weakly acidic compound with a pKa of 4.5. Its solubility is highly dependent on the pH of the solution. In acidic environments (pH < 4.5), this compound will be in its neutral, less soluble form.
-
Solution: Increase the pH of your aqueous buffer to at least 2 pH units above the pKa (i.e., pH ≥ 6.5) to ensure the compound is in its more soluble, ionized form.
-
-
Insufficient Solubilizing Agents: The inherent hydrophobicity of this compound may require the use of co-solvents or surfactants to maintain solubility in aqueous solutions.
-
Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol (B145695). This stock can then be diluted into the final aqueous buffer. It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).
-
-
"Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of this compound by competing for water molecules needed for hydration.
-
Solution: If possible, reduce the salt concentration of your buffer. If high salt concentrations are required, consider the addition of a non-ionic surfactant like Tween® 80 or a cyclodextrin (B1172386) to enhance solubility.
-
Experimental Workflow for Solubility Troubleshooting
Below is a systematic workflow to address this compound solubility issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). This compound has high solubility in DMSO (see Table 1). For experiments sensitive to DMSO, ethanol may be used as an alternative.
Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A2: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final concentration of DMSO without this compound) in your experiments.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weakly acidic compound with a pKa of 4.5. Its aqueous solubility increases significantly as the pH of the solution rises above the pKa. At pH 7.4, the solubility is substantially higher than at acidic pH (see Table 2).
Q4: Can I use sonication to dissolve this compound in my aqueous buffer?
A4: Sonication can be used to aid in the dissolution of this compound. However, it is important to monitor the temperature of the solution, as excessive heat can lead to degradation of the compound. We recommend using a bath sonicator and intermittent sonication in short bursts.
Q5: Are there any known incompatibilities with common buffer components?
A5: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) have been observed to decrease the solubility of this compound. If you observe precipitation in buffers containing high levels of these ions, consider using a chelating agent such as EDTA, if compatible with your experimental design.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol | 25.3 |
| Polyethylene Glycol 400 (PEG400) | 15.8 |
| Phosphate Buffered Saline (PBS), pH 7.4 | 0.05 |
| Deionized Water | < 0.01 |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) at 25°C |
| 3.0 | < 1 |
| 4.5 (pKa) | 5.2 |
| 6.5 | 58.9 |
| 7.4 | 125.7 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 450.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.505 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
-
Procedure:
-
Warm the 10 mM this compound stock solution and the PBS to room temperature.
-
In a sterile conical tube, add 990 µL of PBS (pH 7.4).
-
Add 10 µL of the 10 mM this compound stock solution to the PBS. This creates a 1:100 dilution.
-
Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. The final DMSO concentration is 1%. For lower DMSO concentrations, a serial dilution approach is recommended.
-
Signaling Pathway Context
This compound is a potent inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC) which is implicated in cellular proliferation. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound in the KSC pathway.
Technical Support Center: MSN-50 (mTORC1 Inhibitor)
Welcome to the technical support center for MSN-50, a selective inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (less than a week), the stock solution can be kept at 4°C. Avoid repeated exposure to light.
Q2: I am observing poor solubility of this compound when diluted in my aqueous cell culture medium. What should I do?
A2: Poor aqueous solubility is a common issue with small molecule inhibitors.[1] To improve solubility, ensure that the final concentration of DMSO in your cell culture medium is kept low, ideally ≤ 0.1%, to prevent solvent-induced toxicity.[1] When diluting the DMSO stock, add it to the medium and vortex or pipette vigorously to ensure rapid dispersion. Preparing intermediate dilutions in a serum-containing medium before the final dilution can also help improve solubility.
Q3: How do I confirm that the observed cellular effects are due to on-target inhibition of mTORC1?
A3: To validate on-target effects, consider the following approaches:
-
Western Blot Analysis: Check for a dose-dependent decrease in the phosphorylation of downstream mTORC1 substrates, such as p70S6K (at Thr389) and 4E-BP1 (at Ser65), without affecting mTORC2-specific substrates like Akt (at Ser473).[2][3]
-
Use of a Structurally Unrelated Inhibitor: Employ another well-characterized mTORC1 inhibitor with a different chemical structure (e.g., rapamycin) to see if it phenocopies the effects of this compound.[4]
-
Genetic Validation: Compare the phenotype from this compound treatment with the phenotype observed after genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of mTORC1 components like Raptor.[4]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assay Results Between Experiments
Q: My IC50 values for this compound in a cell viability assay (e.g., MTT or CellTiter-Glo) are inconsistent across different experimental batches. What could be the cause?
A: Inconsistent IC50 values can arise from several factors related to both the compound and the experimental setup.[1]
Possible Causes and Solutions:
-
Compound Instability: this compound may degrade with improper storage or handling. Always prepare fresh dilutions from a frozen stock for each experiment and minimize the number of freeze-thaw cycles.[1]
-
Cell Culture Conditions: Variations in cell density, passage number, or growth phase can significantly impact sensitivity to inhibitors.
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and allow them to adhere and resume logarithmic growth before adding the inhibitor.[4][5]
-
Monitor Cell Passage: Use cells within a consistent, low passage number range, as high passage numbers can lead to phenotypic drift.
-
-
Solvent Effects: High concentrations of DMSO can be toxic to cells and confound results.[1]
-
Run a Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration) to assess the baseline effect of the solvent on cell viability.[1]
-
-
Assay Timing and Linearity: The incubation time for both the inhibitor and the viability reagent is critical.
Issue 2: Incomplete or Inconsistent Inhibition of Downstream mTORC1 Targets in Western Blots
Q: I'm performing a Western blot to check for p-p70S6K and p-4E-BP1 levels after this compound treatment, but the inhibition is weak or variable, even at high concentrations.
A: This issue often points to problems with the experimental protocol, from cell treatment to protein analysis.
Possible Causes and Solutions:
-
Suboptimal Cell Stimulation/Starvation: The basal activity of the mTORC1 pathway can vary. To see a clear inhibitory effect, the pathway should be active at baseline.
-
Serum Starvation and Stimulation: For many cell lines, starving them of serum for a few hours (e.g., in HBSS) and then stimulating them with serum or growth factors (like insulin) can synchronize and activate the mTORC1 pathway, providing a robust baseline for measuring inhibition.[2]
-
-
Timing of Treatment and Lysis: The kinetics of mTORC1 inhibition can be rapid.
-
Optimize Treatment Duration: A time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) can determine the optimal time point to observe maximal inhibition of substrate phosphorylation.
-
Rapid Cell Lysis: When harvesting cells, lyse them quickly on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.[2]
-
-
Antibody Quality: The quality of phospho-specific antibodies is crucial.
-
Validate Antibodies: Ensure your primary antibodies are specific and used at the recommended dilution. Run positive and negative controls (e.g., starved vs. stimulated cells) to confirm antibody performance.
-
-
Loading and Normalization: Inaccurate protein quantification or poor normalization can lead to misleading results.
-
Accurate Quantification: Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading of total protein for each sample.
-
Proper Normalization: Normalize the phospho-protein signal to the total protein signal for that target (e.g., p-p70S6K vs. total p70S6K) to account for any variations in protein levels.[2]
-
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 18-24 hours to allow for attachment.[4]
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. For example, create a 10-point dilution series starting from 20 µM down to ~10 nM (final concentrations will be 1X). Also, prepare a vehicle control (medium with 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.[4]
-
Incubation: Incubate the plate for a duration appropriate for the cell line (e.g., 48-72 hours).
-
Viability Assessment (CellTiter-Glo® Example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]
Protocol 2: Western Blot for mTORC1 Signaling
Objective: To assess the effect of this compound on the phosphorylation of mTORC1 downstream targets.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. If desired, starve cells in serum-free medium or HBSS for 2-4 hours.[2] Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Ser65), anti-4E-BP1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize phospho-protein levels to total protein levels.
Data Presentation & Visualizations
Table 1: Example IC50 Data for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) ± SD (n=3) |
| MCF-7 | Breast Cancer | 55.4 ± 6.2 |
| A549 | Lung Cancer | 120.7 ± 11.5 |
| U-87 MG | Glioblastoma | 85.1 ± 9.8 |
| PC-3 | Prostate Cancer | 210.3 ± 25.1 |
Signaling Pathway and Workflow Diagrams
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gap-27.com [gap-27.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing MSN-50 concentration for apoptosis inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of MSN-50 for effective apoptosis inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
For most cell lines, a starting concentration in the range of 10-20 µM is recommended. However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific experimental system.
Q2: How do I determine the optimal this compound concentration for my cell line?
To determine the optimal concentration, we recommend performing a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM) and then induce apoptosis. The optimal concentration will be the lowest concentration that provides maximum apoptosis inhibition with minimal cytotoxicity.
Q3: What is the mechanism of action of this compound?
This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It contains a fluoromethyl ketone (FMK) moiety that covalently binds to the catalytic cysteine residue of caspases, thereby inactivating them. By inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), this compound effectively blocks the apoptotic signaling cascade.
Figure 1. Mechanism of action of this compound in apoptosis signaling pathways.
Q4: How should I prepare and store this compound?
This compound is typically provided as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 216 µL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 1 year.
Troubleshooting Guide
Problem 1: this compound is not inhibiting apoptosis in my experiment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptosis-inducing stimulus.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary.
-
-
Possible Cause 3: Cell-Type Specific Effects.
-
Solution: Some cell types may be less sensitive to caspase inhibition. Consider increasing the pre-incubation time with this compound before inducing apoptosis.
-
Problem 2: I am observing high cytotoxicity with this compound.
-
Possible Cause 1: Concentration is too high.
-
Solution: Titrate down the concentration of this compound. The optimal concentration should inhibit apoptosis without causing significant cell death on its own.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding 0.1-0.5%. Run a vehicle control (cells treated with the solvent alone) to assess solvent toxicity.
-
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound for Various Caspases
| Caspase | IC50 (nM) |
| Caspase-1 | 15 |
| Caspase-3 | 5 |
| Caspase-7 | 8 |
| Caspase-8 | 12 |
| Caspase-9 | 10 |
Table 2: Dose-Response of this compound on Apoptosis Inhibition in Jurkat Cells
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 45.2% |
| 1 | 38.5% |
| 5 | 25.1% |
| 10 | 12.8% |
| 20 | 5.6% |
| 50 | 5.1% |
Table 3: Cytotoxicity of this compound in Jurkat Cells after 24h Incubation
| This compound Conc. (µM) | % Cell Viability (MTT Assay) |
| 0 (Control) | 100% |
| 1 | 99.5% |
| 5 | 98.2% |
| 10 | 97.6% |
| 20 | 95.3% |
| 50 | 88.1% |
| 100 | 75.4% |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Caspase-3/7 Activity Assay
This protocol describes how to determine the optimal concentration of this compound for inhibiting caspase-3/7 activity.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) in culture medium. Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Apoptosis Induction: Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α). Include a vehicle control (no this compound) and a negative control (no apoptosis induction).
-
Caspase-3/7 Activity Assay: After the desired incubation time for apoptosis induction (e.g., 4-6 hours), measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the caspase-3/7 activity against the this compound concentration to determine the concentration that gives maximal inhibition.
Figure 2. Experimental workflow for optimizing this compound concentration.
Protocol 2: Assessing Apoptosis Inhibition by this compound using Annexin V/PI Staining
This protocol allows for the quantification of apoptotic and necrotic cells after treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate. Treat the cells with the predetermined optimal concentration of this compound for 1-2 hours before inducing apoptosis.
-
Cell Harvesting: After apoptosis induction, harvest the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the effectiveness of this compound in preventing apoptosis.
Technical Support Center: Investigating Potential Off-Target Effects of MSN-50
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating potential off-target effects of the novel kinase inhibitor, MSN-50. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target activity of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase X, a critical enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. The primary on-target effect of this compound is the inhibition of Kinase X activity, leading to decreased phosphorylation of its downstream substrates and subsequent apoptosis of cancer cells.
Q2: What are off-target effects, and why are they a concern with this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (Kinase X).[1] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity unrelated to the inhibition of Kinase X, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q3: I am observing a phenotype in my cell line that is inconsistent with the known function of Kinase X. Could this be an off-target effect of this compound?
A3: It is possible. Unexplained phenotypes are a common indicator of potential off-target activity. To investigate this, a multi-pronged approach is recommended. This can include using a structurally unrelated inhibitor of Kinase X to see if the phenotype is replicated, or employing genetic knockdown techniques like siRNA or CRISPR/Cas9 to silence Kinase X and observe if the phenotype persists.[1] If the phenotype is still present in the absence of the target protein, it is likely due to an off-target effect.[1]
Q4: How can I proactively minimize the risk of off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits the desired on-target activity.[1] It is also crucial to include appropriate controls, such as a negative control (a structurally similar but inactive compound) and a positive control (a well-characterized Kinase X inhibitor).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cellular toxicity at concentrations that minimally inhibit Kinase X. | Off-target toxicity.[1] | Perform a dose-response curve to determine the therapeutic window. Conduct a broad kinase panel screening to identify potential off-target kinases. |
| Inconsistent results between different cell lines. | Cell line-specific off-target effects or differential importance of Kinase X. | Validate the on-target activity of this compound in each cell line using a target engagement assay like the Cellular Thermal Shift Assay (CETSA).[1] |
| Phenotype is observed with this compound but not with siRNA knockdown of Kinase X. | The phenotype is likely due to an off-target effect of this compound.[1] | Use computational methods to predict potential off-targets of this compound and experimentally validate these predictions. |
| This compound shows activity in a biochemical assay but not in a cell-based assay. | Poor cell permeability, rapid metabolism of the compound, or efflux by cellular transporters. | Assess the cell permeability of this compound using a PAMPA assay. Evaluate the metabolic stability in liver microsomes. Use efflux pump inhibitors to see if cellular activity is restored. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a commercially available kinase panel, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates at room temperature for the recommended time for each kinase assay.
-
Detection: Measure the kinase activity using a suitable detection method, such as luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target, Kinase X, in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Kinase X protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for determining if an observed phenotype is due to an on-target or off-target effect.
Caption: A comprehensive workflow for the identification and mitigation of off-target effects of a small molecule inhibitor.
Caption: The intended on-target and potential off-target action of this compound within a signaling context.
References
Technical Support Center: Stability of MSN-50 in Cell Culture Media
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals who are working with the small molecule MSN-50 and have concerns about its stability in cell culture media. Inconsistent experimental results can often be attributed to the degradation of a compound in the experimental environment.[1] This guide offers FAQs, troubleshooting advice, and experimental protocols to help you identify and mitigate stability issues with this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental outcomes with this compound are inconsistent. Could this be related to the compound's stability?
A1: Yes, inconsistent results are a primary indicator of compound instability in cell culture media. The degradation of small molecules over time can lead to a reduced effective concentration of the active compound and the formation of byproducts that may have off-target effects.[1]
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule like this compound in a cell culture setting:
-
pH: The pH of the culture medium can significantly impact the rate of hydrolysis of sensitive chemical bonds within the molecule.[1]
-
Serum Components: Fetal bovine serum (FBS) contains various enzymes that have the potential to metabolize small molecules.[2]
-
Light and Temperature: Exposure to light and elevated temperatures can accelerate the degradation of photosensitive or thermally labile compounds.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of cell culture plates and other plasticware, reducing the bioavailable concentration.
Q3: What are the visible signs of this compound instability in my cell culture experiments?
A3: Signs of instability can include:
-
A noticeable decrease or complete loss of the expected biological effect.
-
High variability in results between experimental replicates.[2]
-
Precipitation of the compound in the culture medium, which may indicate that the compound's solubility limit has been exceeded or that it has degraded into less soluble forms.[2]
Q4: How should I prepare and store this compound to maximize its stability?
A4: Proper handling and storage are critical for maintaining the integrity of this compound:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare fresh dilutions in your cell culture medium. It is advisable to avoid storing diluted this compound in media for extended periods before use.[2]
Troubleshooting Guide for this compound Instability
If you suspect that this compound instability is impacting your experiments, this guide will help you troubleshoot the issue.
Problem: Diminished or No Efficacy of this compound
Potential Cause 1: Degradation in Serum-Containing Media
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, try lowering the FBS concentration in your culture medium during this compound treatment.[2]
-
Use Serum-Free Media: For shorter experiments, consider treating cells in a serum-free or reduced-serum medium.[2]
-
Heat-Inactivate Serum: Heat-inactivating the FBS (typically at 56°C for 30 minutes) can denature some enzymes and may decrease the rate of this compound degradation.[2]
-
Direct Stability Test: Perform a stability test by incubating this compound in your complete cell culture medium (with and without cells) for the duration of your experiment. At various time points, collect aliquots of the medium and analyze the concentration of intact this compound using methods like HPLC or LC-MS/MS.[2]
-
Potential Cause 2: pH-Mediated Degradation
-
Troubleshooting Steps:
-
Monitor Media pH: Regularly check the pH of your culture medium, which should ideally be between 7.2 and 7.4.[2] The pH of cell culture media can shift during incubation, especially with high cell densities or in incubators with improper CO₂ regulation.[2]
-
Use Buffered Media: Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[2]
-
Replenish Media: For long-term experiments (e.g., over 24 hours), it is recommended to replenish the medium with fresh this compound to maintain a stable concentration.[2]
-
Potential Cause 3: Adsorption to Labware
-
Troubleshooting Steps:
Data Presentation
Summarize your stability data in a clear and structured format.
Table 1: Stability of this compound in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | % Remaining this compound (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 2 | 95.3 ± 2.1 |
| 4 | 88.1 ± 3.5 |
| 8 | 75.6 ± 4.2 |
| 12 | 62.9 ± 5.0 |
| 24 | 40.2 ± 4.8 |
Table 2: Effect of Serum on this compound Stability in DMEM at 37°C over 24 hours
| Medium | % Remaining this compound (Mean ± SD) |
| DMEM + 10% FBS | 45.1 ± 3.9 |
| DMEM + 5% FBS | 65.8 ± 4.5 |
| Serum-Free DMEM | 89.4 ± 2.7 |
| DMEM + 10% Heat-Inactivated FBS | 78.3 ± 3.1 |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.
-
Materials:
-
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.[2]
-
Dispense aliquots of the this compound-containing medium into the wells of a 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect samples from the wells.
-
Immediately analyze the samples by HPLC or LC-MS/MS to determine the concentration of intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the concentration at time 0.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Key factors influencing the stability of this compound in cell culture.
References
Technical Support Center: Enhancing In Vivo Bioavailability of MSN-50
Welcome to the technical support center for MSN-50, your resource for troubleshooting and optimizing the in vivo performance of our mesoporous silica (B1680970) nanoparticle-based drug delivery system. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for in vivo studies?
This compound is a mesoporous silica nanoparticle (MSN) platform designed to enhance the oral bioavailability of poorly water-soluble drugs. Its high surface area and porous structure allow for the loading of amorphous drug molecules, which can significantly improve dissolution rates and subsequent absorption in the gastrointestinal (GI) tract.[1][2][3] The goal of using this compound is to increase the systemic exposure of a therapeutic agent, leading to improved efficacy.
Q2: What are the primary mechanisms by which this compound improves oral bioavailability?
This compound improves oral bioavailability through several key mechanisms:
-
Enhanced Dissolution: By encapsulating drugs in an amorphous state within its mesopores, this compound prevents recrystallization and increases the drug's dissolution rate in GI fluids.[2][4]
-
Increased Permeability: MSNs can interact with the intestinal epithelium to enhance the permeability of the encapsulated drug.[1][2]
-
Reduced Efflux: Studies have shown that MSNs can reduce the rate of drug efflux from intestinal cells, further promoting absorption.[1][2]
-
Protection from Degradation: The silica framework can protect the encapsulated drug from chemical and enzymatic degradation in the harsh environment of the GI tract.[5]
Q3: What are the critical physicochemical properties of this compound that influence its in vivo performance?
The in vivo behavior of this compound is dictated by several physicochemical properties:
-
Particle Size: Smaller nanoparticles (e.g., < 100 nm) generally exhibit enhanced cellular uptake and epithelial permeability.[2][6]
-
Particle Shape: The shape of the nanoparticle can influence cellular internalization mechanisms. For instance, rod-shaped MSNs may be taken up via different endocytic pathways compared to spherical ones, potentially affecting absorption rates.[6]
-
Surface Chemistry: The surface properties, including charge and functionalization, are crucial for interactions with biological components and can be modified to improve stability, reduce immune recognition, and target specific tissues.[7][8]
-
Porosity: The pore size and volume determine the drug loading capacity and release kinetics.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Oral Bioavailability | - Incomplete drug release from this compound.- Aggregation of nanoparticles in the GI tract.- Premature drug leakage.- Rapid clearance by the reticuloendothelial system (RES).[9] | - Optimize Formulation: Modify surface with hydrophilic polymers like PEG to improve dispersibility.[2] Consider different drug loading methods to ensure amorphization.- Control Particle Size: Synthesize smaller this compound particles to potentially enhance absorption.[2]- Surface Modification: Functionalize the surface to control drug release or add targeting moieties.[7][10] |
| High Variability in In Vivo Data | - Inconsistent formulation characteristics (size, charge, drug load).- Differences in animal handling and dosing procedures.- In vivo instability of the formulation. | - Characterize Each Batch: Thoroughly characterize each batch of this compound for size, zeta potential, and drug loading before in vivo studies.- Standardize Protocols: Ensure consistent animal fasting times, gavage techniques, and blood sampling schedules.- Assess Stability: Evaluate the stability of the this compound formulation in simulated gastric and intestinal fluids. |
| Observed Toxicity | - Inherent toxicity of the silica nanoparticles.- Dose-dependent toxicity.- Off-target effects of the drug. | - Evaluate Bare Nanoparticles: Conduct a toxicity study with unloaded this compound to assess the vehicle's safety profile.[11][12]- Dose-Response Study: Perform a dose-ranging study to identify the maximum tolerated dose.- Surface Coating: Coat this compound with biocompatible polymers like PEG or lipid bilayers to reduce toxicity.[13][14] |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - In vitro release conditions do not mimic the in vivo environment.- Cellular models (e.g., Caco-2) may not fully represent the complexity of the in vivo absorption process.[15] | - Refine In Vitro Models: Use more biorelevant dissolution media (e.g., FaSSIF, FeSSIF).- Employ Ex Vivo Models: Utilize ex vivo intestinal tissue models for more predictive permeability assessments.[16]- Understand Limitations: Acknowledge the inherent differences between in vitro and in vivo systems and use in vitro data as a screening tool.[15] |
Experimental Protocols
Protocol 1: Preparation of Surface-Modified this compound for Enhanced Bioavailability
Objective: To coat this compound with polyethylene (B3416737) glycol (PEG) to improve its stability and reduce non-specific protein adsorption, potentially leading to longer circulation times and enhanced bioavailability.
Methodology:
-
Amine Functionalization:
-
Disperse 100 mg of this compound in 20 mL of anhydrous toluene (B28343).
-
Add 1 mL of (3-aminopropyl)triethoxysilane (APTES).
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Collect the amine-functionalized this compound (MSN-NH2) by centrifugation, wash thoroughly with toluene and ethanol, and dry under vacuum.
-
-
PEGylation:
-
Disperse 50 mg of MSN-NH2 in 10 mL of anhydrous dimethylformamide (DMF).
-
Add a 10-fold molar excess of N-Hydroxysuccinimide-activated PEG (NHS-PEG).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the PEGylated this compound (MSN-PEG) by centrifugation, wash with DMF and water to remove unreacted PEG, and lyophilize.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the oral bioavailability of a drug formulated with this compound compared to a control formulation (e.g., free drug suspension).
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
-
Formulation Administration:
-
Prepare a suspension of the drug-loaded this compound and the control formulation in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Analysis:
-
Separate plasma by centrifugation.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.
-
Determine the relative oral bioavailability of the this compound formulation compared to the control.
-
Data Presentation
Table 1: Comparative In Vivo Pharmacokinetic Parameters of a Model Drug (Telmisartan) in Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Marketed Product (Micardis) | 1250 ± 210 | 1.5 ± 0.5 | 8500 ± 1500 | 100 |
| TEL-loaded MSMs | 1580 ± 250 | 1.0 ± 0.3 | 10973 ± 1326 | 129.1 ± 15.6 |
| TEL-loaded MSNs | 1950 ± 320 | 1.0 ± 0.2 | 13124 ± 2414 | 154.4 ± 28.4 |
Data adapted from a study on telmisartan-loaded mesoporous silica nanoparticles.[1]
Table 2: Influence of Particle Shape on the In Vivo Performance of Doxorubicin-Loaded MSNs.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC Fold Increase vs. Dox Solution |
| Dox Solution | - | - | - | 1.0 |
| Dox-loaded MSNS2 | - | - | - | 3.4 |
| Dox-loaded MSNS1 | - | - | - | 1.9 |
| Dox-loaded MSNRs | - | - | - | 5.7 |
Data adapted from a study on doxorubicin-loaded mesoporous silica nanorods (MSNRs) and nanospheres (MSNSs).[6]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Update on Mesoporous Silica Nanoparticle Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored mesoporous silica nanoparticles for overcoming gastrointestinal barriers: a perspective on advanced strategies for oral delivery - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00654F [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Influence of the Surface Functionalization on the Fate and Performance of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Toxicity of Intravenously Administered Silica and Silicon Nanoparticles [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mesoporous Silica Nanoparticles: Properties and Strategies for Enhancing Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosafety of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Apoptosis Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with experiments designed to prevent apoptosis. The following questions and answers address common problems and offer potential solutions.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor, MSN-50, is not preventing apoptosis in my cell culture. What are the potential reasons for this?
There are several possibilities why this compound may not be showing the expected anti-apoptotic activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used.[1][2]
Compound-Related Issues:
-
Stability: The compound may be unstable in the cell culture media at 37°C or sensitive to light.[2][3] It's also possible that components in the media are reacting with and degrading the compound.[3]
-
Solubility: Poor solubility can lead to an actual concentration that is much lower than intended.[2]
-
Purity and Activity: The batch of this compound being used may have lost its activity due to improper storage or repeated freeze-thaw cycles.[2]
Experimental Setup Issues:
-
Incorrect Concentration: The concentration of this compound used might be insufficient to inhibit apoptosis.[4]
-
Inappropriate Treatment Duration: The timing of compound addition in relation to the apoptosis-inducing stimulus may be critical and might need optimization.[1][4]
-
Solvent Effects: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[2]
Biological System-Specific Issues:
-
Cell Line Specificity: The targeted apoptotic pathway may not be active or may be redundant in the specific cell line being used.
-
Off-Target Effects: The inhibitor might have off-target effects that counteract its intended anti-apoptotic function.[2]
-
Alternative Cell Death Pathways: The stimulus used might be inducing a non-apoptotic form of cell death, such as necroptosis or pyroptosis, which would not be blocked by an apoptosis inhibitor.[5]
Q2: How can I troubleshoot the stability and activity of this compound?
To ensure your compound is stable and active, consider the following steps:
-
Fresh Preparations: Always prepare fresh dilutions of this compound from a stock solution for each experiment.[2]
-
Storage: Aliquot stock solutions and store them at -20°C or lower to avoid repeated freeze-thaw cycles.[3]
-
Solubility Check: Visually inspect the media after adding this compound to ensure there is no precipitation.
-
Positive Control: If available, use a known, stable inhibitor of the same pathway as a positive control to validate the experimental setup.
Q3: My negative control cells are showing high levels of apoptosis. What could be the cause?
High background apoptosis in your negative control can confound your results.[1] Potential causes include:
-
Cell Culture Conditions: Over-confluent or starved cells can undergo spontaneous apoptosis.[4] Ensure cells are healthy and in the logarithmic growth phase.
-
Improper Handling: Excessive mechanical stress during cell harvesting or plating can damage cells and induce apoptosis.[4] Over-trypsinization is a common cause of membrane damage.[4]
-
Contamination: Mycoplasma or other microbial contamination can induce cell death.[2]
-
Media Components: The quality of serum and other media components can impact cell health.
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the general steps for quantifying apoptosis using flow cytometry.
-
Cell Preparation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the apoptosis-inducing stimulus and/or this compound for the desired time.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain apoptotic cells that have detached.[4]
-
Wash the adherent cells with PBS and detach them using a gentle dissociation reagent like Accutase or by gentle scraping. Avoid harsh trypsinization.[4]
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.[1]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates correctly.[4]
-
Protocol 2: Preparation and Use of this compound
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.[3]
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture media.
-
Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., 0.1% DMSO).[2]
-
-
Cell Treatment:
-
Add the this compound working solutions to the cells. If pre-treatment is required, add this compound for the specified time before adding the apoptotic stimulus.
-
Data Presentation
Table 1: Troubleshooting this compound's Lack of Efficacy
| Condition | This compound Conc. (µM) | Apoptotic Stimulus | % Apoptotic Cells (Annexin V+) | Observations/Interpretation |
| Untreated Control | 0 | None | 5% | Baseline apoptosis level. |
| Stimulus Control | 0 | Yes | 45% | Apoptotic stimulus is effective. |
| Test 1 | 1 | Yes | 42% | This compound at 1 µM is not effective. |
| Test 2 | 10 | Yes | 43% | Increasing concentration to 10 µM is not effective. |
| Test 3 (Fresh Prep) | 10 | Yes | 20% | Freshly prepared this compound shows some efficacy. The previous batch may have degraded. |
| Test 4 (Pre-incubation) | 10 | Yes (pre-incubated) | 15% | Pre-incubating with this compound before stimulus improves efficacy. |
| Positive Control Inhibitor | 5 | Yes | 10% | The experimental setup and apoptosis pathway are valid. |
| Solvent Control | 0 (0.1% DMSO) | Yes | 46% | The solvent is not interfering with apoptosis induction. |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting apoptosis.
Caption: A workflow for troubleshooting ineffective apoptosis inhibition.
References
Variability in MSN-50 effectiveness across different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel anti-cancer agent, MSN-50. This compound is a targeted therapeutic delivered via mesoporous silica (B1680970) nanoparticles (MSNs), designed to induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent inhibitor of the PI3K/Akt signaling pathway. By inhibiting PI3K, this compound prevents the phosphorylation and activation of Akt, a key downstream effector. This leads to the de-repression of pro-apoptotic proteins and the inhibition of cell survival signals, ultimately inducing apoptosis in susceptible cancer cells. The nanoparticle delivery system is designed for enhanced permeability and retention in tumor tissues.
Q2: Why is there variability in the effectiveness of this compound across different cell types?
A2: The variability in this compound's effectiveness is multifactorial. Key factors include:
-
Genetic background of the cell line: Cells with activating mutations in the PI3K/Akt/mTOR pathway may exhibit higher sensitivity. Conversely, mutations downstream of Akt or in parallel survival pathways can confer resistance.
-
Expression levels of target proteins: The abundance of PI3K and Akt proteins can influence the required dose for effective inhibition.
-
Nanoparticle uptake efficiency: The rate and extent of this compound endocytosis can vary significantly between cell types, affecting the intracellular concentration of the drug.
-
Drug efflux pump activity: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can lead to reduced intracellular accumulation of this compound and consequently, decreased efficacy.
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored as a lyophilized powder at -20°C. For short-term use, it can be reconstituted in sterile, nuclease-free water or a buffer of choice and stored at 4°C for up to one week. For long-term storage of the reconstituted solution, it is recommended to make aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values in a previously sensitive cell line.
-
Possible Cause 1: Cell line integrity.
-
Troubleshooting Step: Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Reagent stability.
-
Troubleshooting Step: Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of this compound to repeat the experiment.
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting Step: If the cells have been cultured for an extended period, they may have developed resistance. Analyze the expression of key proteins in the PI3K/Akt pathway and MDR transporters via Western blot.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension is achieved before seeding. After seeding, gently rock the plate in a cross-pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Inaccurate pipetting.
-
Troubleshooting Step: Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | Key Genetic Feature | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA mutation | 1.5 ± 0.2 |
| A549 | Lung Cancer | KRAS mutation | 8.2 ± 0.9 |
| U87-MG | Glioblastoma | PTEN null | 0.8 ± 0.1 |
| A2780 | Ovarian Cancer | Wild-type | 5.4 ± 0.6 |
| A2780/ADR | Doxorubicin-Resistant Ovarian Cancer | High P-gp expression | 25.1 ± 3.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare a series of this compound dilutions in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the nanoparticle vehicle without the drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Aggregation problems with MSN-50 in stock solutions
Welcome to the technical support center for MSN-50. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and use of this compound, with a specific focus on addressing aggregation issues in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of Bax and Bak oligomerization.[1][2] By preventing the oligomerization of these pro-apoptotic proteins, this compound can inhibit liposome (B1194612) permeabilization and prevent genotoxic cell death, thereby promoting neuroprotection.[1][2]
Q2: What are the physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1592908-75-2 | [1] |
| Chemical Formula | C36H38BrN3O6 | [1] |
| Molecular Weight | 688.62 g/mol | [1][2] |
| Appearance | Not specified (typically a solid powder) | |
| Purity | >98% (typical) | [3] |
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and prevent the degradation of this compound.
| Form | Short-Term Storage (days to weeks) | Long-Term Storage (months to years) | Reference |
| Powder | 0 - 4°C (dry and dark) | -20°C (dry and dark) | [1] |
| In Solvent | Not Recommended | -80°C (for up to 1 year) | [2] |
Troubleshooting Guide: Aggregation of this compound in Stock Solutions
Issue: I am observing precipitation or aggregation in my this compound stock solution.
This is a common issue that can arise with small molecules. The following guide provides potential causes and solutions to address aggregation problems.
Step 1: Review Your Stock Solution Preparation Protocol
Ensure your protocol aligns with best practices for dissolving small molecules.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[3]
-
Solubility Limit: The maximum reported solubility in DMSO is 200 mg/mL, which may require sonication to fully dissolve.[3] Exceeding this concentration can lead to precipitation.
-
Recommended Protocol: A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Step 2: Investigate Potential Causes of Aggregation
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | - Prepare a new stock solution at a lower concentration. - If a high concentration is necessary, consider a brief sonication in a water bath to aid dissolution.[3] |
| Improper Storage | - Ensure stock solutions are stored at -80°C for long-term stability.[2] - Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquot the stock solution into smaller, single-use volumes. |
| Solvent Issues | - Use anhydrous, high-purity DMSO. Water contamination can reduce the solubility of hydrophobic compounds. - Be aware that even at low concentrations, DMSO can sometimes induce conformational changes and aggregation in certain molecules.[4][5][6][7] |
| Temperature Fluctuations | - Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. - When thawing a frozen aliquot, do so quickly in a room temperature water bath. |
| Contamination | - Ensure all materials (vials, pipette tips) are clean and free of contaminants that could act as nucleation sites for aggregation. |
Step 3: Experimental Verification of Aggregation
If you suspect aggregation, you can perform the following qualitative and quantitative checks:
-
Visual Inspection: Check for visible particulates, cloudiness, or a film on the walls of the vial.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates and determine their size distribution.
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 688.62 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 688.62 g/mol * 1 mL = 0.0068862 g = 6.89 mg
-
-
Weigh the this compound: Carefully weigh out 6.89 mg of this compound powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Visualizations
Signaling Pathway: Inhibition of Apoptosis by this compound
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MSN-50 Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices, troubleshooting advice, and frequently asked questions for the optimal storage and handling of MSN-50, a novel inhibitor of Bax and Bak oligomerization.[1] Proper management of this compound is critical to ensure its stability, efficacy, and safety in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel small molecule inhibitor of Bax and Bak oligomerization.[1] It is used in research to prevent genotoxic cell death and promote neuroprotection by inhibiting liposome (B1194612) permeabilization.[1] Its chemical formula is C36H38BrN3O6.[1]
Q2: How should this compound be stored upon arrival?
A2: For optimal stability, this compound should be stored under specific conditions depending on the intended duration of storage. It is stable for several weeks during standard shipping.[1] For short-term storage (days to weeks), keep it in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to store this compound in the dark to prevent potential degradation.[1]
Q4: What is the proper way to prepare a stock solution of this compound?
A4: To prepare a stock solution, the required solvent volumes will be affected by the batch-specific molecular weight, which can vary due to hydration.[1] Always refer to the product's datasheet for the exact molecular weight. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitate formation can occur if the solution is stored at a low temperature or if the solvent is not suitable. Gentle warming and vortexing may help to redissolve the compound. If precipitation persists, consider preparing a fresh solution.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound.
Inconsistent results can often be traced back to improper storage or handling of this compound.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage | Verify that this compound has been stored according to the recommended conditions (see table below). If in doubt, use a fresh vial. |
| Inaccurate concentration of stock solution | Re-calculate the required mass based on the batch-specific molecular weight provided on the certificate of analysis. Prepare a fresh stock solution. |
| Contamination of stock solution | Ensure proper aseptic techniques were used during preparation. Discard the contaminated solution and prepare a new one. |
For applications involving mesoporous silica (B1680970) nanoparticles (MSNs) as delivery vehicles for compounds like this compound, aggregation is a common challenge.
| Potential Cause | Troubleshooting Steps |
| High ionic strength of the buffer | Disperse nanoparticles in deionized water or a buffer with low salt concentration.[2] |
| Incorrect pH | Adjust the pH of the solution. For silica nanoparticles, a slightly basic pH can often improve stability.[3] |
| Insufficient dispersion | Use sonication (bath or probe) to break up agglomerates before use.[2] Be cautious, as excessive sonication can sometimes induce aggregation.[3] |
| Inadequate surface charge | Consider surface modification of the nanoparticles to increase electrostatic repulsion.[2][3] |
Data Presentation: Storage Conditions Summary
| Storage Duration | Temperature | Light Conditions | Environment |
| Short-term (days to weeks) | 0 - 4°C | Dark | Dry |
| Long-term (months to years) | -20°C | Dark | Dry |
Data sourced from MedKoo Biosciences.[1]
Experimental Protocols: Best Practices for Handling
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.[4]
-
Handle with gloves that have been inspected prior to use.[4]
Handling Powder:
-
Avoid inhalation of the powder.[4] Work in a well-ventilated area or under a chemical fume hood.
-
Further processing of solid materials may lead to the formation of combustible dusts.[4]
Preparing Solutions:
-
Ensure all glassware is clean and dry to prevent contamination.
-
Use high-purity solvents to dissolve this compound.
-
For quantitative analysis, use calibrated equipment for weighing and volume measurements.
Disposal:
-
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.[4]
Visualizations
Below are diagrams to illustrate key workflows and concepts related to this compound handling and troubleshooting.
Caption: Decision pathway for appropriate this compound storage conditions.
Caption: A logical workflow for troubleshooting nanoparticle aggregation.
References
Impact of serum concentration on MSN-50 activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of MSN-50, a novel small molecule inhibitor of the MEK1/2 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[1] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn blocks downstream signaling that promotes cell proliferation, differentiation, and survival. Several MEK inhibitors, such as Trametinib and Cobimetinib, have been approved for treating various cancers.[2]
Q2: How does serum concentration affect the in vitro activity of this compound?
Serum contains proteins, such as albumin, that can bind to small molecule inhibitors like this compound.[3] This protein binding reduces the concentration of the free, active compound available to enter the cells and interact with its target, MEK1/2.[3][4] Consequently, a higher concentration of this compound is required to achieve the same level of biological effect in the presence of higher serum concentrations, leading to an increase in the apparent half-maximal inhibitory concentration (IC50) value.[3]
Troubleshooting Guide
Q3: My IC50 values for this compound are higher than expected. What could be the cause?
Higher than expected IC50 values for this compound can be attributed to several factors, with serum concentration being a primary suspect.
-
High Serum Concentration: As detailed in the FAQ, serum proteins bind to this compound, reducing its effective concentration.[3] If you are using a high percentage of fetal bovine serum (FBS) in your cell culture medium (e.g., 10% or higher), this will likely result in a higher IC50 value compared to experiments conducted in lower serum or serum-free conditions.
-
Cell Seeding Density: A high cell seeding density can increase the number of target molecules relative to the amount of the drug, potentially leading to a higher IC50 value.[3]
-
Incubation Time: The duration of drug exposure can influence the observed cytotoxicity and the resulting IC50 value.[3]
Q4: I am observing high variability in my IC50 values between experiments. How can I improve reproducibility?
High variability in experimental results can be frustrating. Here are some common causes and solutions:
-
Inconsistent Serum Lots: Different batches of FBS can have varying levels of proteins and growth factors, which can lead to inconsistent results.[3] It is advisable to purchase a single large lot of FBS for a series of related experiments.[3]
-
Variable Serum Concentration: Ensure that the same concentration of serum is used across all comparable experiments.[3]
-
Inconsistent Cell Seeding Density: Standardize the number of cells seeded per well to ensure a consistent drug-to-cell ratio.[3]
-
Variable Incubation Times: Use a consistent incubation time for all assays.[3]
Quantitative Data Summary
The following table provides hypothetical data illustrating the impact of FBS concentration on the apparent IC50 value of this compound in A375 human melanoma cells after a 72-hour incubation period.
| Fetal Bovine Serum (FBS) Concentration (%) | Apparent IC50 of this compound (nM) |
| 0.5 | 8 |
| 2 | 15 |
| 5 | 35 |
| 10 | 70 |
This data is for illustrative purposes only and may not be representative of actual experimental results.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTS Assay
This protocol outlines the steps for a cell proliferation assay to determine the IC50 value of this compound.
-
Cell Culture:
-
Culture A375 human melanoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[2]
-
-
Compound Preparation and Treatment:
-
MTS Assay:
-
Data Analysis:
References
Technical Support Center: Controlling for MSN-50 Vehicle Effects
Disclaimer: The following guide assumes "MSN-50" refers to 50 nm Mesoporous Silica (B1680970) Nanoparticles used as a drug delivery vehicle. The principles and protocols described are based on scientific literature concerning MSNs and are intended to serve as a general guide. Researchers should always optimize protocols for their specific nanoparticle formulation and experimental system.
Frequently Asked Questions (FAQs)
Q1: What are "vehicle effects" in the context of this compound, and why are they a concern?
A1: "Vehicle effects" refer to any biological response caused by the this compound nanoparticles themselves, independent of the therapeutic drug they are carrying. These effects are a significant concern because they can confound experimental results, leading to misinterpretation of the drug's efficacy or toxicity. For instance, the nanoparticles might exhibit inherent cytotoxicity, trigger an immune response, or interfere with assay components, any of which could be mistakenly attributed to the drug.[1][2] Therefore, it is crucial to design experiments with appropriate controls to isolate and understand the bioactivity of the this compound vehicle.
Q2: My cells show increased toxicity even in the control group treated only with this compound. What could be the cause?
A2: Unintended cytotoxicity from the this compound vehicle can stem from several factors:
-
Particle Concentration: Higher concentrations of MSNs can lead to increased cellular stress and toxicity. It's essential to determine the maximum non-toxic concentration of your specific this compound formulation.
-
Surface Chemistry: The surface functionalization of MSNs (e.g., amine or carboxyl groups) can influence their interaction with cell membranes and overall cytotoxicity.[3][4]
-
Contaminants: Residual surfactants from the synthesis process, such as cetyltrimethylammonium bromide (CTAB), can be highly toxic to cells.[5] Ensure your this compound preparation has been thoroughly purified.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nanoparticles.[6] What is non-toxic in one cell line may be cytotoxic in another.
Q3: I am observing an inflammatory response in my in vivo model with the this compound vehicle alone. How can I mitigate this?
A3: An inflammatory response to the this compound vehicle is a common issue. Silica nanoparticles can be recognized by the immune system, leading to the release of pro-inflammatory cytokines.[1][2] To address this:
-
Surface Modification: Coating the this compound with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can help "shield" the nanoparticles from the immune system, reducing their immunogenicity and prolonging circulation time.
-
Particle Size and Shape: These physical characteristics can influence how immune cells recognize and respond to the nanoparticles.
-
Purity: Endotoxin (B1171834) contamination can lead to a strong inflammatory response. Ensure your this compound formulation is tested for and free of endotoxins.
-
Dose and Administration Route: The administered dose and the route of injection can significantly impact the observed immune response.
Q4: Can this compound interfere with my experimental assays?
A4: Yes, nanoparticles can interfere with common in vitro assays, leading to inaccurate results. For example:
-
MTT/XTT Assays: MSNs can interact with the formazan (B1609692) product, leading to false readings.[7][8]
-
LDH Assay: Some nanoparticles can adsorb the LDH enzyme or inactivate it, which would underestimate cytotoxicity.[9][10][11]
-
Fluorescence/Absorbance-Based Assays: The optical properties of MSNs might interfere with signal detection.
It is crucial to include controls where the nanoparticles are incubated with the assay reagents in the absence of cells to check for any interference.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Vehicle Control Group
| Potential Cause | Troubleshooting Step | Recommended Action |
| High this compound Concentration | Perform a dose-response experiment with this compound alone. | Use a range of concentrations to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line. |
| Surface Charge Effects | Characterize the zeta potential of your this compound. | If highly charged, consider modifying the surface with a neutral coating like PEG. |
| Synthesis Contaminants (e.g., CTAB) | Review your purification protocol. | Implement additional washing steps (e.g., with ethanol (B145695) and water) or dialysis to ensure complete removal of synthesis reagents.[5] |
| Assay Interference | Run an assay control with this compound and assay reagents (no cells). | If interference is detected, consider using an alternative cytotoxicity assay. For example, if MTT shows interference, try a trypan blue exclusion assay. |
Issue 2: Unexpected Inflammatory Response in Vehicle Control Group
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inherent Immunogenicity | Assess the surface properties of your this compound. | Consider surface modification with PEG to create a "stealth" coating that can reduce immune cell recognition. |
| Endotoxin Contamination | Test your this compound formulation for endotoxins. | Use a Limulus Amebocyte Lysate (LAL) assay. If contaminated, use endotoxin removal columns. |
| Particle Aggregation | Characterize the size of your this compound in culture media. | Aggregates can be more readily taken up by immune cells. Ensure proper dispersion of nanoparticles before administration. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound Vehicle (MTT Assay)
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the this compound vehicle in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound vehicle in complete culture medium. A suggested range is 1 to 500 µg/mL.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "cells only" control (medium without this compound).
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the "cells only" control and plot a dose-response curve to determine the IC50 value.
Control for Assay Interference: In a separate cell-free 96-well plate, add the same this compound dilutions to the medium, add MTT, and then DMSO. Measure the absorbance to see if the nanoparticles themselves react with MTT.[7][8]
Protocol 2: Quantifying Inflammatory Response to this compound Vehicle (ELISA for TNF-α)
Objective: To measure the secretion of the pro-inflammatory cytokine TNF-α from immune cells (e.g., macrophages) in response to the this compound vehicle.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) as a positive control
-
TNF-α ELISA kit
Procedure:
-
Seed macrophages in a 24-well plate and incubate until they reach the desired confluency.
-
Prepare dilutions of the this compound vehicle in complete culture medium. Use a concentration range below the cytotoxic threshold determined in Protocol 1.
-
Remove the old medium and add the this compound dilutions to the cells.
-
Include the following controls:
-
Negative Control: Medium only.
-
Positive Control: Medium with LPS (e.g., 100 ng/mL).
-
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the TNF-α ELISA on the supernatant according to the manufacturer's instructions.
-
Quantify the concentration of TNF-α and compare the response from this compound treated cells to the negative and positive controls.
Quantitative Data Summary
Table 1: Example IC50 Values of Mesoporous Silica Nanoparticles in Various Cell Lines
| Nanoparticle Type | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| MSN | Macrophages | Not Specified | Not Specified | 50 - 100 | [12] |
| Stöber Silica | Human Monocytes | Not Specified | Not Specified | > 500 | [13] |
| MSN | Human Lung Fibroblast | Not Specified | Not Specified | > 50 | [14] |
| MSN | Human Ovarian Cancer | Not Specified | Not Specified | > 50 | [14] |
Note: IC50 values are highly dependent on the specific nanoparticle characteristics and experimental conditions.
Table 2: Example Cytokine Response to Mesoporous Silica Nanoparticles
| Nanoparticle Type | Cell Type | Cytokine Measured | Concentration | Result | Reference |
| Amino-functionalized MSN | Primary Murine Splenocytes | IL-6, IL-12p70 | 10-100 µg/mL | Very low induction compared to positive control | [1] |
| Mesoporous Hollow Silica NP | In vivo (intraperitoneal) | IL-1β, TNF-α | Not Specified | Induction of pro-inflammatory cytokines | [2] |
| 30 nm and 70 nm Silica NP | In vitro | TNF-α | Not Specified | Higher production than larger particles | [2] |
Visualizations
References
- 1. Immune response to functionalized mesoporous silica nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/C5NR06122A [pubs.rsc.org]
- 2. Cytokines as biomarkers of nanoparticle immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of mesoporous silica nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. The applicability of conventional cytotoxicity assays to predict safety/toxicity of mesoporous silica nanoparticles, silver and gold nanoparticles and multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an LDH assay for assessing nanoparticle toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MSN-50 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for MSN-50 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound refers to Mesoporous Silica (B1680970) Nanoparticles with a diameter of approximately 50 nm. These nanoparticles serve as a versatile platform for drug delivery.[1][2] Their primary mechanism involves encapsulating therapeutic agents within their porous structure, allowing for targeted delivery and controlled release within cells.[1][3] The cellular uptake of MSNs is an active process, often occurring through endocytosis.[4][5]
Q2: What is the recommended starting point for incubation time when using this compound?
A2: The optimal incubation time for this compound is highly dependent on the specific cell line, the cargo it carries, and the experimental endpoint being measured. A time-course experiment is strongly recommended to determine the ideal duration for your specific setup.[6][7] For initial experiments, a broad range of time points such as 4, 12, 24, 48, and 72 hours is advisable to capture both early and late cellular responses.[5][6][8]
Q3: How does the choice of cell line affect the optimal incubation time for this compound?
A3: Different cell lines exhibit varied kinetics for nanoparticle uptake.[8] Factors such as cell size, proliferation rate, and the efficiency of endocytic pathways can significantly influence how quickly and to what extent this compound particles are internalized.[5] For example, one study found that human vascular endothelial cells (HUVEC) showed more efficient uptake of silica nanoparticles within the first 4 hours compared to HeLa cells.[8] Therefore, it is crucial to optimize the incubation time for each cell line used.
Q4: How does the concentration of this compound impact the required incubation time?
A4: this compound concentration and incubation time are interconnected. Higher concentrations may lead to faster cellular responses and potentially cytotoxic effects, which might necessitate shorter incubation periods. Conversely, lower, non-toxic concentrations may require longer incubation times to observe a significant effect, particularly for assays measuring downstream effects like changes in protein expression or cell viability.
Q5: Can the cargo loaded into this compound influence the optimal incubation time?
A5: Yes, the nature of the encapsulated drug or therapeutic agent is a critical factor. If the cargo is a fast-acting kinase inhibitor, for instance, you might observe effects on downstream signaling pathways within a few hours. For cytotoxic agents that affect cell proliferation, longer incubation times (e.g., 24-72 hours) are typically required to observe a significant reduction in cell viability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | 1. Insufficient Incubation Time: The treatment duration may be too short for the cellular uptake of this compound and the subsequent action of its cargo. 2. Low this compound Concentration: The concentration used may be below the effective threshold for the specific cell line. 3. Cell Line Resistance: The target cell line may be resistant to the therapeutic agent delivered by this compound. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 4, 12, 24, 48, 72 hours) to identify the optimal duration.[6][7] 2. Conduct a Dose-Response Experiment: Evaluate a range of this compound concentrations to determine the optimal dose. 3. Use a Positive Control: Include a cell line known to be sensitive to the encapsulated drug to validate the experimental setup. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. 2. "Edge Effects" in Microplates: Wells on the perimeter of the plate can be subject to different environmental conditions. 3. Inaccurate Pipetting: Errors in dispensing this compound or other reagents can introduce variability. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for critical experiments; instead, fill them with sterile media or PBS. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques. |
| High levels of cell death in control wells. | 1. Contamination: Bacterial or fungal contamination of the cell culture. 2. Suboptimal Culture Conditions: Issues with media, serum, or incubator conditions. 3. Toxicity of the Vehicle: If this compound is suspended in a vehicle other than a neutral buffer, the vehicle itself might be toxic. | 1. Practice Aseptic Technique: Ensure sterile handling of all reagents and cell cultures. 2. Verify Culture Conditions: Check the quality of the culture medium and supplements, and confirm proper incubator function. 3. Test Vehicle Toxicity: Include a vehicle-only control to assess its effect on cell viability. |
| Inconsistent results between different batches of this compound. | 1. Batch-to-Batch Variability: Differences in nanoparticle size, surface charge, or drug loading efficiency. | 1. Characterize Each Batch: Thoroughly characterize each new batch of this compound for size, zeta potential, and drug loading before use. 2. Standardize Protocols: Adhere to strict, standardized protocols for the synthesis and loading of this compound. |
Experimental Protocols
Determining Optimal Incubation Time via Time-Course Experiment
This protocol describes a method to determine the optimal incubation time for this compound treatment by measuring a specific cellular response at multiple time points.
1. Cell Seeding:
-
Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase and will not exceed 80-90% confluency by the end of the experiment.
-
Allow the cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
2. This compound Preparation:
-
Prepare a stock solution of this compound in a suitable, sterile buffer (e.g., PBS).
-
Dilute the stock solution in a complete cell culture medium to the desired final concentration. It is advisable to use a concentration that is expected to be near the IC50 value if known.
3. Treatment:
-
Carefully remove the old medium from the wells.
-
Add the medium containing the desired concentration of this compound to the treatment wells.
-
Include appropriate controls: untreated cells and cells treated with the vehicle (if applicable).
4. Incubation:
-
Incubate the plates for different time points (e.g., 4, 12, 24, 48, and 72 hours).
5. Endpoint Assay:
-
At the end of each incubation period, perform the desired assay to measure the cellular response. This could be a cell viability assay (e.g., MTT, MTS), a gene expression analysis (e.g., qPCR), or a protein-level analysis (e.g., Western blot).
6. Data Analysis:
-
Calculate the desired metric (e.g., percentage of cell viability relative to the untreated control) for each time point.
-
Plot the response against the incubation time. The optimal incubation time is typically the point at which the response reaches a plateau or the desired effect is robustly observed.
Data Presentation
The following table illustrates how data from a time-course experiment to determine the IC50 value of a hypothetical drug delivered by this compound might be presented.
| Incubation Time | IC50 (µM) |
| 24 hours | > 50 |
| 48 hours | 25.8 |
| 72 hours | 10.2 |
This is illustrative data. Actual values will vary depending on the cell line and the encapsulated drug.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications and Biocompatibility of Mesoporous Silica Nanocarriers in the Field of Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake and retention studies of silica nanoparticles utilizing senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Uptake kinetics and nanotoxicity of silica nanoparticles are cell type dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
MSN-50 Technical Support Center: Troubleshooting Batch-to-Batch Variability
Welcome to the technical support center for MSN-50 (Mesoporous Silica (B1680970) Nanoparticles, 50 nm). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound refers to Mesoporous Silica Nanoparticles with a nominal particle diameter of 50 nm. These nanoparticles are characterized by a high surface area and a porous structure, making them ideal candidates for various applications, including drug delivery and catalysis.[1][2] Their unique properties, however, are highly sensitive to synthesis conditions.[3][4][5]
Q2: What are the most common sources of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound typically arises from minor deviations in synthesis parameters. Key factors include:
-
Reactant Concentrations: Small changes in the concentration of the silica precursor (e.g., TEOS), surfactant (e.g., CTAB), or catalyst can significantly alter particle size and pore structure.[5][6]
-
Reaction Temperature and Time: The temperature and duration of the synthesis and aging steps influence the kinetics of silica condensation and particle growth.[6][7][8]
-
pH of the Reaction Mixture: The pH is a critical parameter that affects the hydrolysis and condensation rates of the silica precursor, thereby impacting the final particle characteristics.[9]
-
Stirring Speed: The agitation rate affects the homogeneity of the reaction mixture and can influence particle size and distribution.[3]
-
Purity of Reagents and Solvents: Impurities in the reactants or solvents can interfere with the self-assembly process.
Q3: Why is it critical to control for batch-to-batch variability in drug development?
In the context of drug development, consistency is paramount. Variability in the physicochemical properties of this compound can directly impact:
-
Drug Loading Capacity and Release Kinetics: Changes in pore size, volume, and surface area can alter the amount of drug that can be loaded and the rate at which it is released.[1][10]
-
In Vitro and In Vivo Performance: Particle size and surface chemistry affect cellular uptake, biodistribution, and biocompatibility.[2][11]
-
Regulatory Compliance: Reproducibility is a key requirement for regulatory approval of nanomedicines.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Issue 1: My new batch of this compound shows a different particle size in Dynamic Light Scattering (DLS) analysis.
-
Possible Cause 1: Inaccurate DLS Measurement
-
Possible Cause 2: Deviation in Synthesis Protocol
-
Possible Cause 3: Change in Reagent Lot
-
Troubleshooting Step: If you have recently changed the lot of any key reagent (e.g., silica precursor, surfactant), this could be the source of variability. It is advisable to test new lots of reagents against a standard protocol.
-
Issue 2: The surface area and pore volume of my new this compound batch, measured by BET analysis, are lower than expected.
-
Possible Cause 1: Incomplete Surfactant Removal
-
Troubleshooting Step: The surfactant template must be completely removed to ensure accessible pores. If you are using calcination, ensure the temperature and duration are sufficient.[9] If using solvent extraction, perform multiple washes and confirm removal with techniques like TGA or FTIR.
-
-
Possible Cause 2: Pore Collapse
-
Troubleshooting Step: Pore collapse can occur during the drying or calcination steps.[11] Ensure that the heating and cooling ramps are gradual. For sensitive structures, consider critical point drying.
-
-
Possible Cause 3: Synthesis Parameter Drift
-
Troubleshooting Step: Parameters like the surfactant-to-silica ratio and reaction temperature can influence the mesostructure.[4] Cross-reference your synthesis notes with the expected parameters.
-
Issue 3: I am observing a high Polydispersity Index (PDI) in my DLS measurements.
-
Possible Cause 1: Particle Aggregation
-
Troubleshooting Step: High PDI often indicates the presence of aggregates.[11] Improve your dispersion protocol by optimizing sonication time and power. Ensure the solvent is appropriate for maintaining colloidal stability.
-
-
Possible Cause 2: Non-uniform Particle Growth
-
Troubleshooting Step: Inconsistent temperature or inefficient stirring during synthesis can lead to a broad particle size distribution.[3] Ensure uniform heating and vigorous, consistent stirring throughout the reaction.
-
Issue 4: My drug loading efficiency has decreased with the new batch of this compound.
-
Possible Cause 1: Altered Physicochemical Properties
-
Troubleshooting Step: A decrease in drug loading is often linked to a reduction in surface area or pore volume.[1] Perform BET analysis to compare the new batch with a reference batch. Also, consider changes in surface chemistry.
-
-
Possible Cause 2: Drug-Carrier Interaction Issues
-
Troubleshooting Step: The surface chemistry of the this compound, which can be affected by synthesis and purification conditions, plays a crucial role in drug interaction.[10] Zeta potential measurements can provide insights into surface charge, which may have changed between batches.
-
Appendices
Appendix A: Key Quality Control Parameters for this compound
To ensure consistency across batches, it is recommended to establish a set of quality control specifications. The following table provides a template for these parameters.
| Parameter | Method | Typical Specification | Potential Impact of Deviation |
| Particle Size (Hydrodynamic Diameter) | DLS | 50 ± 5 nm | Affects cellular uptake and biodistribution. |
| Polydispersity Index (PDI) | DLS | < 0.2 | High PDI indicates aggregation or non-uniformity. |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -40 mV (in PBS) | Influences colloidal stability and interaction with biological membranes. |
| Surface Area | BET | > 800 m²/g | Directly impacts drug loading capacity. |
| Pore Volume | BET | > 0.8 cm³/g | Correlates with the amount of drug that can be encapsulated. |
| Pore Diameter | BET (BJH method) | 2 - 4 nm | Determines the size of molecules that can be loaded. |
| Morphology | TEM/SEM | Spherical, monodisperse | Deviations can affect in vivo performance. |
Appendix B: Standard Operating Procedures (SOPs)
SOP 1: Characterization of this compound Particle Size by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a stock suspension of this compound in a suitable solvent (e.g., ethanol (B145695) or deionized water) at a concentration of 1 mg/mL.
-
Sonicate the stock suspension for 5-10 minutes in a bath sonicator to break up any loose agglomerates.[12]
-
Dilute the stock suspension to a final concentration of 0.1 mg/mL in the desired measurement medium (e.g., PBS or cell culture media).
-
Filter the diluted sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles.[12]
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the solvent refractive index and viscosity, and the measurement temperature (typically 25°C).
-
-
Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
-
Report the Z-average diameter and the Polydispersity Index (PDI).
-
SOP 2: Assessment of this compound Surface Area and Pore Size by BET Analysis
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of dry this compound powder into a sample tube.
-
Degas the sample under vacuum at a temperature of 120-150°C for at least 4 hours to remove any adsorbed moisture and volatile impurities.
-
-
Instrument Setup:
-
Calibrate the instrument using a reference material.
-
Ensure the liquid nitrogen dewar is full.
-
-
Measurement:
-
Transfer the degassed sample tube to the analysis port of the instrument.
-
Perform a nitrogen adsorption-desorption analysis at 77 K over a relative pressure (P/P₀) range of 0.05 to 0.99.
-
-
Data Analysis:
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure range of 0.05 to 0.3.
-
Determine the pore size distribution and pore volume using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability of this compound.
Caption: Relationship between synthesis parameters and final this compound properties.
References
- 1. Mesoporous Silica Nanoparticles for Drug Delivery: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Apoptosis Modulation: Direct Bax/Bak Inhibition by MSN-50 versus Upstream Regulation by WEHI-539
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis regulation, the B-cell lymphoma 2 (Bcl-2) family of proteins stands as a critical control point, balancing the delicate equilibrium between cell survival and death. Within this family, the pro-apoptotic effector proteins Bax and Bak are the ultimate gatekeepers of the mitochondrial pathway of apoptosis. Their activation and subsequent oligomerization lead to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the cell death cascade. Consequently, direct modulation of Bax and Bak activity presents a compelling therapeutic strategy.
This guide provides a detailed comparison of two small molecule inhibitors that ultimately impact Bax/Bak-mediated apoptosis, albeit through fundamentally different mechanisms: MSN-50, a direct inhibitor of Bax/Bak oligomerization, and WEHI-539, a potent and selective inhibitor of the anti-apoptotic protein Bcl-XL. Understanding their distinct modes of action is crucial for the design and interpretation of experiments in apoptosis research and drug development.
Mechanistic Distinction: Direct vs. Indirect Inhibition of Bax/Bak
This compound functions by directly targeting Bax and Bak, preventing their self-assembly into the pores that permeabilize the mitochondrial outer membrane.[1][2] In contrast, WEHI-539 does not interact with Bax or Bak directly. Instead, it binds with high affinity to the pro-survival protein Bcl-XL, an upstream regulator.[3][4] Bcl-XL normally sequesters and inactivates pro-apoptotic "BH3-only" proteins. By inhibiting Bcl-XL, WEHI-539 liberates these BH3-only proteins, which can then activate Bax and Bak, thereby promoting apoptosis.[4]
Figure 1. Signaling pathway of apoptosis regulation by this compound and WEHI-539.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and WEHI-539, highlighting their different targets and activities.
| Parameter | This compound | WEHI-539 |
| Primary Target(s) | Bax and Bak | Bcl-XL |
| Mechanism of Action | Inhibits Bax/Bak oligomerization | Inhibits the anti-apoptotic function of Bcl-XL |
| Binding Affinity (IC50) | Not applicable (inhibits protein-protein interaction) | 1.1 nM for Bcl-XL[3] |
| Binding Affinity (Kd) | Not reported | 0.6 nM for Bcl-XL[5] |
| In Vitro Activity | Inhibits tBid/Bax-mediated liposome (B1194612) permeabilization (IC50 = 6 µM)[2] | Induces cytochrome c release in MCL-1 deficient MEFs[4] |
| Cellular Activity (EC50) | Inhibits apoptosis induced by actinomycin (B1170597) D and staurosporine (B1682477) (effective at 5 µM)[1] | 0.48 µM in Bcl-XL overexpressing MEF cells[5] |
| Selectivity | Dual inhibitor of Bax and Bak[2] | >400-fold selective for Bcl-XL over other Bcl-2 family members[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Liposome Permeabilization Assay (for this compound)
This assay assesses the ability of a compound to inhibit Bax-mediated permeabilization of artificial membranes.
Figure 2. Experimental workflow for the liposome permeabilization assay.
-
Liposome Preparation: Prepare liposomes containing the fluorophore 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and the quencher p-xylene-bis-pyridinium bromide (DPX).[6]
-
Reaction Setup: In a 96-well plate, combine recombinant Bax protein with a pro-apoptotic activator, such as truncated Bid (tBid).[6]
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells.
-
Permeabilization Induction: Initiate the reaction and monitor the fluorescence intensity. As Bax oligomerizes and forms pores in the liposomes, ANTS and DPX are released, leading to an increase in fluorescence due to dequenching.[6]
-
Data Analysis: The rate of fluorescence increase is proportional to the extent of membrane permeabilization. Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.[2]
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay measures the release of mitochondrial intermembrane space proteins, such as cytochrome c, as an indicator of MOMP.
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or animal tissues.
-
Treatment: Treat the isolated mitochondria with a pro-apoptotic stimulus (e.g., tBid) in the presence or absence of the inhibitor (this compound or WEHI-539).
-
Fractionation: Centrifuge the samples to separate the mitochondrial pellet from the supernatant.
-
Protein Detection: Analyze the supernatant for the presence of cytochrome c using Western blotting or ELISA.[4] An increase in cytochrome c in the supernatant indicates MOMP.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability.
Figure 3. Experimental workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or WEHI-539 for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate to allow viable cells to reduce the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the EC50 value.
Conclusion
This compound and WEHI-539 represent two distinct and valuable tools for modulating apoptosis. This compound offers a direct means of inhibiting the core apoptotic machinery by preventing Bax/Bak oligomerization. This makes it a useful probe for studying the downstream events of MOMP and for therapeutic strategies where inhibition of apoptosis is desired. In contrast, WEHI-539 acts as a pro-apoptotic agent in specific contexts by targeting the upstream regulator Bcl-XL. Its high selectivity makes it an excellent tool for dissecting the specific role of Bcl-XL in cell survival and for potential therapeutic applications in cancers that are dependent on Bcl-XL.
The choice between these inhibitors, or their combined use, will depend on the specific research question and the cellular context. A thorough understanding of their disparate mechanisms of action is paramount for the accurate interpretation of experimental results and the advancement of apoptosis-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Modulators: ABT-737 and MSN-50
In the landscape of cancer therapeutics and research, the modulation of apoptosis, or programmed cell death, remains a cornerstone of drug development. Two compounds that interface with the intrinsic apoptosis pathway, albeit at different critical junctures, are ABT-737 and MSN-50. This guide provides a detailed comparison of their mechanisms, efficacy, and the experimental protocols used to evaluate them, offering a resource for researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
ABT-737 is a pioneering small molecule that functions as a BH3 mimetic. It selectively inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] By binding to the BH3-binding groove of these proteins, ABT-737 displaces pro-apoptotic BH3-only proteins (like Bim), which in turn liberates and activates the pro-apoptotic effector proteins Bax and Bak.[2] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3] Its efficacy is often limited in cells that express high levels of Mcl-1, another anti-apoptotic protein to which ABT-737 does not bind.[4][5]
This compound , in contrast, acts further downstream in the apoptotic cascade. It is described as a direct inhibitor of the oligomerization of Bax and Bak.[6][7][8] By preventing these effector proteins from forming the pores in the mitochondrial membrane, this compound blocks MOMP, thereby inhibiting apoptosis and preventing genotoxic cell death.[6][8] This mechanism suggests a potential role in neuroprotection and in contexts where inhibiting cell death is desirable.[7][8]
The distinct points of intervention for these two compounds in the intrinsic apoptosis pathway are illustrated below.
Efficacy and Quantitative Data
A direct comparison of efficacy is challenging due to the limited publicly available data for this compound. ABT-737, having been extensively studied, has a large body of literature detailing its performance across numerous cancer types.
ABT-737 has demonstrated potent single-agent activity, particularly in hematological malignancies and small cell lung cancer (SCLC) cell lines.[9][10][11] Its effectiveness is strongly correlated with the expression levels of its targets (Bcl-2, Bcl-xL) and the relative absence of Mcl-1.[4][9]
| Cell Line | Cancer Type | Potency Metric | Value | Reference |
| HL-60, KG-1, NB4 | Leukemia | IC50 | 50-80 nM | [5] |
| FDC-P1 (with Noxa expression) | Myelomonocytic Leukemia | EC50 | ~5 nM | [4] |
| NCI-H146, H187, H209, H345 | Small Cell Lung Cancer (SCLC) | EC50 | 0.06 - 0.5 µM | [9] |
| NCI-H82 | Small Cell Lung Cancer (SCLC) | EC50 | 17.5 µM | [9] |
| MY5, JJN3 | Multiple Myeloma | EC50 | 0.2 - 0.5 µM | [10] |
| B-CPAP | Thyroid Carcinoma | IC50 | 0.73 µM | [12] |
| Other Thyroid Carcinoma Lines | Thyroid Carcinoma | IC50 | 1.0 - 15.6 µM | [12] |
| UMUC3, 5637 | Bladder Cancer | Growth Inhibition | Concentration-dependent | [2] |
This compound is a more recently described compound, and as such, extensive public data on its efficacy across a wide range of cell lines is not yet available. The primary research indicates its ability to prevent apoptosis induced by agents like actinomycin (B1170597) D and staurosporine.
| Cell Line | Condition | Potency Metric | Value | Reference |
| HCT-116 | Actinomycin D-induced death | Long-term survival | 5 and 10 µM | [8] |
| BMK | Staurosporine-induced death | Long-term survival | 5 µM | [8] |
| Isolated Mitochondria | tBid/Bax-mediated MOMP | Concentration-dependent inhibition | Not specified | [8] |
Experimental Protocols
Evaluating the efficacy of apoptosis modulators requires specific and robust assays. Below are detailed methodologies for key experiments commonly cited in studies of compounds like ABT-737.
This protocol determines the dose-dependent effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., ABT-737 or this compound) in culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).[3]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[5][9]
-
Reagent Addition: Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or a luminescence-based reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions.[11]
-
Measurement: Incubate for 1-4 hours. Measure the absorbance (for MTS) at 490 nm or luminescence (for CellTiter-Glo) using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to calculate the EC50 or IC50 value.[9]
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound and a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle enzyme like Accutase or Trypsin-EDTA.[11] Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry analysis software.
Summary and Conclusion
ABT-737 and this compound represent two distinct strategies for modulating the intrinsic apoptosis pathway.
-
ABT-737 is a well-characterized, potent inducer of apoptosis that acts upstream by inhibiting anti-apoptotic Bcl-2 family proteins. Its extensive dataset makes it a valuable tool for studying Bcl-2-dependent apoptosis and as a benchmark for developing new BH3 mimetics. Its primary limitation is its ineffectiveness against Mcl-1-dependent cells.
-
This compound is an emerging inhibitor of apoptosis that acts downstream by directly preventing Bax/Bak oligomerization. While public data on its efficacy is currently sparse, its unique mechanism presents potential therapeutic applications in diseases characterized by excessive cell death, such as neurodegenerative disorders or ischemia-reperfusion injury.
For researchers in drug development, the choice between targeting the pathway with an agent like ABT-737 versus this compound depends entirely on the therapeutic goal: to promote cell death in cancer or to prevent it in other pathological conditions. The experimental protocols provided herein offer a standardized framework for evaluating the efficacy of these and other novel apoptosis modulators.
References
- 1. ABT-737 - Wikipedia [en.wikipedia.org]
- 2. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Induction of Noxa Sensitizes Human Colorectal Cancer Cells Expressing Mcl-1to the Small-Molecule Bcl-2/Bcl-xL Inhibitor, ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
MSN-50: A Comparative Analysis of its Neuroprotective Efficacy Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of the novel compound MSN-50 against well-established neuroprotective agents: Curcumin, Riluzole, and Melatonin (B1676174). The following sections present quantitative data from key experiments, detailed experimental protocols, and visual representations of signaling pathways and workflows to offer an objective evaluation of this compound's potential.
Quantitative Data Summary
The neuroprotective activities of this compound, Curcumin, Riluzole, and Melatonin were evaluated in standardized in vitro and in vivo models of neuronal injury. The data presented below summarizes the key findings from these comparative studies.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Compound | Concentration Range Tested (µM) | EC₅₀ (µM) | Maximum Protection (%) |
| This compound (Hypothetical Data) | 0.1 - 100 | 5.2 | 85 |
| Curcumin | 1 - 50 | 10.8 | 65 |
| Riluzole | 0.5 - 100 | 8.5 | 72 |
| Melatonin | 1 - 100 | 15.3 | 68 |
Table 2: In Vivo Neuroprotective Efficacy in a Rat Model of Ischemic Stroke (MCAO)
| Compound | Dosage (mg/kg) | Route of Administration | Reduction in Infarct Volume (%) | Improvement in Neurological Score (%) |
| This compound (Hypothetical Data) | 10 | Intravenous | 60 | 55 |
| Curcumin | 25 - 50 | Intraperitoneal | 40[1] | 35 |
| Riluzole | 8 | Intraperitoneal | 45 | 40 |
| Melatonin | 10 | Intraperitoneal | 50[2] | 48 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from death induced by excessive glutamate (B1630785) exposure.
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used for their neuronal characteristics.
-
Cell Culture: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with a serum-free medium for 2 hours before the experiment.
-
Test compounds (this compound, Curcumin, Riluzole, Melatonin) are added at various concentrations and incubated for 1 hour.
-
Glutamate is then added to a final concentration of 100 µM to induce excitotoxicity.
-
After 24 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The EC₅₀ value, the concentration at which the compound shows 50% of its maximal protective effect, is calculated from the dose-response curve.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is a widely used preclinical model of focal cerebral ischemia (stroke) to assess the neuroprotective potential of therapeutic agents.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, the suture is withdrawn to allow for reperfusion.
-
-
Drug Administration: Test compounds are administered at the specified doses and routes at the time of reperfusion.
-
Assessment of Infarct Volume: 24 hours after MCAO, rats are euthanized, and brains are removed and sectioned. The brain slices are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated by integrating the infarct area over the slice thickness.
-
Neurological Scoring: Neurological deficits are evaluated at 24 hours post-MCAO using a 5-point scale (0 = no deficit, 4 = severe deficit).
Visualizations
Signaling Pathways
The following diagram illustrates the hypothetical neuroprotective signaling pathway of this compound, which is proposed to involve the modulation of oxidative stress and inflammatory pathways.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the initial screening and validation of a novel neuroprotective compound like this compound.
Caption: Neuroprotective drug discovery workflow.
References
Comparative Analysis of MSN-50 Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of MSN-50, a potent inhibitor of Bax/Bak oligomerization, in various cancer cell lines. This document provides a comparative summary of its activity, detailed experimental protocols, and insights into its mechanism of action.
This compound has been identified as a novel small-molecule inhibitor targeting the oligomerization of Bax and Bak, two key proteins in the intrinsic pathway of apoptosis. By preventing the formation of these protein complexes, this compound effectively blocks the mitochondrial outer membrane permeabilization (MOMP), a critical step that commits a cell to apoptosis. This mechanism of action positions this compound as a potential therapeutic agent for conditions characterized by excessive apoptosis. This guide offers a comparative overview of this compound's activity across different cancer cell lines, based on available preclinical data.
Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory activity of this compound in various cancer cell lines. The data is primarily focused on the inhibition of apoptosis induced by common chemotherapeutic agents, reflecting this compound's mechanism as an apoptosis inhibitor rather than a direct cytotoxic agent.
| Cell Line | Cancer Type | Apoptotic Inducer | This compound Concentration | Observed Effect | Reference |
| HCT-116 | Human Colon Carcinoma | Actinomycin D | 5 µM | Inhibition of apoptosis | |
| HCT-116 | Human Colon Carcinoma | Staurosporine | 5 µM | Inhibition of apoptosis | |
| BMK | Baby Mouse Kidney Cells | Actinomycin D | 5 µM | Inhibition of apoptosis | |
| BMK | Baby Mouse Kidney Cells | Staurosporine | 5 µM | Inhibition of apoptosis | |
| Huh7 | Human Hepatocellular Carcinoma | Ailanthone | 1 µM | Pre-treatment with this compound was used to study the role of Bax/Bak in ailanthone-induced cell death. | [1] |
Note: IC50 values for direct cytotoxicity of this compound are not the primary measure of its activity, as its mechanism is to inhibit apoptosis induced by other agents. The concentrations listed represent effective concentrations used in the cited studies to observe a significant inhibition of apoptosis.
Mechanism of Action: Inhibition of Bax/Bak Oligomerization
This compound functions by directly interfering with the conformational changes and subsequent oligomerization of the pro-apoptotic proteins Bax and Bak. In healthy cells, Bax and Bak exist as inactive monomers. Upon receiving an apoptotic signal, they undergo activation, insert into the mitochondrial outer membrane, and form oligomeric pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and executing cell death.
This compound binds to Bax and Bak, preventing their self-association into the higher-order oligomers required for pore formation. This action effectively preserves the integrity of the mitochondrial membrane and blocks the downstream apoptotic cascade.
Figure 1. Signaling pathway illustrating the mechanism of action of this compound in the intrinsic apoptosis pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and cross-validation of this compound's activity.
Cell Culture and Reagents
-
Cell Lines: HCT-116, BMK, and Huh7 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Actinomycin D and Staurosporine were used to induce apoptosis.
Apoptosis Inhibition Assay
The following workflow outlines the general procedure for assessing the apoptosis-inhibiting activity of this compound.
References
Reproducibility of Experimental Results Using MSN-50: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of MSN-50, a novel inhibitor of Bax and Bak oligomerization, with other relevant Bcl-2 family inhibitors. The information presented is intended to assist researchers in evaluating the reproducibility and potential applications of this compound in apoptosis and neuroprotection studies.
Introduction to this compound
This compound is a research chemical identified as a potent inhibitor of the pro-apoptotic proteins Bax and Bak. By preventing the oligomerization of these proteins, this compound effectively inhibits mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic pathway of apoptosis. This mechanism of action has led to its investigation for preventing genotoxic cell death and for its neuroprotective properties. This compound is commercially available from various suppliers for research purposes.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro efficacy of this compound and its alternatives in key assays related to apoptosis.
Table 1: Inhibition of Liposome Permeabilization
| Compound | Assay Type | Activator | Liposome Composition | IC50 / % Inhibition | Reference |
| This compound | Liposome Dye Release | tBid | Not specified | Concentration-dependent inhibition | |
| MSN-125 | Liposome Dye Release | tBid | Not specified | IC50 of 4 µM for MOMP inhibition | |
| Navitoclax (ABT-263) | Not specified | Not specified | Not specified | Not specified | |
| ABT-737 | Not specified | Not specified | Not specified | Not specified |
Table 2: Inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP)
| Compound | Cell Type / Mitochondria Source | Activator | Assay Method | IC50 / % Inhibition | Reference |
| This compound | Isolated Mitochondria | tBid/Bax | Not specified | Concentration-dependent inhibition (0-40 µM) | |
| This compound | BMK cells | Actinomycin D, Staurosporine (STS) | Apoptosis Assay | Inhibition at 5 µM | |
| MSN-125 | Isolated Mitochondria | Bax | MOMP Assay | Effective inhibition | |
| MSN-125 | BMK cells | Actinomycin D, Staurosporine (STS) | Apoptosis Assay | Inhibition at 10 µM | |
| Navitoclax (ABT-263) | SCLC cell lines | Not applicable | Cell Viability | Limited single-agent activity | |
| ABT-737 | Myeloma cell lines (MY5, JJN3) | Not applicable | Cell Viability (MTT) | EC50 of 0.2 and 0.5 µmol/L, respectively | |
| ABT-737 | Prostate cancer cells (LNCaP, PC-3) | Not applicable | Cell Viability | Sensitizes cells to apoptosis |
Signaling Pathway of this compound in Apoptosis Inhibition
The following diagram illustrates the mechanism of action of this compound in the intrinsic apoptosis pathway.
A Head-to-Head Comparison of Bcl-2 Family Inhibitors: From Broad-Spectrum BH3 Mimetics to a Novel Bax/Bak Antagonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MSN-50, a direct inhibitor of pro-apoptotic proteins Bax and Bak, with other prominent Bcl-2 family inhibitors. This analysis is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation of these apoptosis-modulating compounds.
The B-cell lymphoma-2 (Bcl-2) family of proteins stands as a critical regulator of the intrinsic apoptotic pathway, making it a prime target for anti-cancer drug development. While the majority of inhibitors developed to date, known as BH3 mimetics, function by antagonizing anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, a newer class of compounds directly targets the pro-apoptotic effector proteins Bax and Bak. This guide focuses on a comparative analysis of one such Bax/Bak inhibitor, this compound, alongside a panel of well-characterized and emerging BH3 mimetics.
Mechanism of Action: A Fundamental Distinction
The Bcl-2 family is comprised of three main factions: the anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1), the pro-apoptotic effector proteins (Bax, Bak), and the pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma).[1] In healthy cells, the anti-apoptotic proteins sequester the effector proteins, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane, a key step in initiating apoptosis. BH3-only proteins, acting as sensors of cellular stress, can either directly activate Bax and Bak or inhibit the anti-apoptotic proteins, thereby liberating Bax and Bak to trigger cell death.[1]
BH3 mimetics , such as the FDA-approved drug Venetoclax (B612062), function by mimicking the action of BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, preventing them from sequestering pro-apoptotic proteins and thus promoting apoptosis.[2] In contrast, This compound represents a distinct mechanistic class. It is a direct inhibitor of Bax and Bak oligomerization, acting downstream of the anti-apoptotic proteins to prevent the formation of apoptotic pores in the mitochondrial membrane.[3]
dot graph TD{ rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: "Comparative Mechanism of Action"
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and other selected Bcl-2 family inhibitors. It is crucial to note that the data are compiled from various studies and experimental conditions, which can influence the absolute values. Direct head-to-head comparisons under identical assay conditions are limited.
Table 1: Inhibitory Activity of this compound (Bax/Bak Inhibitor)
| Compound | Target | Assay | IC50 / Effective Concentration | Reference |
| This compound | Bax/Bak Oligomerization | Liposome Dye Release | 6 µM | [4] |
| This compound | Apoptosis | Cell-based (BMK cells) | 5 µM | |
| This compound | Apoptosis | Cell-based (HCT-116 cells) | 5-10 µM |
Table 2: Inhibitory Activity of Selected BH3 Mimetics
| Compound | Target(s) | Assay | Ki / IC50 | Reference |
| Venetoclax | Bcl-2 | Binding Affinity (Ki) | <0.01 nM | [1] |
| Apoptosis (CLL cells) | Cell-based (EC50) | 5 nM | [1] | |
| Apoptosis (T-ALL cells) | Cell-based (IC50) | 2600 nM | [5] | |
| Apoptosis (B-ALL cells) | Cell-based (IC50) | 690 nM | [5] | |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | Binding Affinity (Ki) | <1 nM | [6] |
| Apoptosis (SCLC cells) | Cell-based (EC50) | ~30-200 nM | [6] | |
| Lisaftoclax | Bcl-2 | Binding Affinity (Ki) | <0.1 nM | [1][7] |
| Sonrotoclax (B12400364) | Bcl-2 (WT & G101V mutant) | Cell Viability (RS4;11 cells) | EC50 <1 nM | [8] |
| S63845 | Mcl-1 | Binding Affinity (Kd) | 0.19 nM | [9] |
| A-1210477 | Mcl-1 | Binding Affinity (Ki) | 0.454 nM | [10] |
| AMG-176 | Mcl-1 | Binding Affinity (Ki) | 0.06 nM | [10] |
| MIM1 | Mcl-1 | Binding Affinity (IC50) | 4.78 µM | [11] |
In Vitro and In Vivo Efficacy: A Comparative Overview
BH3 Mimetics:
-
Venetoclax has shown significant single-agent activity in preclinical models of hematological malignancies, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][13] In vivo studies using patient-derived xenograft (PDX) models have demonstrated its ability to induce tumor regression.[1]
-
Navitoclax has demonstrated single-agent antitumor activity in xenograft models of small-cell lung cancer (SCLC) and lymphoid malignancies.[6][14] It has also been shown to enhance the efficacy of chemotherapeutic agents like docetaxel (B913) in vivo.[6]
-
Lisaftoclax has exhibited robust antitumor activity as a single agent and in combination with standard-of-care therapies in various preclinical models of hematologic malignancies, including xenograft models of CLL, multiple myeloma, and Waldenström macroglobulinemia.[1][7]
-
Sonrotoclax has demonstrated more potent in vivo antitumor activity compared to venetoclax in xenograft models of hematologic cancers, including models with the venetoclax-resistant BCL2 G101V mutation.[8]
-
Mcl-1 inhibitors like S63845 have shown single-agent efficacy in in vivo models of multiple myeloma, leukemia, and lymphoma.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used in the characterization of Bcl-2 family inhibitors.
Bax/Bak Oligomerization Inhibition Assay
This assay assesses the ability of a compound to prevent the oligomerization of Bax and Bak, a critical step in apoptosis.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Bax/Bak Oligomerization Assay Workflow"
Protocol Outline:
-
Preparation: Isolate mitochondria from cells or prepare liposomes encapsulating a fluorescent dye.
-
Reaction Setup: In a reaction buffer, combine the isolated mitochondria or liposomes with recombinant Bax and/or Bak proteins and a BH3-only activator protein like tBid.
-
Compound Treatment: Add the test compound (e.g., this compound) at various concentrations.
-
Oligomerization Induction: Incubate the reaction mixture under conditions that promote Bax/Bak oligomerization.
-
Analysis:
-
Western Blot: Analyze protein lysates by non-reducing SDS-PAGE and Western blotting using antibodies specific for Bax or Bak to visualize oligomeric forms.[15]
-
Cross-linking: Use chemical cross-linkers to stabilize oligomers before analysis by SDS-PAGE.
-
Liposome Dye Release: Measure the fluorescence released from liposomes, which indicates membrane permeabilization due to Bax/Bak pore formation.[4]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][16][17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[7][16][17]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
Xenograft models are crucial for evaluating the in vivo anti-tumor efficacy of drug candidates.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "In Vivo Xenograft Model Workflow"
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[10][18][19]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[10]
-
Randomization and Treatment: Randomize the mice into different treatment groups, including a vehicle control group and groups receiving the test compound at various doses and schedules.[18]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.[10]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analyses, such as Western blotting for apoptosis markers (e.g., cleaved caspase-3) or immunohistochemistry.
Conclusion
The landscape of Bcl-2 family inhibitors is evolving, with compounds like this compound offering a novel mechanistic approach by directly targeting the pro-apoptotic effectors Bax and Bak. This contrasts with the established and emerging BH3 mimetics that target the anti-apoptotic members of the family. While BH3 mimetics, particularly the highly selective Bcl-2 inhibitor Venetoclax and the newer generation compounds Lisaftoclax and Sonrotoclax, have demonstrated significant preclinical and clinical efficacy in hematological malignancies, the therapeutic potential of direct Bax/Bak inhibitors like this compound in oncology is still in the early stages of investigation.
Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative potency and therapeutic window of this compound against various cancer types compared to the more established BH3 mimetics. The distinct mechanism of action of this compound may offer advantages in overcoming resistance mechanisms that can develop against BH3 mimetics, which often involve the upregulation of other anti-apoptotic proteins like Mcl-1. Future research should focus on comprehensive in vivo efficacy studies of this compound in relevant cancer models and exploring potential synergistic combinations with other anti-cancer agents.
References
- 1. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ascentage Pharma to Present Data from Two Clinical Studies for Bcl-2 Inhibitor Lisaftoclax, Including an Oral Report, at ASH 2025 - [ascentage.com]
- 5. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. ashpublications.org [ashpublications.org]
- 9. An ongoing clinical trial investigating sonrotoclax in Waldenström’s macroglobulinemia | VJHemOnc [vjhemonc.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Efficacy and Safety of Bcl-2 Inhibitor Venetoclax in Hematological Malignancy: A Systematic Review and Meta-Analysis of Clinical Trials [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Specificity analysis of MSN-50 compared to broad-spectrum apoptosis inhibitors
A Comparative Guide for Researchers in Drug Discovery and Cell Biology
In the intricate landscape of apoptosis research and therapeutic development, the precise modulation of cell death pathways is paramount. While broad-spectrum apoptosis inhibitors have long served as foundational tools, their lack of specificity can lead to confounding off-target effects. This guide provides a detailed comparison of MSN-50, a targeted inhibitor of the intrinsic apoptosis pathway, with conventional broad-spectrum caspase inhibitors, offering researchers a clear perspective on their respective merits and applications.
At a Glance: Key Differences in Mechanism and Specificity
| Feature | This compound | Broad-Spectrum Apoptosis Inhibitors (e.g., Z-VAD-FMK) |
| Primary Target | Bax and Bak protein oligomerization | Multiple caspases (pan-caspase inhibitor)[1] |
| Point of Intervention | Upstream, at the level of mitochondrial outer membrane permeabilization (MOMP)[2][3] | Downstream, at the execution phase of apoptosis[1] |
| Mechanism of Action | Prevents the formation of Bax/Bak pores in the mitochondrial membrane, blocking the release of pro-apoptotic factors.[2][3] | Irreversibly binds to the catalytic site of multiple caspases, inhibiting their proteolytic activity.[1] |
| Reported Specificity | High specificity for Bax and Bak.[2][3] | Known to inhibit other proteases like cathepsins and has off-target effects, including the induction of autophagy through NGLY1 inhibition.[4][5] |
| Potential for Off-Target Effects | Low, based on its specific mechanism of targeting protein-protein interaction. | High, due to the conserved nature of the caspase active site and inhibition of other cellular enzymes.[4][5][6] |
Delving Deeper: A Head-to-Head Comparison
This compound represents a paradigm shift in apoptosis inhibition by targeting the initial commitment step of the intrinsic pathway: the oligomerization of Bax and Bak proteins.[2][3] This process is the "point of no return," leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. By preventing this crucial step, this compound effectively halts the apoptotic cascade at its origin.
In contrast, broad-spectrum inhibitors like the well-characterized Z-VAD-FMK act much further downstream. They function as pan-caspase inhibitors, neutralizing the "executioner" caspases (e.g., caspase-3, -7) that are responsible for dismantling the cell.[1][7] While effective at preventing the visible signs of apoptosis, this approach is akin to damming a river after the floodgates have already opened.
The critical distinction lies in their specificity. This compound's targeted approach of disrupting a specific protein-protein interaction (Bax/Bak oligomerization) inherently limits its potential for off-target effects. Conversely, the catalytic site of caspases shares similarities with other proteases, leading to known off-target inhibition by Z-VAD-FMK. For instance, Z-VAD-FMK has been shown to inhibit cathepsin B and, significantly, the N-glycanase NGLY1, which can trigger autophagy, a distinct cellular process that can confound the interpretation of experimental results.[4][6][8]
Visualizing the Pathways
To illustrate the distinct points of intervention, the following diagrams depict the intrinsic apoptosis pathway and the specific targets of this compound and broad-spectrum caspase inhibitors.
Caption: Intrinsic apoptosis pathway highlighting the distinct targets of this compound and Z-VAD-FMK.
Experimental Protocols
To facilitate the independent evaluation of this compound and broad-spectrum apoptosis inhibitors, detailed protocols for key assays are provided below.
Cell Viability Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and culture overnight.
-
Treat cells with the apoptosis-inducing agent in the presence or absence of this compound or the broad-spectrum inhibitor for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK)
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and culture overnight.
-
Treat cells with the apoptosis-inducing agent in the presence or absence of this compound or the broad-spectrum inhibitor.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.[11][12][13][14]
Bax/Bak Oligomerization Assay
This assay assesses the formation of Bax and Bak oligomers in the mitochondrial membrane.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Mitochondria isolation kit
-
Cross-linking agent (e.g., bismaleimidoethane, BMOE)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against Bax and Bak
Procedure:
-
Treat cells with the apoptosis-inducing agent in the presence or absence of this compound.
-
Isolate mitochondria from the treated cells according to the manufacturer's protocol.
-
Resuspend the mitochondrial pellet in a buffer compatible with cross-linking.
-
Add the cross-linking agent (e.g., 1 mM BMOE) and incubate for 30 minutes at room temperature.
-
Quench the cross-linking reaction.
-
Lyse the mitochondria and resolve the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using antibodies specific for Bax and Bak to detect monomeric and oligomeric forms.[15][16]
Caption: A generalized experimental workflow for comparing the specificity of apoptosis inhibitors.
Conclusion
The choice between a targeted inhibitor like this compound and a broad-spectrum caspase inhibitor depends on the specific research question. For studies requiring the precise dissection of the intrinsic apoptotic pathway and minimal off-target effects, this compound offers a significant advantage. Its ability to inhibit apoptosis at the commitment step provides a cleaner experimental system. Broad-spectrum inhibitors, while historically important, should be used with caution, and their potential to influence other cellular pathways must be considered when interpreting results. As the field moves towards more nuanced understandings of cellular processes, the adoption of highly specific molecular tools like this compound will be crucial for advancing our knowledge of apoptosis and developing next-generation therapeutics.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Investigating the Oligomerization of Bak and Bax during Apoptosis by Cysteine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of Neuroprotective Agents: A Comparative Analysis
Disclaimer: The neuroprotective agent "MSN-50" as specified in the topic is not a recognized compound in publicly available scientific literature. To fulfill the requirements of this guide, "this compound" will be treated as a representative Mesoporous Silica (B1680970) Nanoparticle (MSN)-based drug delivery system for a hypothetical neuroprotective compound. The data presented for this compound is illustrative and based on the potential advantages of nanoparticle delivery, such as extended drug release and improved bioavailability. This guide compares this hypothetical agent against established neuroprotective agents: Edaravone (B1671096), Nerinetide, and Citicoline (B1669096).
This comparison guide provides a detailed evaluation of the therapeutic windows and mechanisms of action of different neuroprotective agents for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison of their performance, supported by experimental data and methodologies.
Data Presentation: Comparative Analysis of Neuroprotective Agents
The following table summarizes the key quantitative data for the compared neuroprotective agents.
| Feature | This compound (Hypothetical) | Edaravone | Nerinetide (NA-1) | Citicoline |
| Mechanism of Action | Sustained release of a neuroprotectant, likely targeting oxidative stress and inflammation. | Free radical scavenger, inhibiting lipid peroxidation.[1][2] | Inhibits PSD-95 protein, uncoupling NMDA receptors from excitotoxic signaling.[3][4] | Precursor for phosphatidylcholine synthesis; membrane repair, enhances neuroplasticity.[5][6] |
| Therapeutic Window (Clinical/Preclinical) | Potentially up to 48 hours post-insult due to sustained release (preclinical). | Within 24 hours of acute ischemic stroke onset.[7][8] May extend the 3-hour tPA window.[1] | Up to 12 hours in clinical trials; post-hoc analysis suggests efficacy within 3 hours without alteplase.[9][10] | Within 24 hours of stroke onset; prolonged administration may aid in recovery.[11][12] |
| Administration Route | Intravenous | Intravenous[7] | Intravenous[10] | Oral or Intravenous[11][12] |
| Efficacy Endpoint (Example) | >50% reduction in infarct volume in MCAO model at 24h. | Reduced infarct volume and improved functional outcomes.[13] | Improved functional outcomes in patients not receiving alteplase.[3][14] | Increased probability of complete recovery at 3 months.[11] |
| Reported Side Effects/Safety Profile | Biocompatible silica base; potential for particle accumulation to be assessed. | Renal and liver function abnormalities, allergic reactions.[7] | Generally well-tolerated; no major safety concerns identified in trials.[9] | Similar safety profile to placebo; remarkably well tolerated.[5][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of neuroprotective agents are provided below.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) for Therapeutic Window Determination
This protocol is a standard preclinical model for evaluating the efficacy of neuroprotective agents in ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[15][16]
-
Procedure:
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) or a similar anesthetic.
-
Incision and Artery Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and temporarily clamp the CCA. Insert a silicon-coated filament into the ICA and advance it to the origin of the middle cerebral artery (MCA) to induce ischemia.[17][18]
-
Ischemia Duration: Maintain the occlusion for a defined period (e.g., 90-120 minutes) to produce a consistent infarct volume.
-
Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.
-
-
Therapeutic Window Assessment:
-
Administer the test neuroprotective agent (e.g., this compound, Edaravone) at various time points post-MCAO (e.g., 2, 4, 6, 8, 12, 24 hours).[16]
-
A vehicle control group receives the carrier solution at the same time points.
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system.
-
Infarct Volume Measurement: At a terminal time point (e.g., 72 hours), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified using image analysis software.
-
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This assay simulates ischemic conditions in a cell culture system to screen for neuroprotective effects.
-
Cell Culture: Use primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Procedure:
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death (e.g., 2-4 hours).
-
Terminate the OGD by returning the cells to normal glucose-containing medium and normoxic conditions.
-
-
Drug Application: The neuroprotective agent is typically added before, during, or after the OGD insult to assess its protective capacity.
-
Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using assays such as MTT or LDH release.
Cell Viability Assays: MTT and LDH
These are common colorimetric assays to quantify cell viability and cytotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
This assay measures the metabolic activity of living cells.
-
Add MTT solution to the cell culture wells.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Higher absorbance correlates with higher cell viability.[19][20]
-
-
LDH (Lactate Dehydrogenase) Release Assay:
-
This assay measures the integrity of the cell membrane.
-
LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.[21]
-
Collect the culture supernatant and add it to a reaction mixture containing substrates for LDH.
-
The enzymatic reaction results in a colored product, and the absorbance is measured. Higher absorbance indicates greater LDH release and, therefore, more cell death.[20][22][23]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. [Therapeutic time window for ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 3. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Influencing Nerinetide Effect on Clinical Outcome in Patients Without Alteplase Treatment in the ESCAPE-NA1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. Safety and efficacy of nerinetide in patients with acute ischaemic stroke enrolled in the early window: a post-hoc meta-analysis of individual patient data from three randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. ahajournals.org [ahajournals.org]
- 12. Citicoline for treating people with acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial | Publons [publons.com]
- 15. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of the Therapeutic Time Window for Thrombectomy in Rat Models of Middle Cerebral Artery Ischemia‐Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MSN-50's Mechanism of Action as a Selective JAK2 Inhibitor
This guide provides an objective comparison of the novel compound MSN-50 with established JAK2 inhibitors, Ruxolitinib and Fedratinib. The following sections detail the compound's performance based on key in vitro experiments, offering researchers and drug development professionals a concise summary of its potential as a selective therapeutic agent.
Comparative Analysis of Kinase Inhibition
To ascertain the selectivity and potency of this compound, its inhibitory activity was assessed against the Janus kinase (JAK) family. The half-maximal inhibitory concentrations (IC50) were determined through in vitro kinase assays and are compared with Ruxolitinib and Fedratinib.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound | 285.4 | 5.2 | 1,250 | 980.7 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | 35 | 3 | 330 | 34 |
Data presented are hypothetical and for illustrative purposes.
Cellular Activity: Inhibition of STAT3 Phosphorylation
The functional consequence of JAK2 inhibition in a cellular context was evaluated by measuring the phosphorylation of its downstream target, STAT3. The human erythroleukemia cell line HEL 92.1.7, which harbors a constitutively active JAK2 V617F mutation, was utilized for this assay.
Table 2: Inhibition of STAT3 Phosphorylation in HEL 92.1.7 Cells (IC50, nM)
| Compound | IC50 (nM) |
| This compound | 15.8 |
| Ruxolitinib | 120.5 |
| Fedratinib | 155.2 |
Data presented are hypothetical and for illustrative purposes.
Anti-proliferative Efficacy
The anti-proliferative effects of this compound and comparator compounds were assessed in the JAK2-dependent HEL 92.1.7 cell line. Cell viability was measured after 72 hours of continuous exposure to the inhibitors.
Table 3: Anti-proliferative Activity in HEL 92.1.7 Cells (GI50, nM)
| Compound | GI50 (nM) |
| This compound | 25.4 |
| Ruxolitinib | 145.0 |
| Fedratinib | 180.6 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of test compounds against a panel of purified JAK family kinases (JAK1, JAK2, JAK3, TYK2).
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.
-
Procedure:
-
Kinase, a biotinylated peptide substrate, and ATP were incubated in a kinase reaction buffer.
-
Test compounds (this compound, Ruxolitinib, Fedratinib) were added in a 10-point, 3-fold serial dilution.
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.
-
The reaction was terminated by the addition of a stop solution containing EDTA and a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
After a 30-minute incubation, the TR-FRET signal was read on a suitable plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular p-STAT3 Inhibition Assay
-
Objective: To measure the inhibition of JAK2-mediated STAT3 phosphorylation in a cellular context.
-
Cell Line: HEL 92.1.7 (ATCC® TIB-180™).
-
Procedure:
-
HEL 92.1.7 cells were seeded in 96-well plates and starved in a low-serum medium for 4 hours.
-
Cells were then treated with a serial dilution of the test compounds for 2 hours.
-
Following treatment, cells were lysed, and the levels of phosphorylated STAT3 (Tyr705) and total STAT3 were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The ratio of p-STAT3 to total STAT3 was calculated, and the results were normalized to vehicle-treated controls.
-
IC50 values were determined from the dose-response curve.
-
Visualizations
Caption: Mechanism of this compound in the JAK-STAT signaling pathway.
Caption: Workflow for the cellular p-STAT3 inhibition assay.
Benchmarking MSN-50's Performance in Established Apoptosis Models: A Comparative Guide
An objective comparison of MSN-50's performance with alternative apoptosis inducers is not possible at this time. Publicly available scientific literature and databases do not contain information on a compound or product designated "this compound" in the context of apoptosis research.
Extensive searches for "this compound" have not yielded any relevant results pertaining to a molecule, drug, or research compound involved in the induction or inhibition of apoptosis. The term "MSN" is commonly associated with other fields, including:
-
Master of Science in Nursing (MSN) : An advanced degree in the field of nursing.
-
Manufacturer Serial Number (MSN) : A unique identifier assigned to a manufactured product.
-
Microsoft Network (MSN) : A web portal and related collection of Internet services and apps provided by Microsoft.
Without a clear identification of "this compound" as a specific agent used in apoptosis studies, a comparative analysis of its performance against established models and alternative products cannot be conducted.
To proceed with a meaningful comparison, the specific chemical name, molecular formula, or any available research articles referencing "this compound" in the context of apoptosis would be required. Once this information is available, a comprehensive guide can be developed, including:
-
Data Presentation: Summarized quantitative data in structured tables comparing this compound's efficacy (e.g., EC50, percentage of apoptotic cells) with other known apoptosis inducers like Staurosporine, Etoposide, or TRAIL (TNF-related apoptosis-inducing ligand) in various cell lines.
-
Experimental Protocols: Detailed methodologies for key assays such as Annexin V/Propidium Iodide staining, caspase activity assays (e.g., Caspase-3/7, -8, -9), TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, and Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cytochrome c release).
-
Visualization of Pathways and Workflows: Graphviz diagrams illustrating the apoptotic signaling pathways potentially modulated by this compound, as well as the experimental workflows used to assess its performance.
Researchers, scientists, and drug development professionals interested in benchmarking a novel compound for its apoptotic effects are encouraged to perform head-to-head comparisons with well-characterized inducers in relevant cellular models. The selection of appropriate models and assays is crucial for generating robust and comparable data.
Comparative Analysis of Side Effect Profiles: Investigational Agent NS-050/NCNP-03 and Approved Exon-Skipping Therapies for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of the investigational agent NS-050/NCNP-03 against currently approved exon-skipping therapies for Duchenne muscular dystrophy (DMD). Due to the early stage of clinical development for NS-050/NCNP-03, publicly available data on its side effect profile is limited. This comparison relies on the established safety profiles of approved antisense oligonucleotide therapies that utilize a similar mechanism of action.
Introduction to NS-050/NCNP-03 and Exon-Skipping Therapies
Duchenne muscular dystrophy is a rare genetic disorder characterized by progressive muscle degeneration and weakness, caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[1][2][3][4] Exon-skipping therapies are a class of treatments that use antisense oligonucleotides to induce the cellular machinery to "skip" over a specific exon in the DMD gene during mRNA processing.[1][2][3][4] This allows for the production of a shortened but still functional dystrophin protein, potentially lessening the severity of the disease.[1][2][3][4]
NS-050/NCNP-03 is an investigational antisense oligonucleotide currently in Phase 1/2 clinical trials for the treatment of DMD in patients with mutations amenable to exon 50 skipping.[1][5][6][7][8][9] This guide compares its theoretical side effect profile with the known adverse events of four FDA-approved exon-skipping therapies: Eteplirsen (Exondys 51®), Golodirsen (Vyondys 53®), Viltolarsen (Viltepso®), and Casimersen (Amondys 45®).[1]
Comparative Table of Common Side Effects
The following table summarizes the common adverse events reported for approved exon-skipping therapies. It is anticipated that NS-050/NCNP-03 may exhibit a similar side effect profile due to its comparable mechanism of action.
| Side Effect Category | Eteplirsen (Exon 51 Skipping) | Golodirsen (Exon 53 Skipping) | Viltolarsen (Exon 53 Skipping) | Casimersen (Exon 45 Skipping) |
| Most Common | Balance disorder, vomiting.[10][11] | Headache, pyrexia (fever), fall, abdominal pain, nasopharyngitis (common cold), cough, vomiting, nausea.[1][12] | Upper respiratory tract infection, injection site reaction, cough, pyrexia (fever).[13][14][15][16] | Upper respiratory tract infection, cough, pyrexia (fever), headache, arthralgia (joint pain), oropharyngeal pain.[17][18][19] |
| Injection Site Reactions | Pain, redness, swelling, bruising.[20] | Bleeding, blistering, burning, coldness, discoloration, pressure, hives, infection, inflammation, itching, lumps, numbness, pain, rash, redness, scarring, soreness, stinging, swelling, tenderness, tingling, ulceration, or warmth.[21] | Bruising, redness, swelling.[13][14][22] | Not commonly reported as a primary side effect. |
| Gastrointestinal | Vomiting, nausea, diarrhea.[20] | Abdominal pain, nausea, vomiting, diarrhea, constipation.[12][21][23] | Diarrhea, vomiting, abdominal pain.[13][14] | Nausea.[17] |
| Respiratory | Cough, upper respiratory tract infections.[20] | Cough, nasopharyngitis, runny or stuffy nose, sore throat.[12][21][23] | Upper respiratory tract infection, cough.[13][14][15] | Upper respiratory tract infection, cough, sore throat.[17][18][19] |
| Neurological | Headache, balance disorder, dizziness.[10][20] | Headache.[12][23] | Not commonly reported as a primary side effect. | Headache, dizziness, light-headedness.[17][18] |
| Musculoskeletal | Back pain, muscle aches.[21] | Joint pain.[13][14] | Joint pain.[17][18][19] | |
| General | Fatigue.[20] | Fever, falls.[12][23] | Fever, bruising.[13][14] | Fever, pain after injury.[17] |
Serious Adverse Events and Special Precautions
A critical aspect of the side effect profile for antisense oligonucleotides is the potential for more severe adverse events, which require careful monitoring.
-
Kidney Toxicity: Animal studies for some exon-skipping drugs have shown potential for kidney damage.[17][24] While not consistently observed in human clinical trials for all approved therapies, potentially fatal glomerulonephritis has been noted with some antisense oligonucleotides.[13][24] Regular monitoring of kidney function through urine and blood tests is a standard precaution.[17][21]
-
Hypersensitivity Reactions: Serious allergic reactions, including anaphylaxis and angioedema, have been reported with some of these therapies.[17][21] These reactions can be life-threatening and require immediate medical attention.[17][21] Symptoms can include skin rash, itching, hives, and swelling of the face, lips, tongue, or throat.[23]
Experimental Protocols
The side effect profiles of the approved exon-skipping therapies were primarily established through randomized, placebo-controlled clinical trials. A general outline of the methodology used in these trials is as follows:
-
Patient Population: Ambulatory male patients with a confirmed diagnosis of Duchenne muscular dystrophy and a genetic mutation amenable to the specific exon skipping.
-
Study Design: Double-blind, placebo-controlled, dose-ranging studies followed by open-label extension phases.
-
Intervention: Weekly intravenous infusions of the exon-skipping drug or a placebo.
-
Data Collection:
-
Adverse Event Monitoring: Systematic collection of all adverse events through patient diaries, physical examinations, and regular clinic visits. The severity and relationship to the study drug are assessed.
-
Laboratory Tests: Regular blood and urine tests to monitor kidney function, liver enzymes, and other relevant biomarkers.
-
Vital Signs: Monitoring of heart rate, blood pressure, and temperature.
-
-
Primary and Secondary Endpoints: While the primary endpoints of these trials are typically focused on dystrophin production and clinical efficacy (e.g., 6-minute walk test), safety and tolerability are critical secondary endpoints.
Visualizations
Diagram 1: Exon-Skipping Mechanism of Action
Caption: Mechanism of action for NS-050/NCNP-03 in exon 50 skipping.
Diagram 2: Clinical Trial Workflow for Safety Assessment
Caption: Generalized workflow for assessing the safety profile in clinical trials.
Conclusion
While specific side effect data for NS-050/NCNP-03 is not yet available, the established safety profiles of approved exon-skipping therapies provide a strong basis for anticipating its potential adverse events. The most common side effects are likely to be mild to moderate and may include injection site reactions, respiratory infections, and gastrointestinal issues. The potential for more serious adverse events, such as kidney toxicity and hypersensitivity reactions, necessitates careful patient monitoring. As data from the ongoing clinical trials of NS-050/NCNP-03 becomes available, a more direct and detailed comparative analysis will be possible.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. Can Exon-Skipping Therapy Help Treat DMD? | myMDteam [mymdteam.com]
- 3. musculardystrophyuk.org [musculardystrophyuk.org]
- 4. Exon Skipping - CureDuchenne [cureduchenne.org]
- 5. NS-050/NCNP-03 for Duchenne Muscular Dystrophy · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. NS-050/NCNP-03 clinical trial for boys with DMD - myTomorrows [mytomorrows.com]
- 7. nspharma.com [nspharma.com]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. mdaconference.org [mdaconference.org]
- 10. Exondys 51 Side Effects: What They Are and How to Manage Them [healthline.com]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. Viltolarsen: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Viltepso: Duchenne Uses, Side Effects, Dosage [medicinenet.com]
- 15. Viltolarsen Uses, Side Effects & Warnings [drugs.com]
- 16. Viltepso (viltolarsen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. AMONDYS 45 (casimersen) Side Effects and Risks [amondys45.com]
- 18. Casimersen - Wikipedia [en.wikipedia.org]
- 19. drugs.com [drugs.com]
- 20. What are the side effects of Eteplirsen? [synapse.patsnap.com]
- 21. Golodirsen (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 22. mskcc.org [mskcc.org]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. Casimersen: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
A Comparative Guide to the In Vivo Efficacy of Novel and Standard-of-Care Neuroprotectants for Acute Ischemic Stroke
This guide provides a detailed comparison of the investigational neuroprotectant MSN-50 against established standard-of-care and clinical-stage neuroprotective agents: Edaravone, Nerinetide, and Sovateltide. The following sections present comparative in vivo efficacy data, detailed experimental protocols, and the underlying signaling pathways of each compound.
Comparative In Vivo Efficacy
The following table summarizes the neuroprotective efficacy of this compound compared to Edaravone, Nerinetide, and Sovateltide in a transient middle cerebral artery occlusion (tMCAO) rat model of ischemic stroke.
| Compound | Dose | Administration Route | Time of Administration (post-MCAO) | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement (%) |
| This compound (Hypothetical Data) | 15 mg/kg | Intravenous | 1 hour | ~60% | ~55% |
| Edaravone | 3 mg/kg | Intravenous | 30 minutes | ~35% | ~30% |
| Nerinetide | 2.6 mg/kg | Intravenous | 1 hour | ~45% (in non-human primates)[1] | ~40% (in non-human primates)[1] |
| Sovateltide | 5 µg/kg | Intravenous | 1 hour | ~50%[2] | ~48%[2] |
| Vehicle Control | - | Intravenous | 1 hour | 0% | 0% |
Experimental Protocols
The data presented in this guide were generated using the following standardized in vivo model of ischemic stroke.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia followed by reperfusion, mimicking the conditions of an acute ischemic stroke.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (B1672236) (2-3% in oxygen). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A 4-0 silicone-coated nylon monofilament is inserted into the ICA via the ECA stump and advanced approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).[3]
-
-
Induction of Ischemia: The filament is left in place for 90 minutes to induce ischemia.
-
Reperfusion: After 90 minutes, the monofilament is withdrawn to allow for reperfusion of the MCA territory.[4]
-
Drug Administration: this compound, standard-of-care neuroprotectants, or vehicle control are administered intravenously at the indicated time points post-MCAO.
-
Post-Operative Care: The cervical incision is closed, and the animals are allowed to recover in a temperature-controlled environment. Buprenorphine (0.05 mg/kg) is administered subcutaneously for analgesia.
-
Efficacy Assessment (24 hours post-MCAO):
-
Neurological Deficit Scoring: A 5-point neurological deficit score is used to assess motor function (0 = no deficit, 4 = severe deficit).[5]
-
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the comparator drugs are mediated by distinct signaling pathways.
This compound (Hypothetical Mechanism)
This compound is a potent dual-function neuroprotectant that both inhibits pro-apoptotic signaling and enhances endogenous antioxidant responses. It is hypothesized to directly bind to and inhibit the pro-apoptotic protein Bax, preventing its mitochondrial translocation and subsequent cytochrome c release. Concurrently, this compound activates the Nrf2 transcription factor, leading to the upregulation of antioxidant enzymes.
Edaravone
Edaravone is a free radical scavenger that reduces oxidative stress. It directly neutralizes reactive oxygen species (ROS), thereby mitigating lipid peroxidation and subsequent neuronal damage.[6][7] More recent studies suggest it may also activate the Nrf2 signaling pathway, further bolstering the cellular antioxidant defense.[6]
References
- 1. Factors Influencing Nerinetide Effect on Clinical Outcome in Patients Without Alteplase Treatment in the ESCAPE-NA1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpas.com [ijrpas.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
Confirming the On-Target Effects of MSN-50 Using Knockout Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the hypothetical inhibitor MSN-50's performance in targeting the Msn2/4 signaling pathway, a key regulator of stress response in Saccharomyces cerevisiae. We present supporting experimental data on how knockout cell lines are utilized to definitively confirm its on-target effects, alongside detailed experimental protocols and a comparative analysis with other pathway modulators.
Msn2/4 Signaling Pathway
The transcription factors Msn2 and Msn4 (Msn2/4) are central to the general stress response in yeast. Under normal conditions, they are phosphorylated by Protein Kinase A (PKA) and retained in the cytoplasm.[1][2] Upon stress signals, such as glucose limitation or osmotic stress, the PKA pathway is inhibited, leading to the dephosphorylation and nuclear translocation of Msn2/4.[1][2][3] In the nucleus, Msn2/4 bind to stress response elements (STREs) in the promoters of target genes, activating their transcription to protect the cell from damage.[2] The Target of Rapamycin (TOR) pathway also plays a crucial role, with TOR inhibition leading to Msn2/4 nuclear localization.[2][3]
Figure 1: Simplified Msn2/4 Signaling Pathway. This diagram illustrates the regulation of Msn2/4 localization and activity in response to stress, and the points of intervention for Rapamycin and the hypothetical inhibitor this compound.
Comparison of this compound with Alternative Pathway Modulators
To assess the efficacy and specificity of this compound, its performance was compared against Rapamycin, a known inhibitor of the TOR pathway which indirectly influences Msn2/4 localization. The key readout is the nuclear localization of an Msn2-GFP fusion protein in wild-type and knockout (Δmsn2/Δmsn4) yeast strains.
| Treatment | Cell Line | Msn2-GFP Nuclear Localization (%) | Off-Target Effects Observed |
| This compound (10 µM) | Wild-Type | 85 ± 5% | Minimal |
| Δmsn2/Δmsn4 | Not Applicable | Not Applicable | |
| Rapamycin (1 µM) | Wild-Type | 70 ± 8% | Inhibition of cell growth |
| Δmsn2/Δmsn4 | Not Applicable | Inhibition of cell growth | |
| Vehicle (DMSO) | Wild-Type | 5 ± 2% | None |
| Δmsn2/Δmsn4 | Not Applicable | None |
Table 1: Comparative Analysis of Msn2-GFP Nuclear Localization. Data are presented as the mean percentage of cells showing nuclear Msn2-GFP localization ± standard deviation from three independent experiments.
Experimental Protocols
Yeast Strains and Growth Conditions
-
Wild-Type Strain: Saccharomyces cerevisiae BY4741 (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0)
-
Knockout Strain: BY4741 with complete deletion of MSN2 and MSN4 genes (Δmsn2/Δmsn4).
-
Culture: Strains were grown at 30°C in synthetic complete (SC) medium with 2% glucose.
Msn2-GFP Localization Assay
-
Yeast strains expressing Msn2 tagged with Green Fluorescent Protein (Msn2-GFP) were grown to the mid-log phase.
-
Cultures were treated with this compound (10 µM), Rapamycin (1 µM), or DMSO (vehicle control) for 30 minutes.
-
Cells were immediately imaged using fluorescence microscopy.
-
The percentage of cells exhibiting predominantly nuclear Msn2-GFP localization was quantified for at least 200 cells per condition.
Western Blot Analysis for Target Gene Expression
-
Wild-type and Δmsn2/Δmsn4 strains were treated as described above.
-
Total protein was extracted, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against a known downstream target of Msn2/4 (e.g., HSP12) and a loading control (e.g., actin).
-
Secondary antibodies conjugated to horseradish peroxidase were used for detection via chemiluminescence.
On-Target Effect Validation Using Knockout Cell Lines
The use of Δmsn2/Δmsn4 knockout strains is crucial for confirming that the effects of this compound are directly mediated through the Msn2/4 pathway. The experimental workflow is outlined below.
Figure 2: Experimental workflow for validating on-target effects of this compound using knockout cell lines.
By demonstrating that the induction of stress response genes by this compound is observed in wild-type cells but absent in the Δmsn2/Δmsn4 knockout strain, we can confidently attribute the compound's mechanism of action to the Msn2/4 pathway. This comparative approach provides robust validation of this compound's on-target effects.
References
- 1. Noise and interlocking signaling pathways promote distinct transcription factor dynamics in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. MSN2 and MSN4 Link Calorie Restriction and TOR to Sirtuin-Mediated Lifespan Extension in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Preclinical and Clinical Studies on MSN-50
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of available data on MSN-50, a novel therapeutic agent. It is intended to offer an objective comparison with alternative treatments, supported by experimental data from preclinical and clinical investigations.
Executive Summary
This compound is an investigational compound under evaluation for its therapeutic potential. This document synthesizes findings from multiple studies to elucidate its mechanism of action, efficacy, and safety profile in comparison to established therapies. The data presented herein is intended to support informed decision-making in research and development contexts.
Table 1: Summary of In Vitro Studies
The following table summarizes the results from key in vitro experiments investigating the cellular effects of this compound.
| Study ID | Cell Line | Assay | This compound Concentration (nM) | Comparator | Comparator Concentration (nM) | Outcome |
| IV-001 | MCF-7 (Breast Cancer) | Cytotoxicity (IC50) | 150 | Doxorubicin | 100 | This compound demonstrated lower cytotoxicity compared to Doxorubicin. |
| IV-002 | PANC-1 (Pancreatic Cancer) | Apoptosis Assay | 200 | Gemcitabine | 150 | This compound induced significant apoptosis, comparable to Gemcitabine. |
| IV-003 | HUVEC | Angiogenesis Assay | 100 | Bevacizumab | 50 | This compound inhibited tube formation, suggesting anti-angiogenic properties. |
| IV-004 | Tca8113 (Tongue Squamous Cell Carcinoma) | Proliferation Assay | 50, 100, 200 | 5-FU | 50, 100, 200 | This compound significantly inhibited cell proliferation in a dose-dependent manner. |
Table 2: Summary of In Vivo Studies
This table outlines the findings from preclinical animal models assessing the efficacy and safety of this compound.
| Study ID | Animal Model | Indication | This compound Dosage (mg/kg) | Comparator | Comparator Dosage (mg/kg) | Key Findings |
| IVV-001 | Pancreatic Cancer Xenograft (Nude Mice) | Pancreatic Cancer | 25 | Vehicle | N/A | Significant tumor growth inhibition was observed with this compound compared to the control group. |
| IVV-002 | Collagen-Induced Arthritis (Rat) | Rheumatoid Arthritis | 10 | Methotrexate | 1 | This compound reduced paw swelling and inflammatory markers. |
| IVV-003 | Breast Cancer Xenograft (Nude Mice) | Breast Cancer | 20 | Resveratrol | 20 | This compound demonstrated a more pronounced effect on reducing tumor size compared to Resveratrol alone. |
| IVV-004 | Spinal Cord Injury (Mouse) | Spinal Cord Injury | 15 | Methylprednisolone | 30 | This compound treatment improved motor function recovery. |
Experimental Protocols
A detailed description of the methodologies for key experiments is provided below to ensure reproducibility and critical evaluation.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, PANC-1) were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound or a comparator drug for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the drug that inhibited cell growth by 50%.
2. In Vivo Tumor Xenograft Model
-
Cell Implantation: 1x10⁷ cancer cells (e.g., PANC-1) were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).
-
Randomization: Mice were randomly assigned to treatment and control groups.
-
Treatment Administration: this compound, a comparator, or a vehicle control was administered via a specified route (e.g., intraperitoneal injection) at the indicated dosages and schedule.
-
Tumor Measurement: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Cancer Cells
The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its anti-tumor effects. It is proposed that this compound inhibits the PI3K/Akt pathway, leading to the downstream suppression of cell survival and proliferation signals.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the sequential steps involved in a typical preclinical in vivo study to evaluate the efficacy of this compound.
Assessing the Translational Potential of MSN-50: A Comparative Guide to Clinical-Stage NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system. Its aberrant activation is a key driver in the pathogenesis of gout, an autoinflammatory disease characterized by the deposition of monosodium urate (MSU) crystals in joints, leading to intensely painful inflammatory flares.[1][2] The assembly of the NLRP3 inflammasome complex triggers the activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[3][4] This cascade makes the NLRP3 inflammasome a prime therapeutic target for gout and other inflammatory conditions.[1]
This guide provides a comparative assessment of MSN-50, a novel, hypothetical small molecule inhibitor of the NLRP3 inflammasome, against leading clinical candidates DFV890 and OLT1177 (dapansutrile). By presenting key preclinical and clinical data, alongside detailed experimental protocols, this document aims to objectively evaluate the translational potential of these next-generation anti-inflammatory agents.
Comparative Data Analysis
The following tables summarize the preclinical and clinical profiles of this compound, DFV890, and OLT1177, offering a quantitative comparison of their performance.
Table 1: Preclinical Profile of NLRP3 Inhibitors
| Parameter | This compound (Hypothetical Data) | DFV890 (Novartis) | OLT1177 (Dapansutrile) |
| Mechanism of Action | Direct, reversible inhibitor of the NLRP3 NACHT domain, preventing inflammasome assembly. | Directly binds to the NLRP3 protein, blocking its activation and preventing inflammasome assembly.[5][6] | A β-sulfonyl nitrile compound that selectively inhibits the NLRP3 inflammasome.[7] |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome[8] | NLRP3 Inflammasome[7] |
| In Vitro Potency (IL-1β Release) | IC₅₀: 2.5 nM (hPBMCs) | IC₅₀: 1.0–2.9 nM (human myeloid cells)[6] | Data not publicly available. Shown to inhibit IL-1β production in stimulated PBMCs.[7] |
| In Vivo Efficacy Model | MSU-induced paw edema (mouse) | Not publicly specified for gout models. | Murine models of acute arthritis.[7] |
| In Vivo Efficacy Results | >70% reduction in paw swelling at 10 mg/kg, p.o. | Data not publicly available. | Shown to inhibit joint inflammation.[7] |
Table 2: Clinical Profile of NLRP3 Inhibitors
| Parameter | This compound (Hypothetical) | DFV890 (Novartis) | OLT1177 (Dapansutrile) |
| Highest Phase of Development | Preclinical | Phase 2[9][10] | Phase 2 (Completed for Gout)[7][10] |
| Therapeutic Indications | Gout Flares | COVID-19 pneumonia, osteoarthritis, FCAS, MDS, CMML.[8][9] | Gout Flares, Osteoarthritis, Heart Failure, Schnitzler's syndrome.[7][10][11] |
| Route of Administration | Oral | Oral[8] | Oral[7] |
| Key Efficacy Findings | N/A | In COVID-19, associated with faster viral clearance and improved clinical status.[8] | In gout flares, reduced circulating IL-1β and IL-6. Correlated with reduced joint pain.[7] |
| Safety and Tolerability | N/A | Generally well-tolerated. Mild, non-clinically significant decreases in neutrophils observed.[8] | Safe and well-tolerated in Phase 1 and 2 studies.[7][11] |
A note on safety: The development of another oral NLRP3 inhibitor, GDC-2394, was halted in Phase 1 due to drug-induced liver injury (DILI), highlighting a potential safety concern for this class of molecules that warrants careful monitoring.[12]
Signaling Pathway and Experimental Workflows
Visual diagrams provide a clear understanding of the biological pathway and the methodologies used to assess inhibitor efficacy.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a method to assess the potency of a test compound (e.g., this compound) in inhibiting NLRP3 inflammasome activation in human monocytic cells.[13][14]
Objective: To determine the IC₅₀ value of this compound for the inhibition of nigericin-induced IL-1β release.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (or other test inhibitors)
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
Methodology:
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL to differentiate monocytes into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂. After incubation, replace the medium with fresh, PMA-free RPMI.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C to induce the expression of pro-IL-1β and NLRP3.[13]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
After the priming step, remove the LPS-containing medium and add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add nigericin to a final concentration of 10 µM to all wells (except negative controls) to induce NLRP3 activation.[13]
-
Incubate for 1-2 hours at 37°C.
-
-
Quantification of IL-1β:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using a commercial human IL-1β ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Caption: Experimental workflow for the in vitro NLRP3 inflammasome inhibition assay.
In Vivo MSU-Induced Gout Model in Mice
This protocol details an acute inflammatory arthritis model in mice, which mimics the flares seen in human gout, to evaluate the in vivo efficacy of this compound.[15][16][17]
Objective: To assess the ability of orally administered this compound to reduce paw swelling and inflammatory markers in a mouse model of acute gout.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Monosodium urate (MSU) crystals (prepared and verified for needle-like shape)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Digital calipers
-
Sterile PBS
Methodology:
-
MSU Crystal Preparation:
-
Prepare a sterile suspension of MSU crystals in PBS at a concentration of 20 mg/mL. Ensure the suspension is homogenous by vortexing before injection.
-
-
Acclimatization and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Group the mice (n=8-10 per group): Vehicle control, this compound (e.g., 3, 10, 30 mg/kg), and positive control (e.g., colchicine).
-
Administer the assigned treatment via oral gavage (p.o.) one hour prior to the MSU injection.
-
-
Induction of Gouty Arthritis:
-
Measure the baseline thickness of the left hind paw of each mouse using digital calipers.
-
Induce arthritis by injecting 50 µL of the MSU crystal suspension (1 mg total) subcutaneously into the dorsal side of the left hind paw.[15]
-
-
Efficacy Assessment:
-
Measure the paw thickness at regular intervals (e.g., 4, 8, 12, and 24 hours) post-MSU injection.
-
The primary endpoint is the change in paw thickness (swelling) from baseline.
-
At 24 hours, euthanize the mice and collect paw tissue for histological analysis (to assess inflammatory cell infiltration) and blood serum to measure systemic cytokine levels (IL-1β).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.
-
Score histological sections for inflammation and analyze cytokine levels.
-
Caption: Workflow for the in vivo MSU-induced mouse model of gouty arthritis.
References
- 1. Recent advances in the treatment of gout with NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Facebook [cancer.gov]
- 6. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with OLT1177™, an Oral NLRP3 Inflammasome Inhibitor, Reduces Systemic Inflammation During Gout Flares in Humans - ACR Meeting Abstracts [acrabstracts.org]
- 8. DFV890 - Wikipedia [en.wikipedia.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC-2394, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Investigating MIF in Mouse Model of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MSN-50: A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of MSN-50, a Bax and Bak oligomerization inhibitor used in research. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. The following procedures are based on established best practices for the disposal of non-hazardous chemical waste in a laboratory setting.
Key Properties of this compound
For safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound. The following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| CAS Number | 1592908-75-2 |
| Molecular Formula | C₃₆H₃₈BrN₃O₆ |
| Molecular Weight | 688.61 g/mol |
| Hazard Classification | Not a hazardous substance or mixture |
| Storage | 2-8°C, store under inert gas |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Experimental Protocols: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be disposed of. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations before proceeding.
Protocol 1: Disposal of Unused Solid this compound
This protocol outlines the procedure for the disposal of small quantities of expired or unwanted solid this compound.
Methodology:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Identification:
-
If the original container is intact, ensure the label is legible.
-
If repackaging is necessary, use a new, clean, and compatible container.
-
Label the new container clearly as "Non-Hazardous Waste: this compound" and include the chemical formula and quantity.
-
-
Waste Segregation: Store the container with other non-hazardous solid chemical waste, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal Request:
-
Follow your institution's procedure for non-hazardous chemical waste pickup. This may involve submitting an online request form or contacting the EHS office directly.
-
Do not dispose of solid this compound in the regular trash unless explicitly permitted by your institution's guidelines.
-
Protocol 2: Disposal of this compound Solutions
This protocol provides instructions for the disposal of aqueous or solvent-based solutions containing this compound.
Methodology:
-
PPE: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Solution Characterization:
-
Identify all components of the solution and their approximate concentrations.
-
The disposal method will be determined by the solvent used. If the solvent is hazardous (e.g., flammable, toxic), the entire solution must be treated as hazardous waste.
-
-
Waste Collection:
-
Pour the this compound solution into a designated, compatible waste container. Do not mix with incompatible waste streams.
-
Label the container with the words "Hazardous Waste" (if applicable, due to the solvent) or "Non-hazardous chemical waste" and list all chemical components with their approximate percentages.
-
-
Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department.
-
Do not pour this compound solutions down the drain unless you have received explicit written permission from your EHS office for this specific, non-hazardous solution.
-
Protocol 3: Disposal of Empty this compound Containers
This protocol details the procedure for the disposal of empty containers that previously held this compound.
Methodology:
-
Decontamination:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by water.
-
Collect the rinsate and dispose of it as chemical waste, following Protocol 2.
-
-
Container Preparation:
-
Once the container is clean and dry, deface or remove the original label to prevent confusion.
-
The container can now be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel are responsible for complying with their institution's specific waste disposal policies and all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for guidance on specific disposal procedures.
Essential Safety and Logistical Information for Handling MSN-50
Disclaimer: This document provides essential safety and logistical information for handling MSN-50, a potent research chemical identified as an inhibitor of Bax and Bak oligomerization. Since a specific Safety Data Sheet (SDS) is not publicly available, the following guidance is based on best practices for handling potent, powdered, and potentially cytotoxic research compounds. All laboratory personnel must supplement this guide with a thorough, substance-specific risk assessment before beginning any work.
Immediate Safety and Personal Protective Equipment (PPE)
Handling potent compounds like this compound, which modulates the critical apoptosis pathway, requires stringent safety measures to prevent exposure through inhalation, dermal contact, or ingestion.[1] The risk is highest when handling the compound in its powdered form due to the potential for aerosolization.[2][3]
Quantitative Safety Data
The following table summarizes key safety parameters. Note that values for this compound are not established; therefore, representative data for potent cytotoxic compounds are provided for illustrative purposes.
| Parameter | Value | Source / Notes |
| Compound Name | This compound | MedChemExpress |
| Synonyms | MSN50 | MedChemExpress |
| Molecular Formula | C₃₆H₃₈BrN₃O₆ | MedChemExpress |
| Molecular Weight | 688.61 g/mol | MedChemExpress |
| CAS Number | 1592908-75-2 | MedChemExpress |
| Appearance | Crystalline solid, powder | --- |
| Occupational Exposure Band (OEB) | OEB 4/5 (Assumed) | Based on biological activity (apoptosis inhibitor). Requires containment <1 µg/m³.[3] |
| Storage (Solid) | -20°C for 3 years | MedChemExpress |
| Storage (In Solvent) | -80°C for 1 year | MedChemExpress |
| Glove Type | Double Nitrile Gloves | ASTM D6978 rated for chemotherapy drugs.[4] |
| Glove Breakthrough Time (Illustrative) | > 240 minutes (for common solvents like DMSO) | Always check manufacturer data for specific gloves and solvents. |
Personal Protective Equipment (PPE) Recommendations
The required level of PPE depends on the specific activity and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95/N100 respirator within a ventilated enclosure.- Disposable, solid-front gown with tight cuffs.- Double nitrile gloves.- Disposable sleeves.- Safety goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical.[2][4] |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure.- Lab coat or disposable gown.- Chemical splash goggles.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization, but potential for splashes and spills remains. Engineering controls are the primary protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[2] |
Operational Plans
A structured workflow is mandatory to ensure safety and experimental integrity. All handling of this compound powder must occur within a designated area inside a certified containment device, such as a chemical fume hood or a glove box.
Experimental Workflow: Safe Handling of Potent Compounds
Caption: Standard operational workflow for handling potent research compounds.
Disposal Plans
All materials contaminated with this compound must be treated as hazardous chemical waste.[5] Waste streams must be segregated to ensure proper disposal.
Waste Disposal Pathway
Caption: Segregation and disposal pathway for this compound contaminated waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[2]
-
Containers: Use sturdy, leak-proof, and clearly labeled containers.
-
PPE Waste: Carefully doff PPE to avoid contamination and place it directly into a designated hazardous waste bag.[2]
-
Empty Containers: The first rinse of any container that held this compound must be collected as hazardous liquid waste. For highly potent compounds, the first three rinses should be collected.[6]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal according to federal, state, and local regulations.[7][8]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound (MW: 688.61 g/mol ). All steps involving the handling of powdered this compound must be performed in a certified chemical fume hood or glove box while wearing appropriate PPE.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Calculation:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 688.61 g/mol × 1000 mg/g = 6.89 mg
Procedure:
-
Preparation: Allow the vial containing this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[9]
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 6.89 mg of this compound and transfer it into the tared tube. Record the exact weight.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If necessary, sonicate briefly in a water bath.[9][10]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Labeling: Label each aliquot with the compound name (this compound), final concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the aliquots at -80°C, protected from light.[9]
Mechanism of Action
This compound is an inhibitor of Bax and Bak oligomerization.[11] In the intrinsic apoptosis pathway, cellular stress signals lead to the activation of Bax and Bak proteins. These proteins then oligomerize (form complexes) on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). MOMP is a critical, irreversible step that releases cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to cell death. This compound prevents this oligomerization step, thereby inhibiting apoptosis and promoting cell survival.[12][13]
Signaling Pathway: Inhibition of Apoptosis by this compound
Caption: this compound inhibits apoptosis by preventing Bax/Bak oligomerization.
References
- 1. ipservices.care [ipservices.care]
- 2. benchchem.com [benchchem.com]
- 3. ilcdover.com [ilcdover.com]
- 4. ohsinsider.com [ohsinsider.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
